Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 6-bromo-3-formyl-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-2-7(12)3-9-10(8)6(5-14)4-13-9/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWNNYFXPVHHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185986 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353636-63-1 | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353636-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-4-carboxylic acid, 6-bromo-3-formyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its characteristics, handling, and potential applications.
Chemical Identity and Molecular Structure
This compound is a substituted indole derivative with a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of 282.09 g/mol .[1][2] Its structure features a bromo substituent at the 6-position, a formyl group at the 3-position, and a methyl carboxylate group at the 4-position of the indole ring.
Structure:
CAS Number: 1353636-63-1[1][2]
Physicochemical Properties
This compound is typically supplied as a solid with a purity of approximately 97%.[1] While a specific experimental melting point is not widely reported in the literature, related bromo-methyl-indole derivatives exhibit melting points in the range of 79-82°C, suggesting a similar melting range for this compound. Predicted physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈BrNO₃ | [1][2] |
| Molecular Weight | 282.09 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | ~97% | [1] |
| Boiling Point (Predicted) | 451.0 ± 40.0 °C | |
| Density (Predicted) | 1.682 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.37 ± 0.30 |
Solubility: Specific solubility data for this compound is not readily available. However, based on the solubility of related indole carboxylates, it is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. Its solubility in non-polar solvents is likely to be limited.
Spectroscopic Characterization (Predicted)
Detailed experimental spectroscopic data for this specific molecule is not publicly available. However, based on the known spectral characteristics of similar substituted indoles, the following ¹H NMR, ¹³C NMR, and mass spectrometry data can be predicted.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the formyl proton, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo, formyl, and carboxylate groups.
-
N-H proton: A broad singlet typically downfield (δ 10-12 ppm).
-
Formyl proton (-CHO): A singlet in the aldehydic region (δ 9-10 ppm).
-
Indole ring protons: Aromatic protons on the indole nucleus will appear as doublets or multiplets in the aromatic region (δ 7-8.5 ppm). The specific coupling patterns will depend on their positions relative to the substituents.
-
Methyl ester protons (-OCH₃): A sharp singlet around δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the indole ring carbons, the formyl carbon, the ester carbonyl carbon, and the methyl ester carbon.
-
Carbonyl carbons (C=O): The formyl and ester carbonyl carbons are expected to resonate in the downfield region (δ 160-190 ppm).
-
Indole ring carbons: Aromatic carbons will appear in the range of δ 100-140 ppm. The carbon attached to the bromine atom will be influenced by the halogen's electronegativity.
-
Methyl ester carbon (-OCH₃): A signal around δ 50-55 ppm.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of the bromine atom ([M+2]⁺ with nearly equal intensity to the [M]⁺ peak). Fragmentation patterns would likely involve the loss of the formyl group, the methoxy group, and other small fragments.
Synthesis and Reactivity
Synthesis: A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of Methyl 6-bromo-1H-indole-4-carboxylate. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4]
The reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3] The starting material, Methyl 6-bromo-1H-indole-4-carboxylate, can be synthesized through various methods reported for indole carboxylates.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of an indole-4-carboxylate.
Detailed Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for a designated period to allow for the formation of the Vilsmeier reagent.
-
Add a solution of Methyl 6-bromo-1H-indole-4-carboxylate in DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water or an aqueous solution of sodium acetate.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Reactivity: The presence of multiple functional groups—a formyl group, a methyl ester, and a bromine atom—on the indole scaffold makes this molecule a versatile intermediate for further chemical transformations.
-
The formyl group can undergo various reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig).
-
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives like amides or other esters.
-
The bromine atom can be a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the 6-position of the indole ring.
-
The indole N-H can be alkylated or acylated under appropriate basic conditions.
Safety and Handling
Hazard Identification (based on related compounds):
-
May be harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin, eye, and respiratory tract irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Logical Relationship of Safety Protocols:
Caption: Interrelation of safety measures for handling chemical reagents.
Applications in Research and Development
This compound is a valuable building block for the synthesis of a variety of complex heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The functional groups on this molecule provide multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.
References
Spectroscopic Data of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate: A Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra in public databases, this guide presents a comprehensive set of predicted spectroscopic data, grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles. This approach offers a robust framework for the identification and characterization of this molecule.
Chemical Structure and Properties
This compound is a substituted indole derivative with the following key identifiers:
| Property | Value |
| CAS Number | 1353636-63-1[1][2][3] |
| Molecular Formula | C₁₁H₈BrNO₃[1][2] |
| Molecular Weight | 282.09 g/mol [1][2] |
| Purity | Typically ≥97%[2] |
| Appearance | Solid[1] |
The structural framework, featuring an indole core with bromo, formyl, and methyl carboxylate substituents, dictates its unique spectroscopic signature.
Figure 1. Chemical structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to provide key insights into the proton environment of the molecule. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the indole ring.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.1 | s | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~9.0 | br s | 1H | NH | The N-H proton of the indole ring typically appears as a broad singlet and is deshielded. |
| ~8.3 | s | 1H | H2 | The proton at the C2 position of the indole ring is adjacent to the electron-withdrawing formyl group, leading to a downfield shift. |
| ~7.8 | d | 1H | H5 | The proton at the C5 position is expected to be a doublet due to coupling with H7. |
| ~7.5 | d | 1H | H7 | The proton at the C7 position is expected to be a doublet due to coupling with H5. |
| ~4.0 | s | 3H | OCH₃ | The methyl protons of the carboxylate group will appear as a singlet in the typical range for methoxy groups. |
Rationale is based on the analysis of similar 3-formylindole derivatives.[4][5][6][7]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are predicted based on the substitution pattern and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 | C=O (aldehyde) | The carbonyl carbon of the aldehyde is highly deshielded. |
| ~168 | C=O (ester) | The carbonyl carbon of the methyl ester is also significantly deshielded. |
| ~140 | C7a | A quaternary carbon in the indole ring, shifted downfield. |
| ~138 | C3 | The carbon bearing the formyl group is deshielded. |
| ~135 | C3a | A quaternary carbon in the indole ring. |
| ~128 | C2 | The C2 carbon is adjacent to the nitrogen and the formyl-substituted carbon. |
| ~125 | C5 | Aromatic carbon. |
| ~122 | C7 | Aromatic carbon. |
| ~118 | C6 | The carbon attached to the bromine atom is expected to be in this region. |
| ~115 | C4 | The carbon bearing the carboxylate group. |
| ~53 | OCH₃ | The methyl carbon of the ester group. |
Rationale is based on the analysis of substituted indole derivatives.
Predicted Mass Spectrum
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 3: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 281/283 | [M]⁺, Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br). |
| 252/254 | [M-CHO]⁺, Loss of the formyl group. |
| 222/224 | [M-COOCH₃]⁺, Loss of the methoxycarbonyl group. |
| 143 | [M-Br-CHO-OCH₃]⁺, Fragment corresponding to the indole core after loss of substituents. |
Predicted Infrared (IR) Spectrum
The IR spectrum will highlight the key functional groups present in the molecule.
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1680 | C=O (aldehyde) | Stretching |
| ~1600, ~1450 | C=C | Aromatic ring stretching |
| ~1250 | C-O | Ester stretching |
| ~750 | C-Br | Stretching |
Experimental Protocols
For researchers seeking to acquire experimental data for this compound, the following general protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
¹H NMR: Standard pulse sequence, spectral width of 0-12 ppm, sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence, spectral width of 0-200 ppm, a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Figure 2. General workflow for NMR data acquisition and processing.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Parameters:
-
EI: 70 eV electron energy.
-
ESI: Optimize spray voltage and capillary temperature for the specific instrument.
-
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Collect spectrum in the range of 4000-400 cm⁻¹, with a sufficient number of scans for a clear spectrum.
Conclusion
This technical guide provides a robust predicted spectroscopic profile for this compound. While experimental verification is always the gold standard, this in-depth analysis based on established spectroscopic principles and data from analogous compounds serves as a valuable resource for the scientific community. The provided protocols offer a starting point for researchers to obtain and confirm the spectroscopic data for this compound.
References
- 1. This compound [cymitquimica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. Complete 1H NMR assignment of 3‐formylindole derivatives | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. Complete 1H NMR assignment of 3-formylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
1H NMR spectrum of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
Locating Spectral Data
I'm currently focused on finding the 1H NMR spectrum for Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate. Specifically, I'm gathering chemical shifts, coupling constants, and multiplicities for each proton. I'm also searching for the compound's structure and proton numbering to ensure accurate assignment. This preliminary work will lay the groundwork for any analysis.
Deepening Spectral Search
I'm now expanding my search to include published literature for experimental details of this compound's 1H NMR, focusing on solvent and spectrometer frequency. I'm also reviewing general NMR principles for indole derivatives, considering substituent effects. This knowledge will enhance my interpretation and the upcoming technical guide.
Prioritizing Proton Assignments
I've started by focusing on pinpointing the specific proton assignments within the 1H NMR spectrum. Chemical shifts, multiplicities, and coupling constants are my primary targets. Simultaneously, I'm verifying the structure and proton numbering for accuracy. The goal is a rock-solid foundation for subsequent analysis of this compound.
Hunting Spectral Data
I've been searching for the 1H NMR spectrum of "Methyl 6-bromo- 3-formyl-1H-indole-4-carboxylate" but haven't found a complete, assigned spectrum. Results so far include information on related indole compounds, but not the specific molecule I need. The search continues.
Pinpointing Spectral Details
I have located the molecular formula, weight, and CAS number, confirming the compound's identity. Despite this, I'm still missing the essential 1H NMR data: chemical shifts, couplings, and signal assignments. This is the bottleneck to creating a comprehensive technical guide. My immediate focus is now on locating published or database entries with the experimental spectrum data for this exact molecule.
Finding NMR Data
Pinpointing Data Sources
I'm still struggling to find the exact 1H NMR data I need. While I've located the compound's structure and general NMR info, the crucial experimental details remain elusive. A targeted search for publications or databases with this specific data is the only clear path forward. Without it, the guide can't be completed.
Analyzing Spectral Data
I'm currently focused on the 1H NMR spectrum for "this compound." The CAS number (1353636-63-1) and molecular formula (C11H8BrNO4) confirm its identity. However, locating the specific spectrum remains difficult, so I'm investigating alternative search strategies and spectral databases. The process is slow but steady.
Targeting Literature Search
I'm now pivoting to a literature search, hoping to find a publication that synthesizes "this compound." The goal is to obtain the elusive 1H NMR data. I'm focusing on synthesis papers as they often include crucial spectral characterization, which is the missing piece. Finding this will allow me to write the guide with confidence, based on real data.
Searching for NMR Data
I'm still struggling to find the exact 1H NMR spectrum for this compound despite exploring related compounds. While understanding indole NMR principles is coming along, I'm missing the crucial specific experimental data I need. The hunt continues for a source with the complete, assigned spectrum.
Targeting Synthesis Papers
I'm switching gears, focusing on the synthesis route for this compound. Direct spectrum searches hit a wall, so I'm now hunting for publications detailing this compound's creation. Synthetic chemistry papers are my best bet for that crucial, detailed NMR data. If I can't locate a synthesis, providing the in-depth analysis requested becomes impossible.
A Technical Guide to the Purity and Stability of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutics. Its utility is intrinsically linked to its purity and stability, which are critical parameters influencing reaction yields, impurity profiles of final compounds, and ultimately, the safety and efficacy of drug candidates. This in-depth technical guide provides a comprehensive overview of the crucial aspects of purity assessment and stability profiling for this compound. We will delve into the common synthetic impurities, robust analytical methodologies for purity determination, and a detailed examination of the compound's stability under various stress conditions. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality and reliability of this compound in their research and development endeavors.
Introduction: The Significance of a Well-Characterized Building Block
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. This compound (CAS No: 1353636-63-1), with its strategically positioned functional groups—a reactive formyl group, a methyl ester, and a bromine atom—offers multiple points for chemical modification, making it a versatile precursor for a wide range of complex molecules, including protein degrader building blocks.[1][2] The reliability of any synthetic route and the quality of the final active pharmaceutical ingredient (API) are fundamentally dependent on the quality of the starting materials. Therefore, a thorough understanding and control of the purity and stability of this key intermediate are not just matters of good laboratory practice but are essential for regulatory compliance and the successful development of new medicines.
This guide will navigate through the critical aspects of handling and characterizing this important molecule, providing both theoretical insights and practical, field-proven protocols.
Purity Profile and Assessment
The purity of this compound, commercially available at a purity of approximately 97%, is a critical parameter that can significantly impact the outcome of subsequent synthetic steps.[2][3] Impurities can arise from the synthetic process, degradation, or improper storage.
Potential Impurities from Synthesis
While a specific, publicly available synthesis route for this compound is not extensively documented in peer-reviewed literature, we can infer potential impurities based on common indole syntheses, such as the Fischer, Reissert, or Bartoli indole syntheses. Potential impurities could include:
-
Starting material residues: Unreacted precursors from the indole ring formation and subsequent functional group modifications.
-
Isomeric impurities: Incomplete regioselectivity during bromination or formylation could lead to isomers with substituents at different positions on the indole ring.
-
Over- or under-functionalized products: Molecules with, for example, a di-brominated indole ring or lacking the formyl group.
-
Residual solvents and reagents: Solvents used in the synthesis and purification steps (e.g., N,N-Dimethylformamide (DMF), ethyl acetate, hexanes) and unreacted reagents.
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the cornerstone technique for quantifying the purity of indole derivatives due to its high resolution and sensitivity.[4]
Table 1: Key Analytical Techniques for Purity Assessment
| Analytical Technique | Purpose | Key Insights Provided |
| HPLC-UV | Primary purity assessment and quantification of impurities. | Percentage purity, detection of related substances, and retention time for identification. |
| LC-MS | Identification of impurities. | Molecular weight of the main component and impurities, aiding in their structural elucidation. |
| ¹H NMR & ¹³C NMR | Structural confirmation and detection of structural isomers. | Confirmation of the chemical structure, detection of residual solvents, and identification of isomeric impurities. |
| FT-IR Spectroscopy | Functional group analysis. | Confirmation of the presence of key functional groups (N-H, C=O of aldehyde and ester, C-Br). |
| Melting Point | Preliminary purity check. | A sharp melting range is indicative of high purity. |
Experimental Protocol: Purity Assessment by Reversed-Phase HPLC-UV
This protocol outlines a general method for the purity determination of this compound. Method optimization may be required based on the specific impurity profile.
Objective: To develop a stability-indicating HPLC method for the quantitative determination of this compound and its degradation products.[5][6]
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.[7]
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, or by area normalization if a standard is not available.
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity assessment.
Stability Profile and Forced Degradation Studies
Understanding the stability of this compound is paramount for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could emerge in a formulated drug product. Forced degradation studies are a regulatory requirement and a scientific necessity to elucidate the intrinsic stability of a drug substance.[10][11]
General Stability Considerations for Indole Derivatives
Indole derivatives, in general, are susceptible to degradation under several conditions:
-
Oxidation: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored impurities.[12]
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[13][14][15]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate degradation pathways.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[16] The goal is to generate degradation products and develop a stability-indicating analytical method.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60 °C | Hydrolysis of the methyl ester to the carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60 °C | Rapid hydrolysis of the methyl ester to the carboxylate salt.[13][15] |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the indole ring, potentially at the C2-C3 double bond.[1][17][18] |
| Thermal Degradation | 60-80 °C, solid state and in solution | General acceleration of other degradation pathways. |
| Photostability | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage or rearrangement. |
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC system with a stability-indicating method (as developed in section 2.2)
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or heat to 50-60 °C for a specified period (e.g., 24 hours). Neutralize with an equivalent amount of base before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a shorter period (e.g., 1-4 hours) due to the expected rapid hydrolysis. Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70 °C) for a specified period.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Diagram: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Recommended Storage and Handling
Based on the general stability of indole derivatives and the potential degradation pathways of this compound, the following storage and handling procedures are recommended to maintain its purity and integrity:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[12][19]
-
Light: Protect from light by storing in an amber or opaque container.[12]
-
Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12][19]
-
Handling: Avoid exposure to strong acids, bases, and oxidizing agents. When preparing solutions, use high-purity solvents and prepare them fresh if possible.
Conclusion
The purity and stability of this compound are not merely quality control metrics; they are fundamental properties that directly influence the success of research and drug development projects. By implementing robust analytical methods for purity assessment and conducting thorough stability studies, researchers can ensure the reliability of their synthetic transformations and the quality of their final products. The protocols and insights provided in this guide serve as a valuable resource for scientists working with this versatile building block, enabling them to proceed with confidence in their chemical endeavors.
References
- 1. d-nb.info [d-nb.info]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gmpplastic.com [gmpplastic.com]
A Technical Guide to the Solubility Characterization of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
This guide provides a comprehensive framework for determining the aqueous solubility of the novel heterocyclic compound, Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate. Given the scarcity of public data on this specific molecule, this document serves as a procedural whitepaper, guiding researchers through predictive analysis and established experimental protocols to generate reliable solubility data. Such characterization is indispensable for professionals in drug discovery and development, where solubility is a critical determinant of a compound's ultimate therapeutic success.[1][2][3]
Introduction: The Criticality of Solubility
This compound is a substituted indole, a privileged scaffold in medicinal chemistry. While its specific applications are still emerging, its structural motifs suggest a role as a key intermediate in the synthesis of bioactive molecules. In drug discovery, poor aqueous solubility is a primary contributor to compound failure.[4] It can compromise the reliability of in vitro assays, hinder the development of viable formulations for in vivo studies, and lead to poor bioavailability.[2][5][6] Therefore, a thorough understanding of a compound's solubility is not merely a data point but a foundational pillar of a successful development campaign.[3][4]
This guide will detail a two-pronged approach to characterizing this compound:
-
In Silico Prediction: Utilizing computational models to forecast solubility based on molecular structure.
-
Experimental Determination: Employing gold-standard laboratory methods to measure both kinetic and thermodynamic solubility.
Part 1: Physicochemical Profile and In Silico Solubility Prediction
Before embarking on laboratory work, a theoretical assessment can provide valuable foresight. By analyzing the molecule's structure, we can predict its behavior in aqueous and organic environments.
Molecular Properties
The foundational properties of this compound are derived from its chemical structure.
-
Structure: (Note: A representative image would be placed here)
Predicted Physicochemical Descriptors
Quantitative Structure-Property Relationship (QSPR) models use a compound's structural features to predict its physical properties.[9][10] Key descriptors influencing solubility include lipophilicity (cLogP) and polarity (Topological Polar Surface Area, TPSA).
| Parameter | Predicted Value | Implication for Solubility |
| cLogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a potential challenge to aqueous solubility. Higher lipophilicity often correlates with lower solubility.[9][10] |
| TPSA | ~70-80 Ų | Reflects a moderate polar surface area from the ester, aldehyde, and indole nitrogen, which can aid in solvation by polar solvents. |
| Hydrogen Bond Donors | 1 (from indole N-H) | Limited hydrogen bonding capacity can reduce interaction with water molecules. |
| Hydrogen Bond Acceptors | 3 (from C=O, OCH₃) | Provides sites for hydrogen bonding with protic solvents. |
Note: These values are estimations from standard computational algorithms and require experimental validation.
In Silico Workflow: From Structure to Prediction
The process of computational prediction is a systematic workflow that provides the first tier of data in a solubility assessment campaign.
Caption: Workflow for in silico solubility prediction.
Part 2: Experimental Solubility Determination
Experimental measurement is essential to validate and refine computational predictions. Two distinct but complementary assays are required: the kinetic assay for high-throughput screening and the thermodynamic assay for definitive equilibrium measurement.[5][11][12]
Kinetic Solubility Assay via Nephelometry
Causality & Rationale: This high-throughput method assesses the solubility of a compound under non-equilibrium conditions, mimicking the rapid dilution of a DMSO stock solution into an aqueous buffer, as is common in biological screening assays.[6][13] It measures precipitation, not true solubility, and is invaluable for early-stage discovery to quickly flag compounds that may precipitate in assays, leading to unreliable results.[4][5][14]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: Using a 96- or 384-well microplate, dispense the DMSO stock solution into the first column of wells.[14]
-
Serial Dilution: Add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the remaining wells. Perform a serial dilution of the compound across the plate to generate a range of concentrations (e.g., from 200 µM down to <1 µM).[15] The final DMSO concentration should be kept constant and low (e.g., ≤2%).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[11][14]
-
Measurement: Place the microplate in a laser nephelometer. The instrument measures the intensity of light scattered by any solid particles (precipitate) that have formed in the wells.[14][15]
-
Data Analysis: Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is defined as the concentration at which the NTU signal significantly rises above the baseline, indicating the onset of precipitation.[12]
-
Positive Control: A known poorly soluble compound (e.g., Ondansetron) to confirm the assay can detect precipitation.[15]
-
Negative Control: A known highly soluble compound (e.g., Deoxyfluorouridine) to define the baseline of a soluble compound.[15]
-
Solvent Blank: Wells containing only buffer and DMSO to measure background light scatter.
Caption: Experimental workflow for kinetic solubility by nephelometry.
Thermodynamic Solubility Assay via Shake-Flask Method
Causality & Rationale: This is the "gold standard" method for determining the true equilibrium solubility of a compound.[16][17] It measures the maximum concentration of a substance that can be dissolved in a solvent under thermodynamic equilibrium. This value is critical for lead optimization, pre-formulation activities, and predicting in vivo absorption from solid dosage forms.[6][11]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.[16][18]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[11][18] The concentration in the liquid phase should not change over the final 24 hours.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Quantification: Carefully take an aliquot of the clear supernatant.
-
Dilution & Analysis: Dilute the supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve. Quantify the compound's concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[12]
-
Calculation: The measured concentration, corrected for the dilution factor, represents the thermodynamic solubility.
-
Solid State Analysis: Confirm that the solid material remaining after equilibration has not changed its crystalline form (polymorphism) using techniques like XRPD.
-
Equilibrium Confirmation: Take samples at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration in solution has reached a plateau.
-
Analytical Method Validation: The HPLC-UV method must be validated for linearity, accuracy, and precision.
Caption: Experimental workflow for thermodynamic solubility by the shake-flask method.
Part 3: Data Synthesis and Strategic Implications
The data gathered from these assessments provides a holistic solubility profile that directly informs drug development strategy.
Summary of Expected Data
| Assay Type | Key Output | Typical Units | Implication |
| In Silico | Predicted logS | log(mol/L) | Initial risk assessment; guides solvent selection. |
| Kinetic (Nephelometry) | Precipitation Point | µM | Risk of precipitation in in vitro assays; guides compound selection in HTS. |
| Thermodynamic (Shake-Flask) | Equilibrium Solubility | µg/mL or µM | "True" solubility; essential for formulation, biopharmaceutics classification (BCS), and predicting oral absorption. |
Interpretation: It is common for kinetic solubility to be higher than thermodynamic solubility because the former measures a supersaturated state.[16] A large difference between the two values can signal a high risk of compound precipitation over time, posing challenges for stable liquid formulation development. A thermodynamic solubility of <10 µg/mL often flags a compound as having significant developmental challenges.
References
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. ucd.ie [ucd.ie]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. This compound [cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Prediction of drug solubility from molecular structure using a drug-like training set | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. enamine.net [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. enamine.net [enamine.net]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Substituted Indole-4-carboxylates
Abstract
The indole nucleus represents a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous natural products and synthetic drugs.[1][2] Among the vast landscape of indole-containing compounds, substituted indole-4-carboxylates have emerged as a particularly valuable scaffold in modern drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important class of molecules. We will delve into the foundational synthetic methodologies, from classical approaches to modern transition-metal-catalyzed reactions, and explore the diverse biological activities that have established substituted indole-4-carboxylates as privileged structures in the pursuit of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemistry and therapeutic potential of this versatile molecular framework.
Introduction: The Significance of the Indole-4-carboxylate Core
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active compounds.[1] The strategic placement of a carboxylate group at the C4-position of the indole nucleus provides a unique combination of structural rigidity and synthetic versatility. This functional handle allows for a wide array of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.[3] Substituted indole-4-carboxylates have garnered significant attention in medicinal chemistry due to their role as key intermediates in the synthesis of compounds targeting a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[3][4]
Historical Perspective: The Dawn of Indole-4-carboxylate Synthesis
While the Fischer indole synthesis, discovered in 1883, provided a general route to indoles, the specific synthesis of indole-4-carboxylic acid and its derivatives appears later in the chemical literature.[5][6][7] Early synthetic efforts were often multi-step and lacked the efficiency of modern methods. A significant breakthrough in the accessible synthesis of this scaffold was the Leimgruber-Batcho indole synthesis , developed in the 1970s.[8][9][10] This method, which starts from readily available o-nitrotoluenes, provided a high-yielding and versatile route to a variety of substituted indoles, including those with the crucial C4-carboxylate functionality.[8]
The Leimgruber-Batcho Indole Synthesis: A Game-Changer
The Leimgruber-Batcho synthesis revolutionized the preparation of substituted indoles. The key steps involve the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[9] This method proved to be particularly advantageous for the synthesis of indoles with substitution on the benzene ring, a feature that was often challenging to achieve with high regioselectivity using other methods.[8]
Experimental Protocol: Leimgruber-Batcho Synthesis of Methyl Indole-4-carboxylate
Step 1: Enamine Formation
-
To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of a secondary amine (e.g., pyrrolidine).[8]
-
Heat the reaction mixture to facilitate the condensation and formation of the corresponding enamine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which is often a colored solid.[9]
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a reducing agent. Common choices include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, or chemical reducing agents like iron in acetic acid or sodium dithionite.[8][9]
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete.
-
After the reduction and cyclization are complete, filter the catalyst (if applicable) and concentrate the filtrate.
-
Purify the resulting methyl indole-4-carboxylate by chromatography or recrystallization.[8]
Causality Behind Experimental Choices:
-
DMF-DMA and Pyrrolidine: DMF-DMA acts as a one-carbon electrophile, while the secondary amine catalyst facilitates the formation of a more reactive iminium species, accelerating the condensation with the weakly acidic methyl group of the nitrotoluene.[10]
-
Choice of Reducing Agent: The selection of the reducing agent is critical and depends on the presence of other functional groups in the molecule. Catalytic hydrogenation is generally clean and efficient, but may not be compatible with reducible functional groups. Chemical reducing agents offer an alternative in such cases.[8]
Caption: Leimgruber-Batcho Indole Synthesis Workflow.
Modern Synthetic Methodologies
The field of indole synthesis has continued to evolve, with the development of powerful transition-metal-catalyzed reactions that offer new levels of efficiency and functional group tolerance. These modern methods have further expanded the toolkit for accessing complex substituted indole-4-carboxylates.
Palladium-Catalyzed Synthesis
Palladium catalysis has become a cornerstone of modern organic synthesis, and its application to indole formation is no exception. Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig couplings, have been adapted for the synthesis of indoles.[11][12][13][14] For the synthesis of indole-4-carboxylates, palladium-catalyzed intramolecular C-H amination or cross-coupling strategies starting from appropriately substituted anilines or haloanilines have been employed.[11][12]
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
-
Combine a suitable N-substituted 2-alkenylaniline precursor with a palladium catalyst (e.g., Pd(OAc)2) and a ligand (e.g., a phosphine ligand) in an appropriate solvent (e.g., toluene, dioxane).
-
Add a base (e.g., K2CO3, Cs2CO3) and an oxidant (if required by the catalytic cycle).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole-4-carboxylate.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for catalytic activity and selectivity. The ligand stabilizes the palladium center and modulates its reactivity.
-
Base and Oxidant: The base is often required to deprotonate the aniline nitrogen or to neutralize acidic byproducts. An oxidant may be necessary to regenerate the active palladium catalyst in certain catalytic cycles.
Rhodium- and Copper-Catalyzed Approaches
Rhodium and copper catalysts have also emerged as powerful tools for indole synthesis.[15][16][17][18][19][20][21] Rhodium-catalyzed C-H activation and annulation reactions have been developed for the regioselective synthesis of substituted indoles.[15][21] Copper-catalyzed reactions, often proceeding through Ullmann-type couplings, provide a cost-effective alternative to palladium-based methods for the formation of C-N and C-C bonds in indole synthesis.[16][17][18][19][20]
Caption: Modern Transition-Metal-Catalyzed Routes.
Biological Activities and Therapeutic Applications
The substituted indole-4-carboxylate scaffold is a "privileged" structure in medicinal chemistry, appearing in a variety of compounds with significant biological activities.[3] The ability to readily modify the core structure has allowed for the development of potent and selective inhibitors of various enzymes and receptors.
Anticancer and Anti-inflammatory Agents
Antiviral and Other Therapeutic Applications
More recently, the indole-4-carboxylate scaffold has been explored for its potential in treating viral infections. Notably, derivatives have been identified as inhibitors of the SARS-CoV-2 3CL protease (3CLpro) , a key enzyme in the life cycle of the virus responsible for the COVID-19 pandemic.[4][6][28] Other therapeutic applications include the development of CCR3 receptor antagonists for the treatment of allergic inflammatory diseases and inhibitors of the Hedgehog signaling pathway , which is implicated in certain types of cancer.[9][29][30][31][32][33][34][35][36][37]
| Target | Therapeutic Area | Example Compound Class | Reported Activity (IC50/EC50) |
| SARS-CoV-2 3CLpro | Antiviral (COVID-19) | 5-chloropyridinyl indole-4-carboxylate derivatives | IC50 = 73 nM - 250 nM[4][28] |
| Histone Deacetylases (HDACs) | Anticancer | Indole-based hydroxamic acids | IC50 values in the nanomolar range[3][22] |
| 15-Lipoxygenase-1 (15-LO-1) | Anti-inflammatory, Anticancer | Novel indole-4-carboxylate chemotypes | Nanomolar potency[10][25] |
| CCR3 Receptor | Allergic Inflammation | 2-(benzothiazolethio)acetamide derivatives | IC50 = 2.3 nM[9] |
| Hedgehog Pathway (Smoothened receptor) | Anticancer | Phthalazine or dimethylpyridazine derivatives | IC50 = 2.33 nM[30] |
Conclusion and Future Outlook
The journey of substituted indole-4-carboxylates from their initial synthesis to their current status as a privileged scaffold in drug discovery is a testament to the enduring importance of indole chemistry. The development of robust and versatile synthetic methods, from the classical Leimgruber-Batcho synthesis to modern transition-metal-catalyzed approaches, has provided researchers with the tools to explore the vast chemical space around this core structure. The diverse range of biological activities exhibited by substituted indole-4-carboxylates underscores their therapeutic potential. As our understanding of disease biology deepens, we can anticipate that this versatile scaffold will continue to be a valuable starting point for the design and development of the next generation of innovative medicines. The ongoing exploration of new catalytic systems and synthetic strategies will undoubtedly lead to even more efficient and sustainable methods for the preparation of these important molecules, further empowering the field of drug discovery.
References
- 1. Design, synthesis, and preliminary bioactivity evaluation of N1 -hydroxyterephthalamide derivatives with indole cap as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole synthesis via rhodium catalyzed oxidative coupling of acetanilides and internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. wjpmr.com [wjpmr.com]
- 9. Discovery of a novel CCR3 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Selective Inhibitors of Human Reticulocyte 15- Lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Copper( ii )-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04592F [pubs.rsc.org]
- 18. Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of N-hydroxy-4-(1H-indol-3-yl)butanamide as a histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1. | Semantic Scholar [semanticscholar.org]
- 26. Potent and selective inhibitors of human reticulocyte 12/15-lipoxygenase as anti-stroke therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Potent and Selective Inhibitors of Human Reticulocyte 12/15-Lipoxygenase as Anti-Stroke Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A novel, selective, and orally available antagonist for CC chemokine receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo [frontiersin.org]
- 31. Small molecule antagonists for chemokine CCR3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]
- 33. drugs.com [drugs.com]
- 34. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 35. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Potent CCR3 Receptor Antagonist, SB328437, Suppresses Colonic Eosinophil Chemotaxis and Inflammation in the Winnie Murine Model of Spontaneous Chronic Colitis | MDPI [mdpi.com]
The 3-Formylindole Scaffold: A Privileged Motif in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy of the Indole Nucleus
The indole scaffold, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, including the essential amino acid tryptophan and vital neurotransmitters like serotonin, underscores its fundamental role in biological systems.[1][3] This inherent biocompatibility has rendered the indole nucleus a "privileged structure" in drug discovery, a framework that can be readily adapted to interact with a diverse range of biological targets with high affinity.[2][4] Among the myriad of substituted indoles, the 3-formylindole moiety, also known as indole-3-carboxaldehyde, has emerged as a particularly versatile and potent scaffold for the development of novel therapeutics.[5][6] The introduction of the electrophilic formyl group at the C3 position not only provides a crucial handle for further synthetic modifications but also imparts a unique electronic and steric profile that contributes to its broad spectrum of biological activities.[5][7]
This in-depth technical guide will explore the multifaceted biological significance of the 3-formylindole scaffold. We will delve into its synthesis, diverse pharmacological activities with a focus on anticancer, anti-inflammatory, and antimicrobial properties, and its role as a key modulator of cellular signaling pathways. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the 3-formylindole core, empowering the design and synthesis of next-generation therapeutics.
Synthesis of the 3-Formylindole Scaffold: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 3-formylindoles is the Vilsmeier-Haack reaction.[8][9][10] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring, such as indole.[9][11] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent acts as the electrophile.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol describes a general procedure for the synthesis of 3-formylindole from indole.
Materials:
-
Indole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH), 30% aqueous solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. The reaction is exothermic, so maintain the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Formylation Reaction: Dissolve indole in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40-50°C) for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly add a 30% aqueous solution of NaOH to hydrolyze the intermediate iminium salt. This step is highly exothermic and should be performed with caution. The pH of the mixture should be adjusted to be basic (pH 9-10).
-
Workup and Purification: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-formylindole.
Causality Behind Experimental Choices:
-
The dropwise addition of POCl₃ to DMF at low temperatures is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.
-
The use of an anhydrous solvent like DCM is important as the Vilsmeier reagent is sensitive to moisture.
-
The basic hydrolysis step is essential to convert the stable iminium intermediate to the desired aldehyde. Careful pH control is necessary to ensure complete hydrolysis without promoting side reactions.
Experimental Workflow Diagram
Caption: Vilsmeier-Haack synthesis of 3-formylindole.
Biological Significance and Mechanisms of Action
The 3-formylindole scaffold exhibits a remarkable range of biological activities, making it a focal point in the search for new therapeutic agents.
Anticancer Activity
A significant body of research has demonstrated the potent anticancer properties of 3-formylindole derivatives against various cancer cell lines.[3][10][12][13][14] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Many 3-formylindole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[15] This is often achieved through the intrinsic mitochondrial pathway, characterized by the release of cytochrome c, a decrease in the expression of the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax.[15] This cascade of events leads to the activation of caspases, the executioners of apoptosis.[15]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2] Cell cycle arrest is a crucial mechanism for controlling tumor growth.
-
Inhibition of Signaling Pathways: 3-formylindole derivatives have been found to modulate critical signaling pathways that are often dysregulated in cancer.[2][16] These include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by 3-formylindole derivatives can lead to decreased cancer cell viability.[16]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its deregulation is common in many cancers, and its inhibition represents a key therapeutic strategy.[2]
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer. Inhibition of NF-κB signaling can suppress tumor growth and metastasis.[16][17]
-
Signaling Pathway Diagram: Anticancer Mechanisms
Caption: Anticancer mechanisms of 3-formylindole derivatives.
Table 1: Anticancer Activity of Selected 3-Formylindole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-m-nitrophenylsulfonyl-3-formylindole | HIV-1 | 9.57 | [18] |
| N-m-nitrophenylsulfonyl-6-methyl-3-formylindole | HIV-1 | 5.02 | [18] |
| 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7) | MGC803 (gastric cancer) | 1.59 | [2] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (breast cancer) | 13.2 | [14] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (breast cancer) | 8.2 | [14] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-Formylindole derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[19]
-
Compound Treatment: Prepare serial dilutions of the 3-formylindole derivative in culture medium. After 24 hours of incubation, replace the old medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for an additional 24, 48, or 72 hours.[19]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. 3-Formylindole derivatives have demonstrated significant anti-inflammatory properties.[5][20]
Mechanisms of Anti-inflammatory Action:
-
Inhibition of Inflammatory Mediators: These compounds can reduce the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[20][21] This is often achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][21]
-
Reduction of Pro-inflammatory Cytokines: 3-Formylindole derivatives can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][20]
-
Modulation of Signaling Pathways: The anti-inflammatory effects are also mediated by the modulation of signaling pathways such as the NF-κB pathway, which is a master regulator of the inflammatory response.[20]
Diagram: Anti-inflammatory Mechanism
Caption: Anti-inflammatory mechanism of 3-formylindole derivatives.
Table 2: Anti-inflammatory Activity of Selected Indole Derivatives
| Compound | Assay | Activity | Reference |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | In vitro COX-2 inhibition | IC₅₀ = 0.32 µM | [5] |
| Indole derivative S14 (with 2,4,5-trimethoxyphenyl substitution) | Carrageenan-induced paw edema (in vivo) | 63.69% inhibition after 3h | [22] |
| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-induced NO production in RAW264.7 cells | Significant inhibition | [23] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[21]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
3-Formylindole derivative to be tested
-
Griess reagent
-
96-well microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 3-formylindole derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compounds compared to the LPS-only control.
Antimicrobial Activity
3-Formylindole derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[24][25][26][27][28][29] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
Spectrum of Activity: Derivatives of 3-formylindole have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal species like Candida albicans.[24][28][29]
Table 3: Antimicrobial Activity of Selected 3-Formylindole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Indole-3-aldehyde hydrazone derivatives | S. aureus | 6.25 - 100 | [24] |
| Indole-3-aldehyde hydrazone derivatives | MRSA | 6.25 - 100 | [24] |
| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [28] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[28]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
3-Formylindole derivative to be tested
-
96-well microplate
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the 3-formylindole derivative in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Aryl Hydrocarbon Receptor (AhR) Agonism
3-Formylindole is a known agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses, gut homeostasis, and cellular defense mechanisms.[30][31][32]
Significance of AhR Activation:
-
Immune Modulation: AhR activation can modulate the immune system, for instance, by promoting the production of the anti-inflammatory cytokine IL-22, which is important for maintaining intestinal barrier function.[31]
-
Gut Homeostasis: As a metabolite of tryptophan produced by gut microbiota, 3-formylindole acts as an endogenous ligand for AhR in the gut, contributing to the maintenance of a healthy intestinal environment.[32]
-
Xenobiotic Metabolism: AhR is also involved in the metabolism of foreign compounds (xenobiotics).
Signaling Pathway Diagram: AhR Activation
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Applications in Drug Discovery and Development
The versatile biological profile of the 3-formylindole scaffold makes it an attractive starting point for the design of novel drugs. Its utility as a synthetic intermediate allows for the creation of large libraries of derivatives with diverse functionalities, which can be screened for various therapeutic activities. The structure-activity relationship (SAR) studies of these derivatives provide valuable insights for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[24][25][33] The exploration of 3-formylindole-based compounds in ongoing clinical trials for various diseases is an active area of research.[34][35]
Conclusion and Future Perspectives
The 3-formylindole scaffold has firmly established itself as a privileged motif in medicinal chemistry, offering a wealth of opportunities for the development of new therapeutic agents. Its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, coupled with its role as a modulator of the aryl hydrocarbon receptor, highlights its therapeutic potential. The straightforward and efficient synthesis of the 3-formylindole core via the Vilsmeier-Haack reaction further enhances its appeal for drug discovery programs.
Future research will likely focus on the design and synthesis of novel 3-formylindole derivatives with improved target specificity and reduced off-target effects. A deeper understanding of the intricate mechanisms of action and the identification of novel cellular targets will be crucial for the rational design of next-generation drugs. Furthermore, the exploration of 3-formylindole-based compounds in combination therapies and the development of innovative drug delivery systems hold promise for enhancing their therapeutic efficacy. The continued investigation of this remarkable scaffold is poised to yield significant advancements in the treatment of a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel indole derivatives that inhibit NEDDylation and MAPK pathways against gastric cancer MGC803 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chesci.com [chesci.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sid.ir [sid.ir]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Three-dimensional quantitative structure-activity relationships of mazindol analogues at the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and quantitative structure-activity relationship (QSAR) study of novel N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives as nematicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scirp.org [scirp.org]
- 28. turkjps.org [turkjps.org]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Design and quantitative structure-activity relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as potent, nonchiral, and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. chemijournal.com [chemijournal.com]
- 35. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Brominated Indole Scaffold: From Ancient Dyes to Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules.[1][2][3] The strategic introduction of halogen atoms, particularly bromine, onto this scaffold has emerged as a powerful strategy for modulating and enhancing pharmacological activity.[4] Brominated indoles, found abundantly in marine organisms, have transitioned from historical curiosities to significant lead compounds in modern drug discovery.[4][5] This guide provides a comprehensive overview of the role of brominated indoles in medicinal chemistry, detailing their natural origins, synthetic accessibility, diverse pharmacological activities, and underlying mechanisms of action. We will explore their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents, supported by structure-activity relationship (SAR) insights and key experimental methodologies.
A Royal Legacy: The Historical and Natural Context of Brominated Indoles
The story of brominated indoles is intertwined with one of history's most prized commodities: Tyrian Purple. This vibrant and color-fast dye, reserved for royalty in ancient Phoenicia, Greece, and Rome, is primarily composed of 6,6'-dibromoindigo, a dimer of a brominated indole derivative.[6][7][8] The production was notoriously laborious, requiring thousands of marine molluscs of the Muricidae family (e.g., Bolinus brandaris, Dicathais orbita) to produce a single gram of dye, cementing its status as a symbol of power and wealth.[7][9]
Modern science has revealed that these marine organisms are prolific sources of a diverse array of brominated indole alkaloids.[4][5] Sponges, algae, and tunicates are also rich reservoirs, producing these secondary metabolites likely as a chemical defense mechanism.[4] The unique marine environment, with its high concentration of bromide ions, facilitates the biosynthesis of these organobromine compounds, a rarity in terrestrial organisms.[4] This natural library of compounds provides an invaluable starting point for drug discovery programs.
The Chemistry of Brominated Indoles: Synthesis and Scaffolding
While natural sources provide the initial inspiration, medicinal chemistry relies on robust and scalable synthetic methods to generate analogues for SAR studies and lead optimization. The indole ring can be brominated at several positions, with the specific location profoundly influencing its biological activity.
Key Synthetic Approaches:
-
Electrophilic Aromatic Substitution: This is the most common method for introducing bromine onto the indole nucleus. Reagents like N-Bromosuccinimide (NBS) are frequently used. The regioselectivity of the reaction (i.e., which position on the ring is brominated) can be controlled by the choice of solvent, reaction temperature, and the presence or absence of protecting groups on the indole nitrogen.[10]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry often employs transition metal catalysis for precise and efficient bond formation.[11] Palladium-catalyzed methods, such as the Larock indole synthesis, can be adapted to create highly functionalized and regioselectively borylated indoles, which can then be converted to their brominated counterparts or used in further diversification.[12][13]
-
One-Pot Sequential Reactions: Efficient synthetic routes can involve sequential one-pot bromination and aromatization steps, starting from an indoline precursor to yield polybrominated indoles, as demonstrated in the total synthesis of alkaloids from Laurencia brongniartii.[14]
The ability to selectively place bromine at different positions is critical for exploring the chemical space and optimizing a compound for a specific biological target.
Caption: Workflow for isolating bioactive brominated indoles from natural sources.
Pharmacological Landscape: Therapeutic Applications
Brominated indoles exhibit a remarkable spectrum of biological activities, making them attractive candidates for multiple therapeutic areas. The presence of the bromine atom significantly influences the molecule's electronic properties, lipophilicity, and ability to form halogen bonds, enhancing its interaction with biological targets.[15][16]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Brominated indoles, particularly those isolated from the marine mollusc Dicathais orbita, have demonstrated potent anti-inflammatory properties.[17][18]
-
Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[19] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and triggers the transcription of pro-inflammatory mediators. Compounds like 6-bromoisatin and 6-bromoindole have been shown to significantly reduce this translocation.[19] This upstream inhibition leads to a downstream reduction in the production of key inflammatory molecules, including:
-
Cyclooxygenase (COX) Inhibition: Computational studies suggest that brominated indoles can selectively bind to and inhibit COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis.[18][20] Their binding is stabilized by interactions with key amino acid residues in the enzyme's active site.[18]
Caption: Anti-inflammatory mechanism of brominated indoles via NF-κB pathway inhibition.
Structure-Activity Relationship (SAR): Studies comparing synthetic brominated indoles have revealed that both the presence and position of the bromine atom are crucial for activity. For isatin derivatives, the anti-inflammatory potency follows the order: 5-bromoisatin > 6-bromoisatin > 7-bromoisatin, with the non-brominated isatin being significantly less active.[17][19] This highlights the importance of the bromine at the C5 position for this specific activity.
| Compound | NO Inhibition IC₅₀ (µM) | TNFα Inhibition IC₅₀ (µM) |
| Isatin (non-brominated) | ~430 | >700 |
| 5-Bromoisatin | 151.6 | 38.05 |
| 6-Bromoisatin | ~150 | 122.65 |
| 6-Bromoindole | ~150 | 150.01 |
| Data synthesized from Benkendorff et al., Marine Drugs, 2017.[17] |
Antimicrobial Activity
The rise of multidrug-resistant bacteria poses a critical threat to global health, necessitating the discovery of new antimicrobial agents. Brominated indoles, both natural and synthetic, have shown significant promise in this area.[21][22][23]
-
Spectrum of Activity: These compounds are active against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[21][22][23] Certain brominated indoles isolated from the red alga Laurencia similis exhibited potent activity against Gram-negative bacteria, with MIC values as low as 2-4 μg/mL.[22]
-
Mechanism of Action: A primary mechanism for many antimicrobial indole derivatives is the disruption of the bacterial cell membrane.[21][24] For example, 6-bromoindolglyoxylamide polyamine derivatives cause rapid membrane permeabilization and depolarization, leading to bacterial cell death.[21]
-
Antibiotic Enhancers: Beyond their intrinsic antimicrobial activity, some brominated indoles act as potentiators, enhancing the efficacy of conventional antibiotics against resistant bacterial strains.[21][24] This synergistic effect can help restore the utility of existing antibiotic classes.
Anticancer Activity
The indole scaffold is present in numerous approved anticancer drugs.[3][25] Bromination can further enhance the cytotoxic and antiproliferative properties of these molecules.
-
Mechanism of Action: Brominated indoles exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Compounds like 6-bromoisatin and tyrindoleninone induce programmed cell death (apoptosis) in cancer cells, often through the activation of executioner caspases like caspase-3/7.[6]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from dividing.[6]
-
Kinase Inhibition: Halogenation has been shown to significantly boost the potency of kinase inhibitors.[16] For example, tetrabromination of an indeno[1,2-b]indole scaffold increased its inhibitory activity against protein kinase CK2, a target in oncology, by over 20-fold (IC₅₀ changing from 360 nM to 16 nM).[16]
-
-
Selectivity: Importantly, some studies have shown that brominated indoles from D. orbita are selectively cytotoxic to cancer cells while having minimal effects on healthy, non-cancerous cells, which is a critical attribute for any potential chemotherapeutic agent.[6]
Neuroprotective Potential
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress, protein aggregation, and neuroinflammation.[26][27][28] Indole derivatives are being actively investigated for their potential to combat these pathologies.
-
Multi-Target Approach: The diverse biological activities of indoles make them ideal candidates for a multi-target approach to treating neurodegenerative diseases.[28][29]
-
Antioxidant and Anti-inflammatory Effects: The ability of brominated indoles to scavenge free radicals and suppress inflammatory pathways (as described above) is directly relevant to neuroprotection.[26][30]
-
Inhibition of Protein Aggregation: Certain indole derivatives have been shown to inhibit the aggregation of key proteins implicated in neurodegeneration, such as amyloid-beta (Aβ) and alpha-synuclein.[26][27] For instance, the marine-derived brominated indole-glyoxylamides have shown binding affinity for the Parkinson's-related amyloid protein alpha-synuclein.[31]
Key Experimental Protocol: Assessing Anti-inflammatory Activity
To ensure the trustworthiness of experimental data, protocols must be self-validating. This involves the use of appropriate positive and negative controls to confirm the assay is performing as expected.
Protocol: Measurement of Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This protocol is designed to quantify the anti-inflammatory potential of a test compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Causality: RAW 264.7 murine macrophages are used as they are a standard model for studying inflammation. Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is used to reliably induce a strong inflammatory response, including the production of NO via the enzyme inducible nitric oxide synthase (iNOS). Measuring the reduction in NO provides a direct quantitative measure of the compound's anti-inflammatory effect.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli)
-
Test Compounds (Brominated Indoles, dissolved in DMSO)
-
Dexamethasone (Positive Control)
-
DMSO (Vehicle Control)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (for standard curve)
-
96-well cell culture plates
-
Plate reader (540 nm absorbance)
Step-by-Step Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls. Remove the old media from the cells and add 100 µL of fresh media containing the test compounds, positive control (e.g., 10 µM Dexamethasone), or vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated (negative) control wells.
-
Incubation: Incubate the plate for a further 24 hours at 37°C and 5% CO₂.
-
Griess Assay: a. After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B to each well. Incubate for another 10 minutes at room temperature, protected from light. d. A purple color will develop. Immediately measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in each sample. b. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. c. Plot the percent inhibition against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).
Conclusion and Future Directions
Brominated indoles represent a fascinating and highly promising class of molecules in medicinal chemistry. From their origins in the brilliant Tyrian Purple dye of antiquity, these marine natural products and their synthetic derivatives have demonstrated a wide array of potent biological activities. Their ability to modulate key pathways in inflammation, cancer, microbial infection, and neurodegeneration provides a rich foundation for the development of novel therapeutics.
The future of this field lies in leveraging our growing understanding of their structure-activity relationships and mechanisms of action. The integration of cheminformatics and computational modeling with traditional synthetic chemistry and biological screening will be crucial for designing next-generation brominated indoles with enhanced potency, selectivity, and drug-like properties.[20][31] As we continue to explore the chemical diversity of the marine world and refine our synthetic strategies, brominated indoles are poised to remain a significant and "privileged" scaffold in the ongoing quest for new medicines.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrian Purple: The Royal Pigment — Rhiannon Piper [rhiannonpiper.com]
- 8. Tyrian purple - Wikipedia [en.wikipedia.org]
- 9. exhibitions.kelsey.lsa.umich.edu [exhibitions.kelsey.lsa.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research Portal [researchportal.scu.edu.au]
- 21. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Technical Guide to Unlocking the Potential of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multi-Functional Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products, pharmaceuticals, and its ability to interact with a multitude of biological targets.[1][2][3] Its versatile structure is a key feature in drugs approved for cancer, infections, and neurological disorders.[4][5] The compound Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate (C₁₁H₈BrNO₃, MW: 282.09)[6][7] represents a highly valuable, yet underexplored, starting point for chemical innovation. Its strategic placement of four distinct and orthogonally reactive functional groups—a bromine atom, a formyl group, a methyl ester, and the indole N-H—offers a powerful platform for the generation of diverse and complex molecular architectures.
This guide provides a Senior Application Scientist's perspective on the key research avenues for this molecule, outlining not just the "what" but the "why" behind strategic synthetic choices. We will explore its potential in library synthesis for drug discovery, its role in constructing novel heterocyclic systems, and its application in fragment-based lead discovery.
Research Area 1: Diversity-Oriented Synthesis via C6-Bromo Cross-Coupling
The bromine atom at the C6 position is arguably the molecule's most versatile synthetic handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of substituents to modulate the electronic and steric properties of the indole core. This is a primary strategy for building large chemical libraries for high-throughput screening.
Scientific Rationale
The Suzuki-Miyaura cross-coupling reaction is a robust and highly reliable method for forming C-C bonds.[8] By coupling the C6-bromo position with a diverse set of boronic acids or esters, researchers can rapidly generate a library of analogues. Introducing aryl, heteroaryl, or alkyl groups at this position can profoundly impact a molecule's binding affinity, selectivity, and pharmacokinetic properties. For instance, appending aromatic systems can introduce new π-stacking interactions with protein targets, while more polar heterocycles can enhance solubility.
Workflow for Library Generation
Caption: Workflow for Suzuki coupling library synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable starting point for the coupling of an arylboronic acid.
-
Reagent Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by the addition of a base, such as sodium carbonate (Na₂CO₃, 2.0 equiv).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C6-arylated indole derivative.
Research Area 2: Elaboration of the C3-Formyl Group for Pharmacophore Extension
The C3-formyl (aldehyde) group is a gateway for introducing diverse side chains and pharmacophoric elements.[9][10] Its reactivity allows for the formation of new C-N and C-C bonds, which is critical for extending the molecule into new binding pockets of a target protein or for fine-tuning its biological activity.
Scientific Rationale
Reductive amination is a powerful and widely used transformation in medicinal chemistry for converting aldehydes into amines.[11] This reaction allows for the installation of a basic nitrogen atom, which can form crucial salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The choice of the primary or secondary amine coupling partner dictates the final properties of the product, enabling modulation of lipophilicity, hydrogen bonding capacity, and overall molecular shape.
Experimental Protocol: Reductive Amination
This protocol details the two-step, one-pot procedure for reductive amination.
-
Imine Formation: Dissolve this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE). Add the primary or secondary amine of choice (1.1 equiv). If desired, a mild acid catalyst like acetic acid (0.1 equiv) can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: To the solution containing the intermediate imine (or iminium ion), add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) is an excellent choice as it is mild and selective.
-
Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting amine product via flash chromatography.
Research Area 3: Modulating Physicochemical Properties at the C4-Ester and N1-Amine
The methyl ester at C4 and the indole N-H provide secondary sites for modification, crucial for optimizing drug-like properties such as solubility, metabolic stability, and cell permeability.
Scientific Rationale
C4-Ester Hydrolysis and Amide Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid.[12] Carboxylic acids themselves can be active moieties, but more commonly, they serve as a handle for forming amide bonds with a diverse panel of amines. This amide formation is a cornerstone of medicinal chemistry for building molecular complexity and introducing key hydrogen bond donors and acceptors.
N1-Alkylation/Arylation: The indole N-H can be deprotonated with a suitable base and subsequently alkylated or arylated.[13] This modification eliminates a hydrogen bond donor, which can improve membrane permeability. It also provides a vector to introduce substituents that can probe specific regions of a binding pocket or block metabolic attack at that position.
Integrated Derivatization Strategy
Caption: Orthogonal modification pathways at C4 and N1.
Experimental Protocol: Ester Hydrolysis (Saponification)
-
Reaction Setup: Dissolve the indole ester (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1).
-
Base Addition: Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often pure enough for the next step.
Research Area 4: Application in Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 282 g/mol , this compound itself is on the larger end of a typical fragment, but its core indole structure is an ideal starting point for FBDD campaigns.[14][15] FBDD involves screening low molecular weight compounds to find weak binders, which are then optimized into potent leads.
FBDD Rationale
This molecule can be used in two ways:
-
As a Core Fragment: The unfunctionalized indole-4-carboxylate core can be synthesized and screened. If it shows binding, the bromine, formyl, and other groups can be systematically "grown" from this core to improve affinity and selectivity, using the synthetic handles described above.
-
As a Pre-functionalized Fragment: The title compound itself can be screened. A hit would provide immediate and actionable structure-activity relationship (SAR) data, as the reactive handles offer clear vectors for rapid follow-up chemistry.
Hypothetical FBDD Data Table
| Fragment ID | Modification Vector | Screening Result (K_D) | Ligand Efficiency (LE) |
| Core-01 | Parent Molecule | 85 µM | 0.32 |
| Core-01-C6a | C6-phenyl | 25 µM | 0.33 |
| Core-01-C3b | C3-(CH₂-piperidine) | 50 µM | 0.31 |
| Core-01-C4c | C4-(CONH-ethyl) | 70 µM | 0.32 |
This table illustrates how initial hits can be rapidly expanded to explore SAR and improve binding affinity.
Conclusion and Future Outlook
This compound is not merely a single chemical entity but a versatile platform for innovation in drug discovery and chemical biology. The orthogonal reactivity of its four functional groups provides a roadmap for systematic exploration of chemical space. By leveraging modern synthetic methods such as palladium-catalyzed cross-coupling and reductive amination, researchers can efficiently generate libraries of novel compounds. These libraries are well-suited for screening against a wide range of biological targets, including kinases, proteases, and GPCRs, where the indole scaffold has historically proven successful.[4] The strategic application of this building block, guided by the principles of medicinal chemistry and fragment-based design, holds significant promise for the development of next-generation therapeutics.
References
- 1. ijrpr.com [ijrpr.com]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]
- 3. Indole-Containing Metal Complexes and Their Medicinal Applications [mdpi.com]
- 4. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [cymitquimica.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 11. WO2022140844A1 - Method of synthesizing indole compounds - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
Methodological & Application
Application Notes and Protocols: A Detailed Synthetic Route to Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, a key building block in medicinal chemistry. The described methodology follows a robust two-step synthetic sequence commencing with the regioselective bromination of methyl 1H-indole-4-carboxylate to yield methyl 6-bromo-1H-indole-4-carboxylate, followed by a Vilsmeier-Haack formylation to afford the final product. This guide offers detailed, step-by-step protocols, mechanistic insights, and practical advice to ensure successful and reproducible synthesis.
Introduction
Substituted indoles are a cornerstone of many pharmacologically active compounds. This compound is a particularly valuable intermediate due to its trifunctionalized scaffold, which allows for diverse subsequent chemical modifications. This application note details a reliable and scalable synthetic route, breaking down each stage of the process with a focus on the underlying chemical principles and experimental best practices.
The chosen synthetic pathway is advantageous for its high regioselectivity and the use of readily accessible reagents. The initial step involves the electrophilic bromination of the indole core, followed by the introduction of a formyl group at the C-3 position, a classic transformation known as the Vilsmeier-Haack reaction.
Synthetic Pathway
The overall synthetic transformation from the starting material to the final product is illustrated below.
Figure 1: Synthetic route to this compound.
Part I: Regioselective Bromination
Mechanistic Insight
The first step is the regioselective bromination of methyl 1H-indole-4-carboxylate. The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. While the C-3 position is the most electronically activated, bromination can be directed to other positions under specific conditions. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile allows for the preferential bromination at the C-6 position of the benzene ring portion of the indole.
Experimental Protocol: Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve methyl 1H-indole-4-carboxylate (1.0 equivalent) in anhydrous acetonitrile (approximately 10-15 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile used).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield methyl 6-bromo-1H-indole-4-carboxylate.
Table 1: Reagents and Typical Quantities for Bromination
| Reagent | Molar Mass ( g/mol ) | Equivalents | Sample Amount |
| Methyl 1H-indole-4-carboxylate | 175.18 | 1.0 | 5.0 g |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 5.3 g |
| Acetonitrile | 41.05 | - | 50-75 mL |
Note: The intermediate, Methyl 6-bromo-1H-indole-4-carboxylate, is also commercially available, which can be a time-saving alternative to this step.[1]
Part II: Vilsmeier-Haack Formylation
Mechanistic Insight
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[2][3][4] The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich C-3 position of the indole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the aldehyde.
Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a separate, dry, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (approximately 5-10 mL per gram of indole). Cool the DMF to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) (1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Indole: Dissolve methyl 6-bromo-1H-indole-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford the pure this compound.
Table 2: Reagents and Typical Quantities for Formylation
| Reagent | Molar Mass ( g/mol ) | Equivalents | Sample Amount |
| Methyl 6-bromo-1H-indole-4-carboxylate | 254.08 | 1.0 | 5.0 g |
| Phosphoryl chloride (POCl₃) | 153.33 | 1.5 | 4.3 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 50-75 mL |
Safety and Handling
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. All handling must be done in a fume hood, and appropriate PPE is essential.
-
Acetonitrile and DMF: These are flammable and toxic solvents. Avoid inhalation and skin contact.
-
General Precautions: Perform all experimental work in a well-ventilated laboratory fume hood.
Conclusion
The synthetic route outlined in this document provides a clear and effective methodology for the preparation of this compound. By following these detailed protocols, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The commercial availability of the brominated intermediate offers a convenient entry point into the second step of this synthesis.
References
Application Note & Protocol: Vilsmeier-Haack Formylation of 6-Bromo-Indole-4-Carboxylate
Abstract & Introduction
The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Its application to the indole nucleus is particularly significant, as the resulting indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a vast array of pharmacologically active compounds, including alkaloids and clinical drug candidates.[3][4]
This document provides a comprehensive technical guide for the Vilsmeier-Haack formylation of a specifically substituted substrate: 6-bromo-indole-4-carboxylate. This substrate presents a unique case where the electronic effects of both electron-withdrawing groups (bromo at C6, carboxylate at C4) and the inherent nucleophilicity of the indole ring system influence the reaction's outcome. We will dissect the reaction mechanism, discuss the critical issue of regioselectivity, and present a detailed, field-tested protocol for synthesis, workup, and purification. This guide is intended for researchers in medicinal chemistry, process development, and organic synthesis who require a robust method for producing functionalized indole scaffolds.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the aromatic substrate and subsequent hydrolysis.[5][6]
2.1 Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[7] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9] This reagent is the active formylating agent in the reaction.
2.2 Electrophilic Aromatic Substitution and Regioselectivity
The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The nitrogen atom's lone pair directs substitution primarily to the C3 position of the pyrrole ring.[5] For the 6-bromo-indole-4-carboxylate substrate, the electron-withdrawing nature of the bromo and carboxylate substituents on the benzene ring further deactivates it towards electrophilic attack. This electronic bias strongly favors the reaction at the more nucleophilic C3 position. The attack by the indole C3-position on the Vilsmeier reagent forms a resonance-stabilized intermediate.[2]
2.3 Hydrolysis
The final step is the aqueous workup, which hydrolyzes the iminium salt intermediate to yield the desired aldehyde product, 6-bromo-3-formyl-indole-4-carboxylate.[1][10]
Mechanistic Diagram
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
Application Note & Protocol: Selective Bromination of Methyl Indole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the selective bromination of methyl indole-4-carboxylate, a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. We will explore the underlying principles governing the regioselectivity of this reaction and provide robust, field-tested protocols for achieving high yields of specific isomers.
Introduction: The Challenge of Regioselectivity in Indole Bromination
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of the indole ring through electrophilic substitution, such as bromination, is a fundamental strategy for creating molecular diversity. However, the inherent nucleophilicity of the indole ring often leads to a mixture of products, making regioselective control a significant synthetic challenge.
Methyl indole-4-carboxylate presents a unique case. The electron-withdrawing nature of the carboxylate group at the C4 position deactivates the benzene portion of the indole ring towards electrophilic attack. This deactivation, coupled with the inherent reactivity of the pyrrole ring, directs bromination to specific positions, primarily C3 and C5. The choice of brominating agent and reaction conditions becomes paramount in selectively targeting one position over the other.
Mechanistic Considerations: Directing the Bromination
The regiochemical outcome of the electrophilic bromination of methyl indole-4-carboxylate is a delicate balance of electronic and steric effects.
-
Inherent Reactivity of the Indole Nucleus: The highest occupied molecular orbital (HOMO) of the indole ring has the greatest electron density at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack.
-
Influence of the C4-Ester Group: The electron-withdrawing ester group at the C4 position deactivates the C5 position through a resonance effect. However, it also exerts a deactivating inductive effect on the C3 position, albeit to a lesser extent.
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. Milder agents are more selective, while more reactive agents can lead to over-bromination or a mixture of isomers.
This interplay of factors allows for the selective bromination at either the C3 or C5 position by carefully tuning the reaction conditions.
Protocol I: Selective C3 Bromination
This protocol focuses on the selective bromination of methyl indole-4-carboxylate at the C3 position, the kinetically favored site. We will utilize N-Bromosuccinimide (NBS), a mild and selective source of electrophilic bromine.
Diagram: Workflow for C3 Bromination
Caption: Step-by-step workflow for the selective C3 bromination of methyl indole-4-carboxylate.
Detailed Protocol:
-
Reaction Setup: To a solution of methyl indole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (0.1 M), cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 3-bromoindole-4-carboxylate.
Data Summary: C3 Bromination
| Parameter | Value |
| Starting Material | Methyl indole-4-carboxylate |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | THF or DMF |
| Temperature | 0 °C |
| Typical Yield | 85-95% |
| Major Product | Methyl 3-bromoindole-4-carboxylate |
Protocol II: Selective C5 Bromination
Achieving selective bromination at the C5 position requires overcoming the kinetic preference for the C3 position. This is typically accomplished by using a less reactive brominating agent and/or employing a Lewis acid catalyst to modulate the electronics of the indole ring. This protocol utilizes elemental bromine in the presence of a mild Lewis acid, such as silver sulfate.
Diagram: Logic for C5 Bromination Selectivity
Caption: Factors influencing the regioselectivity of C5 bromination.
Detailed Protocol:
-
Reaction Setup: Dissolve methyl indole-4-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Reagent Addition: To this solution, add a solution of bromine (1.0 eq) in concentrated sulfuric acid dropwise over 30 minutes, maintaining the temperature at 0 °C. The use of silver sulfate (0.1 eq) can be beneficial in scavenging the HBr byproduct and driving the reaction towards the desired product.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield methyl 5-bromoindole-4-carboxylate.
Data Summary: C5 Bromination
| Parameter | Value |
| Starting Material | Methyl indole-4-carboxylate |
| Brominating Agent | Bromine (Br₂) |
| Catalyst/Additive | Sulfuric Acid, Silver Sulfate |
| Temperature | 0 °C |
| Typical Yield | 60-75% |
| Major Product | Methyl 5-bromoindole-4-carboxylate |
Troubleshooting and Key Considerations
-
Over-bromination: The formation of di- or tri-brominated products can occur if an excess of the brominating agent is used or if the reaction temperature is not carefully controlled. It is crucial to use a slight excess or stoichiometric amount of the brominating agent and maintain the recommended temperature.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent and the stability of the intermediates. Aprotic solvents like THF and DMF are generally preferred for NBS brominations, while strong acids are necessary for the bromine-mediated C5 bromination.
-
Purity of Starting Material: Ensure the starting methyl indole-4-carboxylate is pure, as impurities can lead to side reactions and lower yields.
-
Moisture Sensitivity: Brominating agents can be sensitive to moisture. It is essential to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The selective bromination of methyl indole-4-carboxylate is a versatile and powerful tool in synthetic organic chemistry. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, it is possible to achieve high yields of either the C3 or C5-brominated isomers. The protocols outlined in this application note provide a solid foundation for researchers to successfully implement these transformations in their own synthetic endeavors.
Application Notes & Protocols: Formyl Group Reactivity of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
Introduction
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate is a highly functionalized indole derivative of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates several key features: a nucleophilic indole core, a versatile formyl group at the electron-rich C3 position, a bromine atom providing a handle for cross-coupling reactions, and a methyl ester. The formyl group, in particular, serves as a linchpin for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[1][2]
This guide provides a detailed exploration of the principal reactions involving the formyl moiety of this substrate. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent and condition selection, and provides robust, field-tested protocols to ensure experimental success.
Core Reactivity Pathways
The C3-formyl group of the indole scaffold is an electrophilic aldehyde, enabling a suite of classical carbonyl reactions. Its strategic position on the indole ring allows it to be a primary site for molecular elaboration. The following sections detail the most synthetically useful transformations.
References
Application Notes and Protocols: Versatile Derivatization of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate for Drug Discovery
Introduction: The Strategic Value of a Polysubstituted Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1] Its unique electronic properties and geometric shape allow for diverse interactions with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][3]
Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate (CAS No. 1353636-63-1) represents a particularly valuable starting material for the synthesis of novel therapeutics.[4][5] This molecule is strategically equipped with multiple, orthogonally reactive functional groups, offering a rich platform for combinatorial library synthesis and targeted drug design. The key functional handles for derivatization are:
-
The C3-Formyl Group: An electrophilic aldehyde ready for a host of carbon-carbon and carbon-nitrogen bond-forming reactions.[6]
-
The N1-Indole Proton: A nucleophilic site for substitution, allowing for modulation of the molecule's overall physicochemical properties.
-
The C4-Methyl Ester: A group that can be hydrolyzed to the corresponding carboxylic acid, opening pathways to amides, esters, and other derivatives.[7]
-
The C6-Bromo Substituent: A site amenable to transition-metal-catalyzed cross-coupling reactions, though this is beyond the scope of the current guide.
This document provides detailed application notes and validated protocols for the derivatization of this versatile scaffold at the C3-formyl, N1-indole, and C4-ester positions. The methodologies are designed to be robust and adaptable for researchers in drug discovery and medicinal chemistry.
I. Derivatization of the C3-Formyl Group: Building Molecular Complexity
The aldehyde at the C3 position is a prime site for introducing molecular diversity. We will focus on two high-yield, well-established transformations: the Knoevenagel condensation and reductive amination.
A. Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the formyl group, followed by dehydration, to yield an electron-deficient α,β-unsaturated system.[8] This product is a valuable Michael acceptor and a precursor for a variety of heterocyclic systems.
Principle: A basic catalyst, such as piperidine, deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a nucleophilic carbanion. This anion attacks the electrophilic carbonyl carbon of the 3-formylindole. The resulting intermediate readily undergoes dehydration to yield the stable, conjugated product.[9]
Protocol 1: Knoevenagel Condensation with Malononitrile
Objective: To synthesize Methyl 6-bromo-3-[2,2-dicyanovinyl]-1H-indole-4-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.2 eq)
-
Piperidine (0.1 eq)
-
Acetic Acid (catalytic)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol. Stir until the solid is fully dissolved.
-
Add malononitrile (1.2 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq) and a drop of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
Dry the product under vacuum to yield the desired compound as a solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, LC-MS, and FT-IR to confirm its structure and purity. The appearance of a new vinyl proton signal in the ¹H NMR and nitrile peaks in the IR spectrum (~2220 cm⁻¹) are indicative of a successful reaction.
B. Reductive Amination for Novel Amine Derivatives
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds.[10] It proceeds in two stages: the initial formation of an imine (or iminium ion) between the aldehyde and a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine.[11] This one-pot procedure is highly efficient for generating diverse amine libraries.
Principle: The reaction is typically performed under mildly acidic conditions to facilitate imine formation. A reducing agent that is selective for the iminium ion over the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the success of the one-pot reaction.[11]
Protocol 2: Reductive Amination with a Primary Amine
Objective: To synthesize Methyl 6-bromo-3-[(benzylamino)methyl]-1H-indole-4-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous solvent)
-
Glacial Acetic Acid (catalytic)
-
Round-bottom flask with a nitrogen/argon inlet
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The addition may be exothermic.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Characterization: Successful synthesis is confirmed by the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new methylene bridge signal and N-H proton in the ¹H NMR spectrum. Mass spectrometry will show the expected molecular ion peak.
II. Derivatization at the N1-Position: Modulating Physicochemical Properties
Alkylation of the indole nitrogen is a common strategy to block hydrogen bond donating capacity and to increase lipophilicity, which can significantly impact a compound's pharmacokinetic profile.
Principle: The indole N-H is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic indolide anion. This anion then displaces a leaving group from an alkylating agent (e.g., an alkyl halide) in an Sₙ2 reaction.[1]
Protocol 3: N-Alkylation of the Indole Ring
Objective: To synthesize Methyl 1-benzyl-6-bromo-3-formyl-1H-indole-4-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Benzyl bromide (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a nitrogen/argon inlet
-
Magnetic stirrer
Procedure:
-
Carefully wash the NaH dispersion (1.5 eq) with anhydrous hexanes under an inert atmosphere to remove the mineral oil. Decant the hexanes.
-
Add anhydrous DMF to the flask containing the washed NaH. Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a separate flask with a minimal amount of anhydrous DMF.
-
Slowly add the indole solution dropwise to the NaH suspension at 0 °C. Stir for 30-60 minutes at this temperature. Hydrogen gas will evolve.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water.
-
Add more water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Characterization: The disappearance of the N-H proton signal (typically >10 ppm) and the appearance of signals corresponding to the new N-benzyl group in the ¹H NMR spectrum confirm the N-alkylation.
III. Modification of the C4-Ester: Gateway to Amides
The methyl ester at the C4 position can be readily converted into a carboxylic acid, which is a key intermediate for forming amide bonds—a critical functional group in many pharmaceuticals.[12]
A. Saponification (Ester Hydrolysis)
Principle: The ester is hydrolyzed to the corresponding carboxylate salt using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[7]
Protocol 4: Hydrolysis of the Methyl Ester
Objective: To synthesize 6-bromo-3-formyl-1H-indole-4-carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (solvent system)
-
1M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (3.0 eq) and stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Characterization: Successful hydrolysis is indicated by the disappearance of the methyl ester singlet (~3.9 ppm) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal.
B. Amide Coupling
Principle: The newly formed carboxylic acid can be coupled with an amine using a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt). This method forms a stable amide bond under mild conditions.[13]
Protocol 5: EDC/HOBt Mediated Amide Coupling
Objective: To synthesize N-benzyl-6-bromo-3-formyl-1H-indole-4-carboxamide.
Materials:
-
6-bromo-3-formyl-1H-indole-4-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
DMF or DCM, anhydrous
-
Round-bottom flask with a nitrogen/argon inlet, magnetic stirrer
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C and add DIPEA (3.0 eq), followed by EDC·HCl (1.5 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Characterization: The formation of the amide is confirmed by the appearance of a new N-H signal (amide proton) and signals for the benzyl group in the ¹H NMR spectrum, along with the correct molecular weight by mass spectrometry.
Data and Workflow Visualization
Summary of Derivatization Strategies
| Position | Reaction | Reagents | Functional Group Introduced |
| C3-Formyl | Knoevenagel Condensation | Active Methylene Compound, Piperidine | α,β-Unsaturated System |
| C3-Formyl | Reductive Amination | Amine, NaBH(OAc)₃ | Substituted Aminomethyl Group |
| N1-Indole | N-Alkylation | Alkyl Halide, NaH | N-Alkyl/Aryl Group |
| C4-Ester | Hydrolysis & Amide Coupling | 1. LiOH; 2. Amine, EDC, HOBt | Carboxamide |
Reaction Workflow Diagrams
Caption: Knoevenagel Condensation Workflow.
Caption: Reductive Amination Workflow.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. calpaclab.com [calpaclab.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. asiaresearchnews.com [asiaresearchnews.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: The Strategic Use of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Scaffold for Advanced PROTAC Design
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POI).[1][2] A typical PROTAC is composed of a ligand for the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][] Indole and its derivatives are versatile scaffolds in medicinal chemistry and have found increasing use in PROTAC design, often as part of the linker to impart rigidity or as a core component of the warhead.[4][5][6]
This application note details the strategic utility of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate , a versatile building block for the synthesis of PROTACs. Its unique trifunctional nature—a reactive formyl group, a versatile bromo substituent, and a modifiable carboxylate—offers medicinal chemists a powerful tool for constructing sophisticated PROTAC linkers and conjugates through sequential and orthogonal chemical transformations.
Key Features of this compound
| Feature | Chemical Group | Reactivity | Application in PROTAC Synthesis |
| Formyl Group | Aldehyde | Reductive amination, Wittig reactions, etc. | Introduction of amine-containing linkers or E3 ligase ligands. |
| Bromo Group | Aryl Bromide | Suzuki, Sonogashira, Buchwald-Hartwig, etc. | Attachment of warheads, linkers, or E3 ligase ligands via cross-coupling. |
| Carboxylate | Methyl Ester | Hydrolysis, amidation | Can be modified to modulate solubility or as an additional attachment point. |
| Indole Core | Heterocycle | Provides a rigid scaffold | Can enhance binding interactions and optimize ternary complex formation.[7] |
Conceptual PROTAC Design and Synthesis Workflow
Herein, we propose a synthetic strategy for a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation via recruitment of the Cereblon (CRBN) E3 ligase. This example illustrates how this compound can be employed as a central scaffold for the linker.
Caption: Proposed workflow for the synthesis of a BTK-targeting PROTAC.
Experimental Protocols
Protocol 1: Reductive Amination for Linker Attachment
This protocol describes the conjugation of an amine-containing linker to the formyl group of this compound. This is often the first step in building the PROTAC from this scaffold.
Materials:
-
This compound (1.0 eq)
-
Amine-terminated linker (e.g., N-Boc-amino-PEG3-amine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine-terminated linker to the solution, followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine intermediate.
Rationale: Reductive amination is a robust and widely used method in medicinal chemistry for the formation of carbon-nitrogen bonds.[8] The use of a mild reducing agent like sodium triacetoxyborohydride is selective for the imine intermediate and tolerant of many functional groups present in complex molecules.[1]
Protocol 2: Suzuki Cross-Coupling for Warhead Conjugation
This protocol details the attachment of a boronic acid-functionalized warhead to the bromo-indole intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Boronic acid or ester-functionalized warhead (e.g., a BTK inhibitor derivative) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05-0.1 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the bromo-indole intermediate from Protocol 1, the boronic acid-functionalized warhead, and the base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional EtOAc.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the PROTAC precursor.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, widely employed in the synthesis of complex molecules due to its functional group tolerance and mild reaction conditions.[8] This reaction is ideal for the late-stage introduction of a warhead onto the linker scaffold.
Mechanism of Action of the Resulting PROTAC
The final PROTAC molecule, synthesized using the indole-based building block, will function by inducing the proximity of the target protein (e.g., BTK) and the E3 ligase (e.g., CRBN).
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Advancements in Small Molecule PROTACs Containing Indole/Spiro-fused Oxindole Scaffolds: An Emerging Degrader Targeting Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate as a Versatile Scaffold for Kinase Inhibitor Development
Abstract: The reversible phosphorylation of proteins, orchestrated by over 500 kinases in the human kinome, is a fundamental regulatory mechanism.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases premier targets for therapeutic intervention.[1] The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] This guide details the strategic application of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate , a trifunctionalized building block, in the design and synthesis of novel kinase inhibitors. We provide a rationale for its use, outlining synthetic strategies and detailed protocols for its derivatization to generate libraries of potent and selective kinase modulators.
The Indole Scaffold: A Privileged Core for Kinase Inhibition
The utility of the indole and its bioisosteres, such as azaindoles, in kinase inhibitor design is well-established.[3][4] Their prevalence stems from their ability to effectively mimic the purine ring of ATP, the natural substrate for kinases. The indole's N-H donor and the aromatic system can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, particularly with the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction serves as an anchor, positioning the rest of the inhibitor to occupy adjacent pockets and achieve high potency and selectivity.[4] The inherent planarity and tunable electronic properties of the indole ring system provide a robust foundation for building molecules with drug-like properties.
The Building Block: this compound
This specific indole derivative is a highly valuable starting material due to its orthogonal functional handles, which allow for controlled, stepwise diversification. Each functional group offers a distinct opportunity for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1353636-63-1 | [5][6][7] |
| Molecular Formula | C₁₁H₈BrNO₃ | [5][7] |
| Molecular Weight | 282.09 g/mol | [5][7] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5][7] |
Analysis of Reactive Sites
The power of this building block lies in its three distinct reactive sites, which can be addressed with selective chemistry. This trifunctionality is the key to its application in creating diverse inhibitor libraries.
Caption: Key reactive sites on the indole scaffold for divergent synthesis.
-
C3-Formyl Group: The aldehyde is perfectly positioned to introduce substituents that can interact with the solvent-exposed region or the ribose-binding pocket. It is readily converted into amines, alkenes, or other functional groups.
-
C6-Bromo Group: This site is ideal for introducing diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Substituents at this position often project into deeper, more variable pockets of the ATP-binding site, making this a critical handle for modulating kinase selectivity and potency.[3]
-
N1-Indole Proton: The indole N-H can be alkylated or arylated to introduce groups that can serve as vectors to pick up additional interactions or to block the hydrogen-bonding capacity if a different binding mode is desired.
Strategic Application in Kinase Inhibitor Synthesis
The goal is to leverage the trifunctional nature of the starting material to build a library of inhibitors. The general workflow involves protecting or reacting one site, then another, in a planned sequence.
General Synthetic Workflow
The following workflow illustrates a divergent approach to generate a small library of potential inhibitors from the central scaffold.
Caption: A divergent synthetic workflow for creating an inhibitor library.
Rationale for Targeting Specific Kinases
-
Tyrosine Kinases (EGFR, VEGFR, etc.): Many potent inhibitors of tyrosine kinases feature a substituted aniline or similar moiety that interacts with the hinge.[1] The C3-formyl group can be used to introduce such fragments via reductive amination. The C6 position can then be used to install solubilizing groups or fragments that target the DFG-out pocket for Type II inhibitors.
-
Serine/Threonine Kinases (ROCK, Pim, CHK1): These kinases have been successfully targeted by indole-based scaffolds.[3][8][9] For Pim kinases, substitutions at both C3 and C5 (analogous to C4/C6 here) were shown to be crucial for activity.[9] The C6-bromo position allows for the exploration of similar SAR.
-
JAK Kinases: Decernotinib, a JAK inhibitor, is based on an azaindole core prepared via a Suzuki cross-coupling reaction, highlighting the importance of this reaction in synthesizing kinase inhibitors.[3] The C6-bromo handle is perfectly suited for this type of transformation.
Detailed Experimental Protocols
The following protocols are representative procedures for the functionalization of this compound.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 4.1: N-Alkylation of the Indole Ring (Introduction of R1)
This protocol describes a general method for attaching an alkyl group to the indole nitrogen.
-
Rationale: N-substitution can improve cell permeability and introduce new interaction vectors. A simple benzyl group is used here as an example.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt should be observed.
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 4.2: Suzuki-Miyaura Cross-Coupling at C6 (Introduction of R2)
This protocol introduces an aryl or heteroaryl group at the C6 position, a key step for tuning selectivity.
-
Rationale: The Suzuki coupling is a robust and widely used method for forming C-C bonds, ideal for the C(sp²)-Br bond at the C6 position.[3]
-
To a reaction vessel, add the N-alkylated indole from Protocol 4.1 (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add a degassed solvent mixture, such as 1,4-Dioxane and water (e.g., 4:1 ratio, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4.3: Reductive Amination of the C3-Formyl Group (Introduction of R3)
This protocol converts the C3-aldehyde into an amine, often a key hinge-binding element.
-
Rationale: Reductive amination is a reliable method for forming C-N bonds. Using a mild reducing agent like sodium triacetoxyborohydride prevents the reduction of other functional groups.
-
Dissolve the C6-arylated indole from Protocol 4.2 (1.0 eq.) in a suitable solvent, such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M).
-
Add the desired primary or secondary amine (1.2 eq.) followed by a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Characterization and Biological Evaluation
-
Structural Verification: The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Kinase Activity Assays: The inhibitory activity of the final compounds should be evaluated against a panel of target kinases. Commercially available assays such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific) provide robust platforms for determining IC₅₀ values. These assays typically measure the amount of ADP produced or the phosphorylation of a substrate, respectively.
-
Cellular Assays: Potent inhibitors should be advanced to cell-based assays to determine their ability to inhibit kinase activity in a physiological context (e.g., Western blot analysis of downstream substrate phosphorylation) and to assess their anti-proliferative effects on relevant cancer cell lines.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of kinase inhibitor libraries. Its three orthogonal functional handles allow for a systematic and divergent approach to explore structure-activity relationships. By strategically modifying the N1, C3, and C6 positions, researchers can rapidly generate novel compounds with tailored potency, selectivity, and pharmacokinetic profiles. The protocols outlined herein provide a solid foundation for leveraging this scaffold in the ongoing quest for next-generation kinase-targeted therapeutics.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. This compound [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. calpaclab.com [calpaclab.com]
- 8. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate in Fragment-Based Drug Discovery
Introduction: The Power of a Well-Positioned Fragment
In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful and efficient strategy for identifying novel lead compounds.[1] This methodology hinges on the principle of starting with small, low-complexity molecules ("fragments") that exhibit weak but efficient binding to a biological target. These initial hits are then elaborated and optimized to generate high-affinity, selective drug candidates. The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, frequently appearing in both natural products and approved pharmaceuticals, owing to its ability to engage in a variety of interactions with protein targets.[2]
This guide focuses on a particularly strategic fragment: methyl 6-bromo-3-formyl-1H-indole-4-carboxylate (CAS 1353636-63-1).[3] This molecule is not merely another indole; its unique trifunctionalization offers medicinal chemists a versatile platform for rapid and directed library synthesis. The strategic placement of a modifiable formyl group, a cross-coupling-ready bromide, and an ester moiety provides three distinct and orthogonal vectors for chemical elaboration. This allows for a systematic exploration of the chemical space around a target protein, making it an exemplary tool for fragment-to-lead campaigns.
Physicochemical Properties and Fragment Rationale
The utility of this compound as a fragment is underpinned by its structural and chemical characteristics.
| Property | Value | Source |
| CAS Number | 1353636-63-1 | [3] |
| Molecular Formula | C₁₁H₈BrNO₃ | [4] |
| Molecular Weight | 282.09 g/mol | [4] |
| Purity | ≥97% | [4] |
| Appearance | Solid | [4] |
The molecule adheres well to the "Rule of Three," a common guideline for fragment libraries:
-
Molecular weight < 300 Da: Facilitates efficient exploration of chemical space.
-
cLogP ≤ 3: Ensures adequate aqueous solubility for biochemical screening.
-
≤ 3 hydrogen bond donors/acceptors: Avoids excessive polarity that can hinder cell permeability.
The true power of this fragment lies in its three distinct functional handles, which can be addressed with high chemoselectivity.
Conceptual Workflow for Fragment Elaboration
The journey from this initial fragment to a potent lead compound can be visualized as a multi-pronged optimization process. Each functional group serves as an anchor point for diversification, allowing researchers to probe different sub-pockets of a target's binding site.
Caption: FBDD workflow for this compound.
Protocols for Chemical Elaboration
The following protocols provide detailed, step-by-step methodologies for the chemical modification of the title fragment. These are foundational reactions in medicinal chemistry, and their application to this specific scaffold allows for the generation of diverse compound libraries.
Vector 1: C3-Formyl Group Modifications
The aldehyde at the C3 position is a versatile handle for introducing a variety of substituents, often directed towards deeper pockets of a binding site.
This one-pot reaction is a highly efficient method for forming C-N bonds, allowing the introduction of diverse amine functionalities.
Rationale: This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is compatible with the aldehyde in a one-pot procedure, minimizing side reactions.[5] The inclusion of acetic acid can catalyze the formation of the intermediate iminium ion, accelerating the reaction.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 equiv.).
-
Add glacial acetic acid (1.2 equiv.) to the mixture and stir at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes. Caution: Addition may cause gas evolution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Wittig reaction is a premier method for converting aldehydes into alkenes, enabling the introduction of various carbon-based substituents with control over stereochemistry.[6]
Rationale: This protocol uses a stabilized ylide, which is generally easier to handle and often provides good E-selectivity for the resulting alkene. The choice of a mild base like potassium carbonate is suitable for stabilized ylides.
Step-by-Step Methodology:
-
In a round-bottom flask, suspend the appropriate phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.2 equiv.) in anhydrous THF (0.2 M).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 equiv.) or sodium hydride (NaH) (1.2 equiv., use with caution), and stir the mixture at room temperature for 1 hour to generate the ylide.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove insoluble salts and triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the alkene product.
Vector 2: C6-Bromo Group Modifications
The bromine atom at the C6 position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino substituents. These groups can probe solvent-exposed regions or hydrophobic pockets of the target.
This reaction is one of the most powerful and versatile methods for forming C-C bonds between the bromo-indole and a boronic acid or ester.
Rationale: The use of a palladium catalyst like Pd(dppf)Cl₂ is robust and effective for a wide range of substrates. A carbonate base is typically sufficient, and the mixed solvent system of dioxane and water ensures the solubility of both organic and inorganic reagents.
Step-by-Step Methodology:
-
To a reaction vial, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
This reaction enables the coupling of the bromo-indole with a terminal alkyne, introducing a linear and rigid linker that can be valuable for probing specific interactions.[4]
Rationale: This protocol employs a classic palladium/copper co-catalyst system. The amine base (e.g., triethylamine) serves as both the base and a solvent. The reaction is typically run under mild conditions.
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (CuI) (0.06 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Add the terminal alkyne (1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing the introduction of a wide range of primary and secondary amines.
Rationale: The choice of a modern, bulky phosphine ligand (e.g., XPhos, SPhos) in combination with a palladium precatalyst is crucial for high efficiency. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu) (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.) to a reaction vial.
-
Add anhydrous, degassed toluene or dioxane (0.1 M).
-
Seal the vial and heat to 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Vector 3: C4-Carboxylate Modifications
The methyl ester at C4 can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for forming strong ionic interactions or hydrogen bonds with a target protein. It also serves as a handle for further derivatization.
Rationale: A two-step process starting with basic hydrolysis of the ester followed by a standard peptide coupling reaction provides access to a wide array of amides, which can improve binding affinity and modulate physicochemical properties.
Step-by-Step Methodology (Part A: Hydrolysis):
-
Dissolve this compound (1.0 equiv.) in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 equiv., e.g., 1 M solution).
-
Stir at room temperature for 2-6 hours until saponification is complete (monitored by LC-MS).
-
Concentrate the mixture to remove the organic solvents.
-
Dilute with water and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration or extract with ethyl acetate.
-
Dry the product to obtain the carboxylic acid, which can often be used in the next step without further purification.
Step-by-Step Methodology (Part B: Amide Coupling):
-
Dissolve the carboxylic acid from Part A (1.0 equiv.) in anhydrous DMF or DCM (0.1 M).
-
Add a coupling agent such as HATU (1.1 equiv.) or EDC (1.2 equiv.) along with an additive like HOBt (1.2 equiv.).
-
Add a base, such as diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Stir for 10 minutes, then add the desired primary or secondary amine (1.1 equiv.).
-
Stir at room temperature for 4-16 hours.
-
Dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or preparative HPLC.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
This compound represents a highly valuable starting point for fragment-based drug discovery campaigns. Its trifunctional nature provides a robust platform for systematic and efficient exploration of a target's binding site. The well-established and reliable protocols outlined in this guide empower medicinal chemists to rapidly generate diverse libraries of analogues, accelerating the journey from a weakly binding fragment to a potent and selective lead compound. The strategic application of this versatile scaffold can significantly enhance the probability of success in identifying next-generation therapeutics.
References
- 1. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Versatile Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, with functionalization being key to modulating its biological and physical properties.[1] Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate is a versatile building block, featuring multiple handles for synthetic diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions at the C6-bromo position. We present detailed, field-proven protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse libraries of C-C, C-alkenyl, C-alkynyl, and C-N coupled indole derivatives. The protocols are designed to be robust and adaptable, with in-depth explanations of the mechanistic rationale behind the choice of catalysts, ligands, bases, and reaction conditions to ensure experimental success and reproducibility.
Introduction: The Strategic Importance of the Indole Scaffold
The indole ring system is a cornerstone of numerous natural products and blockbuster pharmaceuticals, including drugs like Sumatriptan and Ondansetron. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore. The targeted functionalization of the indole core allows for the fine-tuning of a molecule's therapeutic properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging carbon-carbon and carbon-heteroatom bonds, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[2][3]
This compound serves as an ideal starting material for library synthesis. The bromo substituent at the C6 position is primed for a variety of palladium-catalyzed reactions, while the formyl and carboxylate groups offer orthogonal sites for subsequent modifications. This guide details four essential cross-coupling strategies to unlock the synthetic potential of this valuable intermediate.
The Engine of Discovery: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[4] The process is a catalytic cycle that can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indole substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[5]
-
Transmetalation (for Suzuki/Sonogashira) or Carbopalladation (for Heck): The coupling partner (e.g., organoboron, alkyne, or alkene) coordinates to the palladium center and transfers its organic group, displacing the halide.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to re-enter the cycle.[6]
The choice of ligand is critical as it modulates the electronic properties and steric environment of the palladium center, influencing the efficiency of each step in the cycle.[7][8]
Caption: Generalized Palladium Catalytic Cycle.
Experimental Protocols
General Laboratory Setup: All reactions should be performed in oven-dried or flame-dried glassware under an inert atmosphere (Argon or Nitrogen). Solvents should be anhydrous (unless otherwise specified), and reagents should be sourced from reputable suppliers. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of boronic acid reagents.[4][9] It is ideal for synthesizing biaryl and heteroaryl-indole structures.
Rationale: This protocol uses Pd(PPh₃)₄, a reliable and commercially available Pd(0) catalyst. A mixture of dioxane and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.[10] An inorganic base like K₂CO₃ or Cs₂CO₃ is essential for activating the boronic acid in the transmetalation step.[10][11]
Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Role |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle |
| Ligand | PPh₃ (part of catalyst), SPhos | Stabilizes Pd(0) and modulates reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes organic and inorganic components |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers |
Heck Reaction: C-Alkenyl Bond Formation
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a direct route to stilbene-like structures and other vinyl-indoles.[12][13]
Rationale: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[12] The addition of a phosphine ligand like P(o-tolyl)₃ prevents palladium black precipitation and improves catalytic activity. A hindered organic base, such as triethylamine (Et₃N), is used to neutralize the HBr generated during the reaction without competing as a nucleophile.[12]
Protocol:
-
In a sealed tube or pressure flask, combine this compound (1.0 equiv), the alkene (e.g., styrene, acrylate; 1.5 equiv), Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv), and a phosphine ligand such as Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04-0.10 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add an anhydrous solvent such as DMF or acetonitrile, followed by a base like triethylamine (Et₃N, 2.0 equiv).
-
Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite to remove palladium salts, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: C-Alkynyl Bond Formation
The Sonogashira coupling is a highly reliable method for forming a C(sp²)-C(sp) bond between the indole and a terminal alkyne.[14][15] This reaction is fundamental for creating rigid, linear extensions to the indole core, often used in materials science and as precursors for further cyclizations.[16]
Rationale: This reaction typically employs a dual-catalyst system. The palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (CuI) reacts with the terminal alkyne to form a copper acetylide, which facilitates the transmetalation step.[15][17] An amine base like Et₃N or diisopropylamine (DIPEA) serves both as the base and often as the solvent.
Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv), and Copper(I) iodide [CuI] (0.05 equiv).
-
Evacuate and backfill with argon.
-
Add an anhydrous solvent like THF or DMF, followed by triethylamine (Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-18 hours until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the direct formation of C-N bonds, coupling the indole with primary or secondary amines.[2] This reaction is invaluable in pharmaceutical development for installing amine functionalities, which are prevalent in bioactive molecules.[18][19]
Rationale: This reaction requires a specialized catalyst system. A palladium source like Pd₂(dba)₃ is paired with a sterically hindered, electron-rich biarylphosphine ligand such as Xantphos or RuPhos.[20][21] These ligands facilitate the difficult reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, making it a more effective nucleophile.[20][22]
Protocol:
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the specialized ligand (e.g., Xantphos, 0.05 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).
-
Seal the tube, remove from the glovebox, and add an anhydrous, deoxygenated solvent such as toluene or dioxane via syringe.
-
Heat the mixture to 90-110 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Experimental Workflow and Characterization
A successful cross-coupling campaign follows a logical progression from reaction setup to final product analysis.
Caption: General workflow for cross-coupling reactions.
Characterization: The identity and purity of the final products should be confirmed using standard analytical techniques.[23]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and absence of starting materials.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
This compound is a highly valuable and adaptable starting material for creating diverse chemical libraries. The palladium-catalyzed Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a powerful toolkit for its functionalization. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of C-C and C-N linked indole derivatives, accelerating discovery programs in drug development and materials science. The protocols and principles outlined in this guide serve as a robust foundation for these synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jmcct.com [jmcct.com]
- 5. mdpi.com [mdpi.com]
- 6. studylib.net [studylib.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
- 22. preprints.org [preprints.org]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction to the Synthesis
The target molecule, this compound, is typically synthesized via an electrophilic formylation of Methyl 6-bromo-1H-indole-4-carboxylate. The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃).[1]
The indole nucleus is generally electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic. However, the starting material in this synthesis presents a unique challenge. The presence of two electron-withdrawing groups, a bromine atom at the 6-position and a methyl carboxylate group at the 4-position, deactivates the indole ring. This deactivation can lead to sluggish reactions, incomplete conversion, and lower yields if not properly addressed.
This guide will provide a systematic approach to overcoming these challenges, focusing on optimizing reaction conditions, identifying and mitigating side reactions, and ensuring efficient purification of the desired product.
Reaction Mechanism: The Vilsmeier-Haack Formylation of an Electron-Deficient Indole
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-deficient indole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. This is often the rate-limiting step, particularly with deactivated substrates.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to yield the final 3-formylindole product.
Below is a diagram illustrating the key steps in this process.
Caption: Vilsmeier-Haack reaction workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
FAQ 1: Low or No Conversion of Starting Material
Question: I am observing a significant amount of unreacted Methyl 6-bromo-1H-indole-4-carboxylate in my reaction mixture even after extended reaction times. What could be the cause and how can I improve the conversion?
Answer: This is a common issue when working with electron-deficient indoles. The reduced nucleophilicity of the indole ring slows down the electrophilic attack on the Vilsmeier reagent. Here are several factors to consider and troubleshoot:
-
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture.
-
POCl₃: Use freshly distilled or a newly opened bottle of phosphorus oxychloride. POCl₃ can hydrolyze over time to phosphoric acid and HCl, which will quench the reaction.
-
DMF: Use anhydrous DMF. Water in the DMF will react with POCl₃ and the Vilsmeier reagent, reducing the concentration of the active electrophile. Consider using DMF from a sealed bottle or drying it over molecular sieves.
-
-
Reaction Temperature: For deactivated substrates, higher temperatures are often necessary to drive the reaction to completion.
-
If you are running the reaction at 0 °C or room temperature, consider gradually increasing the temperature to 40-60 °C. Monitor the reaction by TLC to avoid decomposition.
-
-
Stoichiometry of Vilsmeier Reagent: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
-
Ensure you are using a sufficient excess of the Vilsmeier reagent. A molar ratio of 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the indole substrate is a good starting point.
-
-
Order of Addition: The order in which reagents are mixed can impact the outcome.
-
It is generally recommended to pre-form the Vilsmeier reagent by adding POCl₃ dropwise to cold (0 °C) DMF. Then, add the indole substrate (dissolved in a minimal amount of anhydrous DMF) to the pre-formed reagent. This ensures the indole is reacting with the fully formed electrophile.
-
FAQ 2: Formation of a Major, Unidentified Side Product
Question: My TLC analysis shows the formation of a significant side product that is not my starting material or desired product. What could this be?
Answer: In the Vilsmeier-Haack reaction of indoles, several side reactions can occur, especially under forcing conditions (high temperatures or long reaction times).
-
Bis(indolyl)methane Formation: The desired 3-formylindole product can act as an electrophile and react with another molecule of the starting indole. This is more likely to occur if the reaction is allowed to proceed for too long after the initial formylation. To mitigate this, monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Reaction at other positions: While formylation at the C3 position is electronically favored, reaction at other positions on the indole ring can occur, although this is less common for N-unsubstituted indoles.
-
Polymerization: Indoles can be unstable in strongly acidic conditions, leading to the formation of polymeric tars. This is often observed as a dark, insoluble material in the reaction flask. To avoid this, maintain careful temperature control and avoid excessively long reaction times.
FAQ 3: Difficulties with Product Isolation and Purification
Question: I am having trouble isolating a pure product after the aqueous workup. My crude product is an oil or a sticky solid. What are the best practices for purification?
Answer: The workup and purification of polar indole-3-carboxaldehydes can be challenging. Here are some tips for a successful isolation:
-
Quenching: The hydrolysis of the iminium intermediate is a critical step.
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9). This neutralizes the acidic byproducts and facilitates the hydrolysis of the iminium salt.
-
-
Extraction:
-
The product is often a solid that precipitates upon quenching. This solid can be collected by filtration, washed with water, and then dried.
-
If the product does not precipitate, it will need to be extracted from the aqueous layer. Use a suitable organic solvent such as ethyl acetate or dichloromethane. Multiple extractions will ensure a good recovery.
-
Emulsions can sometimes form during extraction. To break up emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent.
-
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method. Suitable solvent systems can be determined through small-scale trials. Common solvents for indole derivatives include ethanol, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: For oily or highly impure products, silica gel column chromatography is recommended. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The polarity of the eluent can be guided by TLC analysis of the crude product.
-
Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and observations.
Materials:
-
Methyl 6-bromo-1H-indole-4-carboxylate
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Reaction with Indole: Dissolve Methyl 6-bromo-1H-indole-4-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to 0 °C. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the pH is ~8. A precipitate should form.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry. The crude product can then be purified by recrystallization or column chromatography.
-
If no solid forms: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Summary and Characterization
The following table provides a summary of the key reagents and expected product characteristics.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| Methyl 6-bromo-1H-indole-4-carboxylate | C₁₀H₈BrNO₂ | 254.08 g/mol | Solid |
| This compound | C₁₁H₈BrNO₃ | 282.09 g/mol | Solid |
Expected ¹H NMR Data for this compound (in CDCl₃, shifts are approximate):
-
~10.0 ppm (s, 1H): Aldehyde proton (-CHO)
-
~8.5 ppm (br s, 1H): Indole N-H proton
-
~8.0-8.2 ppm (m, 2H): Aromatic protons on the indole ring
-
~7.4-7.6 ppm (m, 1H): Aromatic proton on the indole ring
-
~4.0 ppm (s, 3H): Methyl ester protons (-OCH₃)
Troubleshooting Workflow
The following diagram provides a decision-making workflow for common troubleshooting scenarios.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Formylation of Brominated Indoles
Welcome to the Technical Support Center dedicated to navigating the complexities of formylating brominated indoles. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during this critical synthetic transformation. As your Senior Application Scientist, my goal is to move beyond simple procedural instructions and delve into the mechanistic underpinnings of these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.
The introduction of a formyl group onto a brominated indole core is a pivotal step in the synthesis of numerous pharmaceutically active compounds. However, the interplay between the electron-rich indole nucleus and the electron-withdrawing nature of the bromine substituent presents a unique set of challenges. This guide is designed as a dynamic resource, organized in a question-and-answer format to directly address the issues you are likely facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address the most pressing issues encountered during the formylation of brominated indoles, with a primary focus on the widely used Vilsmeier-Haack reaction.
FAQ 1: My Vilsmeier-Haack formylation of 5-bromoindole is resulting in a significant amount of debrominated product (indole-3-carboxaldehyde). What is causing this, and how can I prevent it?
Answer:
This is a common and frustrating side reaction. The loss of the bromine substituent, known as reductive dehalogenation or debromination, is a significant challenge, particularly when formylating indoles bearing electron-withdrawing groups. While the Vilsmeier-Haack reaction is an electrophilic aromatic substitution, the conditions can inadvertently promote this undesired pathway.
Root Cause Analysis:
The primary driver for debromination in this context is the increased electron density on the indole ring under certain conditions, which weakens the C-Br bond. While direct mechanistic studies for debromination under Vilsmeier-Haack conditions are not extensively reported, we can infer the mechanism from related reactions, such as palladium-catalyzed cross-couplings of bromoindoles.[1]
-
N-H Acidity and Annion Formation: The indole N-H is acidic. In the presence of any basic species (even weakly basic sites in the reaction medium or during workup), deprotonation can occur to form an indolide anion. This anion significantly increases the electron density of the entire ring system, making the C-Br bond more susceptible to cleavage.[1]
-
Harsher Reaction Conditions: Bromine is an electron-withdrawing group that deactivates the indole ring towards electrophilic substitution.[2] Consequently, forcing conditions such as higher temperatures or longer reaction times may be employed to drive the formylation to completion. These very conditions can provide the energy needed to overcome the activation barrier for debromination.
-
Complex Reaction Intermediates: The Vilsmeier reagent (chloroiminium salt) and the subsequent reaction intermediates are complex. It is plausible that certain intermediates or byproducts in the reaction mixture can act as hydride donors, leading to the reductive cleavage of the C-Br bond.
Troubleshooting Workflow for Debromination:
Troubleshooting workflow for debromination.
Detailed Mitigation Strategies:
| Strategy | Rationale |
| 1. N-Protection | Protecting the indole nitrogen is the most effective way to prevent the formation of the highly activated indolide anion. This stabilizes the C-Br bond.[1] |
| 2. Temperature Control | Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will disfavor the higher activation energy debromination side reaction. |
| 3. Stoichiometry and Addition Order | Use a minimal excess of the Vilsmeier reagent (typically 1.5 equivalents).[3] Always add the bromoindole solution to the pre-formed Vilsmeier reagent at low temperature to avoid localized heating and side reactions. |
| 4. Alternative Milder Reagents | For particularly sensitive substrates, consider alternative formylation methods that proceed under milder conditions.[4][5] |
FAQ 2: I am observing N-formylation as a major byproduct in my reaction. How can I favor C3-formylation?
Answer:
N-formylation is a competing reaction pathway, especially with electron-deficient indoles where the C3 position is less nucleophilic. The lone pair on the indole nitrogen can act as a nucleophile and attack the Vilsmeier reagent.
Mechanistic Considerations:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[6][7][8][9] The regioselectivity (N vs. C attack) is a function of the relative nucleophilicity of the nitrogen and the C3 carbon. In bromoindoles, the deactivating effect of the bromine can reduce the nucleophilicity of the C3 position, making N-attack more competitive.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Significant N-formylation | The C3 position is deactivated by the electron-withdrawing bromo substituent. | 1. Solvent Choice: The choice of solvent can influence the N/C selectivity. While DMF is a reactant, using a non-polar co-solvent like dichloromethane (DCM) can sometimes favor C-alkylation over N-alkylation. 2. Steric Hindrance: If the N-position is sterically unhindered, consider introducing a bulky N-protecting group that can be removed later. This will sterically disfavor N-attack. 3. Alternative Reagents: Some formylating agents have a higher propensity for C-formylation. For instance, the Duff reaction or certain metal-catalyzed formylations might offer better selectivity.[10][11] |
FAQ 3: My formylation of 4-bromoindole is giving a mixture of isomers. Could a "halogen dance" be occurring?
Answer:
A "halogen dance" is a fascinating and often overlooked side reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring.[7][12] This rearrangement is typically base-catalyzed, but acid-catalyzed versions have also been reported, which is highly relevant to the acidic conditions of the Vilsmeier-Haack reaction.[7]
Plausibility and Mechanism:
Under the acidic conditions of the Vilsmeier-Haack reaction, protonation of the indole ring can occur. This can facilitate a[4][10] or[2][10]-shift of the bromine atom, leading to isomeric bromoindoles which are then formylated. This is more likely to be an issue with bromoindoles where steric or electronic factors might favor an isomeric arrangement.
Diagnostic and Mitigation Steps:
-
Careful Product Characterization: Use high-resolution NMR and mass spectrometry to definitively identify all isomeric products.
-
Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can suppress this rearrangement.
-
Protecting Groups: N-protection can alter the electronic properties of the indole ring and may disfavor the protonation events that initiate the halogen dance.
Potential pathway for isomeric products via halogen dance.
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Formylation of 5-Bromoindole with Minimized Side Reactions
This protocol is designed to maximize the yield of 5-bromo-1H-indole-3-carboxaldehyde while minimizing debromination and N-formylation.
Materials:
-
5-Bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 5 °C.[10]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 5-bromoindole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the 5-bromoindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Slowly add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Purification of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate by column chromatography
Technical Support Center: Purification of Indole Derivatives
From the Bench of a Senior Application Scientist
Welcome to the technical support guide for the purification of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate. This document is designed for researchers and drug development professionals who are navigating the complexities of isolating this specific indole derivative. The structure of this molecule—featuring an indole core, a bromine substituent, a reactive formyl group, and a methyl ester—presents a unique set of purification challenges due to its moderate-to-high polarity and potential sensitivity to acidic conditions.
This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step. By explaining the causality of experimental choices, from solvent selection to troubleshooting unforeseen issues, we aim to empower you to not only replicate this procedure but also to adapt and troubleshoot your own challenging separations.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A: The chromatographic behavior of this compound is governed by several functional groups that contribute to its overall polarity and interaction with the stationary phase:
-
Indole N-H: The proton on the indole nitrogen is weakly acidic and can act as a hydrogen bond donor. This is a primary site for strong interaction with the silanol groups (Si-OH) of a standard silica gel stationary phase, which can sometimes lead to peak tailing.
-
Formyl Group (-CHO): The aldehyde is a polar, hydrogen bond accepting group.
-
Methyl Ester (-COOCH₃): This group is also a polar, hydrogen bond acceptor.
-
Aromatic System & Bromine: The bulky, electron-rich indole ring and the bromine atom contribute to van der Waals interactions and overall molecular size.
Collectively, these features make the molecule quite polar, requiring a relatively polar mobile phase for elution from a normal-phase column.
Q2: What is the best stationary phase for this purification?
A: Standard silica gel (SiO₂, 60 Å pore size) is the most common and appropriate stationary phase for this compound.[1][2] However, because silica gel is inherently acidic, it can sometimes cause degradation of acid-sensitive compounds.[3] Given the presence of the formyl-indole moiety, which can be sensitive, if you observe significant decomposition on the column, consider the following alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel with a small amount of a base like triethylamine in your eluent can neutralize the acidic sites.[4]
-
Neutral Alumina (Al₂O₃): Alumina can be a good alternative for compounds that are unstable on silica. It is available in acidic, neutral, and basic forms; the neutral form is generally a safe starting point.[1]
Q3: How do I effectively visualize this compound on a Thin-Layer Chromatography (TLC) plate?
A: Indole derivatives are often UV-active due to their aromatic structure, making them easy to visualize under a UV lamp (typically at 254 nm).[5][6] For more sensitive or specific detection, various stains can be used. A common chromogenic reagent for indoles is Van Urk's reagent (p-dimethylaminobenzaldehyde in acidic ethanol), which produces distinctly colored spots with indole derivatives.[7][8]
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying gram-scale quantities of the crude product. The key to success is the initial optimization of the solvent system using TLC.[1][9]
Step 1: Determine the Optimal Eluent System via TLC
-
Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35 .[10][11] This Rf range provides the best balance between separation and elution time.[9]
-
Start with common solvent mixtures and adjust polarity as needed.[4] If the spot stays at the baseline, increase the eluent's polarity. If it shoots to the solvent front, decrease the polarity.
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| System No. | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
|---|---|---|---|---|
| 1 | Hexanes | Ethyl Acetate | 70:30 | A standard system for moderately polar compounds.[11] |
| 2 | Dichloromethane | Methanol | 98:2 | Excellent for more polar compounds.[4] Be cautious, as methanol significantly increases polarity. |
| 3 | Dichloromethane | Acetone | 95:5 | An alternative to methanol, offering different selectivity. |
Step 2: Prepare and Pack the Column
-
Select a column of appropriate size. A general rule is to use 30-50g of silica gel for every 1g of crude material to be purified.
-
Insert a small cotton or glass wool plug at the bottom of the column.
-
Add a ~1 cm layer of sand.
-
Pack the column using the "slurry" method: Mix the required amount of silica gel with your chosen non-polar solvent (e.g., hexanes) in a beaker to form a thin slurry. Pour the slurry into the column and use gentle air pressure to pack it down, ensuring no air bubbles or cracks form.[3][11]
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[3]
Step 3: Load the Sample
For optimal separation, the sample must be loaded onto the column in a highly concentrated, narrow band.[12]
-
Dry Loading (Recommended for this compound):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[12]
-
Gently add this powder to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the absolute minimum volume of the eluent or a slightly more polar solvent.
-
Using a pipette, carefully apply the solution to the top of the silica gel.[12]
-
Drain the solvent just to the level of the top sand layer and repeat with a tiny amount of clean eluent to wash the sides.
-
Step 4: Elute the Column and Collect Fractions
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to begin the flow. A typical flow rate for flash chromatography is about 2 inches per minute.
-
Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the eluting liquid.
-
Once the desired compound begins to elute, collect fractions until the compound is no longer detected by TLC.
-
Combine the pure fractions, and remove the solvent under reduced pressure.
Troubleshooting Guide
Problem: My compound is streaking or "tailing" on the TLC plate and column.
-
Causality: Streaking is often caused by strong, non-ideal interactions between the analyte and the acidic silanol groups on the silica surface.[13] It can also be a result of overloading the column or TLC plate.
-
Solution 1: Add a Modifier. Add a small amount (0.1-1%) of a polar modifier to your eluent. For a compound with a weakly acidic N-H, a trace amount of acetic acid can sometimes improve peak shape by ensuring the N-H remains protonated. Conversely, if the compound is interacting via its basic sites, a trace of triethylamine can help.[11][14]
-
Solution 2: Reduce the Load. You may be applying too much sample. Try loading a smaller quantity of crude material onto the column.
-
Solution 3: Change the Solvent System. A different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) may offer different selectivity and reduce the interactions causing tailing.[13]
Problem: My compound will not move from the baseline (Rf = 0), even with a highly polar eluent.
-
Causality: This indicates either an extremely strong, potentially irreversible, interaction with the silica gel or that the eluent is simply not polar enough to move the compound.[1][15]
-
Solution 1: Check for Decomposition. The compound may be degrading upon contact with the acidic silica.[15] To test this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a stationary streak at the baseline and new, less polar spots, decomposition is likely. In this case, switch to a neutral stationary phase like alumina or use deactivated silica.[1][15]
-
Solution 2: Drastically Increase Eluent Polarity. If decomposition is not the issue, you need a more powerful eluent. A mixture of 5-10% methanol in dichloromethane is a very polar system used for eluting stubborn compounds.[4] Be aware that using more than 10% methanol can risk dissolving some of the silica gel.[4]
Problem: The separation on the column is much worse than what I saw on the TLC plate.
-
Causality: This common issue usually stems from improper column packing or poor sample loading technique.[12][15] A poorly packed column will have channels and cracks, leading to a non-uniform solvent front. Loading the sample in too large a volume creates a wide initial band that is impossible to separate effectively.
-
Solution 1: Re-pack the Column. Ensure the silica slurry is homogenous and packed without any air bubbles or cracks.[11]
-
Solution 2: Use Dry Loading. As recommended in the protocol, dry loading ensures the sample is applied as a very narrow, uniform band, which is critical for achieving high resolution.[12]
Problem: My compound is co-eluting with an impurity.
-
Causality: The chosen solvent system does not have sufficient resolving power for the two compounds.
-
Solution: Re-optimize the Solvent System. Go back to TLC and screen different solvent families. For example, if ethyl acetate/hexanes failed, try an eluent containing dichloromethane, ether, or acetone. The goal is to maximize the difference in Rf (ΔRf) between your product and the impurity.[4][11] Sometimes, a less polar eluent run over a longer column provides better separation than a more polar one.
Visual Workflows
Diagram 1: General Column Chromatography Workflow This diagram illustrates the logical flow from initial analysis to final product isolation.
Caption: Workflow for purification by flash column chromatography.
Diagram 2: Troubleshooting Decision Tree This diagram provides a logical path to diagnose and solve common chromatography problems.
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography [bio-protocol.org]
- 8. scribd.com [scribd.com]
- 9. Flash Chromatography Basics | Sorbent Technologies, Inc. [sorbtech.com]
- 10. scribd.com [scribd.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the indole scaffold. The indole core is a privileged structure in a vast array of pharmaceuticals and natural products, making its selective functionalization a critical endeavor in modern organic synthesis.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning and executing indole functionalization reactions.
Q1: How do I control regioselectivity between the C2 and C3 positions in my indole functionalization?
A1: The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position.[4] However, regioselectivity can be steered towards the C2 or C3 position through careful selection of reaction conditions:
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence regioselectivity. For instance, in some palladium-catalyzed alkenylations, switching from a polar aprotic solvent like DMF/DMSO to a less polar one like 1,4-dioxane/AcOH can shift the selectivity from C2 to C3.[5]
-
Catalyst and Ligand System: In transition metal-catalyzed reactions, the choice of metal and ligand is paramount. For palladium-catalyzed arylations, specific ligand and base combinations can favor C2-arylation, which proceeds through an electrophilic palladation pathway.[6]
-
Protecting/Directing Groups: The use of a directing group on the indole nitrogen can sterically or electronically favor functionalization at a specific position. Bulky protecting groups can block the C2 position, thereby favoring C3 functionalization. Conversely, certain directing groups can chelate to the metal catalyst and direct the reaction to the C2 position.
-
Substrate Substitution: If the C3 position is already substituted, functionalization will typically occur at the C2 position.[7]
Q2: When should I use a protecting group for the indole nitrogen (N-H)?
A2: The indole N-H is weakly acidic and can interfere with many reaction conditions, particularly those involving strong bases or organometallic reagents. Consider using an N-protecting group under the following circumstances:
-
Use of Strong Bases: If your reaction requires a strong base (e.g., n-BuLi, LDA), deprotonation of the N-H will occur. Protecting the nitrogen prevents this and allows for regioselective C-H functionalization at other positions.
-
To Enhance Stability: The indole ring can be sensitive to strongly acidic or oxidative conditions. N-protection can improve the stability of the indole core during the reaction.[8]
-
To Direct Regioselectivity: As mentioned in Q1, N-substituted groups can act as directing groups to control the site of functionalization, including at the less reactive C4-C7 positions of the benzene ring.[9][10][11] Common directing groups include pivaloyl (Piv) and phosphinoyl groups.[8][10]
-
To Improve Solubility: Certain protecting groups can enhance the solubility of the indole substrate in organic solvents.
Q3: My indole substrate is complex and has multiple functional groups. What general strategies should I consider for selective functionalization?
A3: Functionalizing a complex indole requires a careful, multi-faceted approach:
-
Protecting Group Strategy: Beyond the indole N-H, other sensitive functional groups on your molecule may require protection. A well-thought-out protecting group strategy is crucial for success.[12] Consider the orthogonality of your protecting groups, meaning you can remove one without affecting the others. For tryptophan-containing peptides, for example, an allyloxycarbonyl (Aloc) group can protect the indole during solid-phase synthesis.[13]
-
Chemoselectivity of the Catalyst: Choose a catalyst system known for its high chemoselectivity and tolerance of various functional groups. Palladium catalysts are often favored for their versatility and functional group tolerance in C-H functionalization reactions.[14]
-
Reaction Condition Optimization: Mild reaction conditions (e.g., lower temperatures, weaker bases) are often necessary to prevent side reactions with other functional groups. A thorough optimization of reaction parameters on a model system is highly recommended.[15]
-
Directing Groups: If you need to functionalize a specific C-H bond in the presence of more reactive sites, the use of a directing group is a powerful strategy.[16][17]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of indole functionalization reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst | • Ensure the catalyst is fresh and has been stored properly. • For palladium-catalyzed reactions, ensure the active Pd(0) or Pd(II) species is being generated in situ. Consider a pre-catalyst that is more readily activated. • Catalyst poisoning by impurities in the starting materials or solvent can occur. Purify all reagents. |
| 2. Incorrect Solvent | • The solvent can significantly impact reaction rates and yields.[18][19] Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Dioxane, Toluene, DMF, DMAc). | |
| 3. Inappropriate Base | • The choice of base is critical, especially in deprotonation or catalyst turnover steps. Screen a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, Et₃N) bases. | |
| 4. Reaction Temperature Too Low | • Some C-H activation steps have a high energy barrier. Gradually increase the reaction temperature in increments of 10-20 °C. | |
| 5. Substrate Decomposition | • Indoles can be unstable under harsh conditions (strong acid/base, high temperatures).[8][20] Confirm the stability of your starting material under the reaction conditions by running a control experiment without the coupling partner. If decomposition is observed, consider milder conditions or the use of a protecting group. | |
| Multiple Products/Poor Regioselectivity | 1. Competing Reaction Sites | • The C2 and C3 positions of indole have similar reactivity, and the C4-C7 positions can also react under certain conditions.[7][17] • To favor C3: Use conditions that promote electrophilic aromatic substitution. • To favor C2: Often requires a directing group or specific palladium catalyst systems.[6] • To target the benzene ring (C4-C7): A directing group on the indole nitrogen is typically required.[10][11][21] |
| 2. Isomerization of Product | • Under certain conditions, a functional group can migrate, for instance, from the C3 to the C2 position.[5] This can sometimes be controlled by the choice of solvent or by using an N-protected indole.[17] | |
| 3. Over-functionalization | • If the product is more reactive than the starting material, difunctionalization can occur. Use a stoichiometric excess of the indole starting material or add the other reactant slowly. | |
| Reaction Fails with a New Substrate (Previously Worked on a Model System) | 1. Steric Hindrance | • A bulky substituent on the new substrate may prevent the catalyst or reagent from accessing the reaction site. Consider a less sterically demanding catalyst/ligand system. |
| 2. Electronic Effects | • Electron-donating or electron-withdrawing groups on the new substrate can significantly alter the reactivity of the indole ring.[22] You may need to re-optimize the reaction conditions (e.g., use a more electron-rich or electron-poor coupling partner, change the catalyst). | |
| 3. Incompatible Functional Groups | • The new substrate may contain a functional group that is incompatible with the reaction conditions (e.g., an unprotected amine or alcohol in the presence of a strong base). Protect sensitive functional groups. | |
| Difficulty Removing N-Protecting Group | 1. Protecting Group is Too Robust | • Some protecting groups, like phenylsulfonyl (PhSO₂), require harsh conditions for removal.[23] Pivaloyl (Piv) can also be notoriously difficult to cleave.[8] |
| 2. Inappropriate Deprotection Conditions | • Ensure you are using the correct and optimized conditions for the specific protecting group. For example, Boc is typically removed with acid (e.g., TFA), while silyl groups are removed with fluoride sources (e.g., TBAF).[23] For difficult-to-remove pivaloyl groups, LDA at elevated temperatures has been shown to be effective.[8] |
Section 3: Visualizing Reaction Optimization
Experimental Workflow for Troubleshooting
A systematic approach is crucial when a reaction is not performing as expected. The following workflow can guide your optimization efforts.
Caption: A systematic workflow for troubleshooting and optimizing indole functionalization reactions.
Decision Tree for N-H Protection
Choosing whether to protect the indole nitrogen is a critical decision in planning your synthesis.
Caption: A decision tree to guide the choice of using an N-protecting group for indole.
Section 4: Key Experimental Protocols
The following are generalized, step-by-step protocols that serve as a starting point for optimization. Safety Note: Always conduct a thorough literature search for the specific transformation you are attempting and perform a risk assessment before starting any new reaction.
Protocol 1: Palladium-Catalyzed C2-Arylation of N-Acetylindole
This protocol is adapted from methodologies that achieve C2-selectivity through a palladium-catalyzed C-H activation pathway.
-
Reaction Setup: To an oven-dried Schlenk tube, add N-acetylindole (1.0 equiv.), aryl iodide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1 M concentration relative to indole).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Optimization Points:
-
Ligand: The choice of ligand is crucial for C2 selectivity. Screen different phosphine ligands (e.g., P(t-Bu)₃, SPhos) or NHC ligands.
-
Base: The base can influence the rate and selectivity. Test other bases like Cs₂CO₃ or K₃PO₄.
-
Temperature: If the reaction is slow, incrementally increase the temperature. If side products form, try a lower temperature.
Protocol 2: Directed C7-Functionalization using a Pivaloyl Directing Group
This protocol outlines a general approach for functionalizing the C7 position, a challenging transformation made possible by a removable directing group.[7][10]
-
Synthesis of N-Pivaloylindole: Protect the desired indole with pivaloyl chloride in the presence of a base (e.g., pyridine or DMAP) to obtain the N-pivaloylindole substrate.
-
Reaction Setup: In an inert atmosphere glovebox or Schlenk line, combine N-pivaloylindole (1.0 equiv.), the coupling partner (e.g., an alkene or aryl halide, 1.5 equiv.), a transition metal catalyst (e.g., a Rh(III) or Pd(II) complex, 2-5 mol%), and any necessary additives or co-oxidants.
-
Solvent Addition: Add the appropriate anhydrous, degassed solvent (e.g., 1,2-dichloroethane or t-AmylOH).
-
Reaction: Heat the reaction mixture to the optimized temperature (often >100 °C) for the specified time (24-48 h).
-
Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the C7-functionalized N-pivaloylindole by column chromatography.
-
Deprotection: Remove the pivaloyl group using a strong base such as lithium diisopropylamide (LDA) at elevated temperatures to yield the final C7-functionalized indole.[8]
Optimization Points:
-
Directing Group: While pivaloyl is common, other directing groups can be explored for different selectivities.[10][11]
-
Catalyst System: The choice of metal (Rh, Pd, Ru) and its ligands can greatly affect the efficiency of C7 functionalization.
-
Deprotection: The removal of the pivaloyl group can be challenging and may require careful optimization of base, temperature, and reaction time to avoid product degradation.
References
- 1. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. soc.chim.it [soc.chim.it]
- 8. mdpi.org [mdpi.org]
- 9. researchgate.net [researchgate.net]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 13. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Navigating Stability Challenges with 3-Formylindole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-formylindole derivatives. This guide is designed to provide in-depth, field-proven insights into the stability issues commonly encountered during the workup and purification of these valuable compounds. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles to empower you in your experimental design and execution.
Introduction: The Dichotomy of 3-Formylindole's Reactivity and Instability
3-Formylindole and its derivatives are powerful intermediates in the synthesis of a wide range of biologically active molecules, from pharmaceuticals to agrochemicals.[1][2][3] The very electronic nature that makes the 3-formyl group an excellent handle for further chemical transformations also contributes to the inherent instability of the indole ring system under certain conditions. This guide will address the most common stability-related questions and troubleshooting scenarios we've encountered in the field.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific observable issues you might encounter during your experimental workup.
Issue 1: My reaction mixture or isolated product is turning pink, purple, or dark brown, especially after adding acid.
Question: What is causing this discoloration and how can I prevent it?
Answer:
This is a classic sign of indole decomposition, specifically acid-catalyzed polymerization or oligomerization. The indole nucleus, particularly at the C3 position, is electron-rich and susceptible to protonation.[4] This protonation generates a highly reactive indoleninium cation, which can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to the formation of colored, often insoluble, polymeric materials.[5]
Causality Explained:
The C3 position of indole is the most nucleophilic, and protonation at this site disrupts the aromaticity of the pyrrole ring, creating a strong electrophile. This electrophile is readily attacked by another indole molecule, leading to dimerization and subsequent oligomerization. These extended conjugated systems are responsible for the intense coloration observed.
Mitigation Strategies & Protocols:
-
Avoid Strong Acids: Whenever possible, avoid the use of strong, non-volatile acids like HCl or H₂SO₄ during aqueous workup. If an acid wash is necessary to remove basic impurities, opt for milder, buffered solutions or weak organic acids.
-
Protocol for a Mild Acidic Wash:
-
Dilute your organic layer with a non-polar solvent (e.g., ethyl acetate, DCM).
-
Prepare a cold (0-5 °C) saturated aqueous solution of ammonium chloride (NH₄Cl, pH ≈ 4.5-5.5) or a 1% acetic acid solution.
-
Perform a rapid extraction, minimizing contact time between the organic layer and the acidic aqueous phase.
-
Immediately follow with a wash using saturated sodium bicarbonate solution to neutralize any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo without excessive heating.
-
Visualizing the Problem: Acid-Catalyzed Indole Polymerization
Caption: Acid-catalyzed polymerization of 3-formylindole.
Issue 2: My product yield is significantly lower than expected after workup and purification, and I'm observing a new, more polar spot on my TLC.
Question: What could be happening to my 3-formylindole, and how can I improve my yield?
Answer:
This is often indicative of oxidation of the 3-formylindole to isatin (indole-2,3-dione) or other oxidized species.[6][7] The C2 position of the indole ring is susceptible to oxidation, especially in the presence of air (oxygen), certain metal catalysts, or oxidizing agents. The resulting isatin is more polar than the starting aldehyde and will have a lower Rf value on a normal-phase TLC plate.
Causality Explained:
The indole ring can be sensitive to oxidative conditions. While the 3-formyl group is an electron-withdrawing group that slightly deactivates the ring to oxidation compared to unsubstituted indole, prolonged exposure to air, especially in solution and in the presence of light or trace metals, can lead to the formation of isatin derivatives. This process can be accelerated by basic conditions during workup, which can deprotonate the indole N-H, making the ring more electron-rich and susceptible to oxidation.
Mitigation Strategies & Protocols:
-
Work Under an Inert Atmosphere: When possible, perform workup and purification steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.[8]
-
Use Degassed Solvents: For extractions and chromatography, use solvents that have been degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles.
-
Avoid Over-exposure to Air: Do not leave solutions of your 3-formylindole derivative open to the air for extended periods. Concentrate your solutions promptly after workup and chromatography.
-
Consider Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents during chromatography or storage can help prevent oxidation.[9][10]
-
Mild Basic Wash Protocol:
-
Use a cold (0-5 °C), saturated solution of sodium bicarbonate (NaHCO₃) for neutralization. Avoid stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) if possible, as higher pH can promote oxidation.
-
Keep the contact time brief.
-
Immediately proceed to drying and concentration.
-
Visualizing the Oxidation Pathway
Caption: Oxidation of 3-formylindole to an isatin derivative.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my 3-formylindole derivative by column chromatography?
A1: The key is to minimize the time the compound spends on the acidic silica gel.
-
Stationary Phase: Standard silica gel is often sufficient, but if you observe significant streaking or decomposition on the TLC plate, you may have an acid-sensitive derivative. In such cases, you can either use a less acidic stationary phase like neutral alumina or "deactivate" the silica gel by pre-treating it with a solvent system containing a small amount of a neutralizer.[8][11]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be fine-tuned based on the specific substituents on your indole. For more polar derivatives, dichloromethane/methanol mixtures can be effective.
-
Protocol for Deactivating Silica Gel:
-
Prepare your column slurry as usual.
-
Before loading your sample, flush the column with your starting eluent containing 0.5-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.
-
Load your sample and run the column with the same modified eluent.
-
-
Flash Chromatography: Use flash chromatography to expedite the purification process and reduce the overall contact time with the stationary phase.[12]
Q2: My 3-formylindole derivative is an oil/low-melting solid and is difficult to crystallize. What are some good solvent systems for recrystallization?
A2: Recrystallization is an excellent method for obtaining high-purity 3-formylindole derivatives. The choice of solvent is critical.
-
General Principles: You are looking for a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4]
-
Recommended Solvents and Solvent Systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly. This is effective for moderately polar compounds.
-
Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
-
Toluene or Xylenes: These are good choices for less polar derivatives and often yield high-quality crystals.
-
Isopropanol: Can be a good single-solvent option.
-
-
Organic Syntheses Procedure: A well-documented procedure for the recrystallization of indole-3-aldehyde uses 95% ethanol.[13]
Data Summary: Recommended Purification Solvents
| Purification Method | Solvent/Solvent System | Comments |
| Column Chromatography | Ethyl Acetate / Hexanes | Good starting point for many derivatives. |
| Dichloromethane / Methanol | For more polar derivatives. | |
| Add 0.5-1% Triethylamine | To neutralize acidic silica gel for sensitive compounds. | |
| Recrystallization | Ethanol / Water | Effective for moderately polar compounds. |
| Toluene | Good for less polar derivatives, often yields high-quality crystals. | |
| Ethyl Acetate / Hexanes | A common and effective solvent/anti-solvent pair. |
Q3: I synthesized my 3-formylindole using the Vilsmeier-Haack reaction. What is a reliable and mild workup procedure?
A3: The Vilsmeier-Haack reaction is a powerful formylation method but leaves behind acidic and reactive intermediates. A careful workup is crucial for both yield and purity.[14][15]
-
The Challenge: The reaction mixture contains the Vilsmeier reagent (a chloroiminium salt) and phosphorus oxychloride byproducts, which are highly reactive towards water. The workup must neutralize the acid and hydrolyze the iminium intermediate to the desired aldehyde without causing degradation.
-
Mild Vilsmeier-Haack Workup Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. This controls the exotherm and neutralizes the acid as the iminium salt hydrolyzes.
-
Continue stirring until the evolution of CO₂ ceases and the mixture reaches room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Workflow for Mild Vilsmeier-Haack Workup
Caption: A robust workflow for the mild workup of a Vilsmeier-Haack reaction.
Conclusion: Best Practices for Handling 3-Formylindole Derivatives
To ensure the stability and purity of your 3-formylindole derivatives, always consider the following:
-
Minimize Exposure to Strong Acids: Use buffered solutions or weak organic acids for pH adjustments.
-
Limit Contact with Air and Light: Work under an inert atmosphere when possible, use degassed solvents, and store your compounds in amber vials at low temperatures.
-
Keep it Cool: Perform extractions and purifications at or below room temperature whenever feasible.
-
Be Mindful of Basicity: Use milder bases like sodium bicarbonate for neutralization and avoid prolonged exposure to high pH.
-
N-Protection as a Strategy: For multi-step syntheses involving harsh conditions, protecting the indole nitrogen with a suitable group (e.g., Boc, Ts) can significantly enhance stability.[16]
By understanding the chemical vulnerabilities of the indole nucleus and implementing these practical strategies, you can significantly improve your success in synthesizing, isolating, and purifying 3-formylindole derivatives.
References
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. sid.ir [sid.ir]
- 6. Tryptophan - Wikipedia [en.wikipedia.org]
- 7. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. growingscience.com [growingscience.com]
- 16. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Indoles
Welcome to the technical support center for Suzuki coupling reactions involving brominated indole substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions to help you achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a brominated indole is giving a low yield. What are the most common initial parameters to investigate?
A1: Low yields in Suzuki couplings of brominated indoles can often be traced back to a few critical parameters. First, ensure your reaction is thoroughly deoxygenated, as residual oxygen can lead to boronic acid homocoupling and catalyst deactivation.[1][2][3] Second, the choice of base is crucial; it must be strong enough to facilitate transmetalation but not so harsh as to cause degradation of your starting materials or product.[4][5] Finally, revisit your catalyst and ligand selection. Indole substrates can sometimes be challenging, and a more robust catalytic system may be required.[6]
Q2: I'm observing significant amounts of dehalogenated indole as a byproduct. What causes this and how can I prevent it?
A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[7] This can be caused by sources of hydride in the reaction, which can originate from the solvent (e.g., alcohols) or certain additives.[8] After the initial oxidative addition of the brominated indole to the palladium(0) catalyst, instead of transmetalation, the resulting palladium(II) complex may react with a hydride source, leading to reductive elimination of the dehalogenated indole.[7] To mitigate this, ensure you are using high-purity, anhydrous solvents and consider if any of your reagents could be a source of hydrides.
Q3: My boronic acid is decomposing, leading to incomplete conversion. How can I address this protodeboronation?
A3: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a frequent issue, especially with heteroaryl boronic acids.[8][9] This side reaction is often promoted by aqueous conditions and can be accelerated by the choice of base and temperature.[1][9] To minimize protodeboronation, you can try using anhydrous solvents, a milder base, or running the reaction at a lower temperature.[10] Alternatively, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[10][11]
Q4: Should I protect the nitrogen of my brominated indole?
A4: The necessity of N-protection for brominated indoles in Suzuki couplings is substrate-dependent.[12][13] For some indoles, particularly those with acidic N-H protons, protection can prevent catalyst inhibition or undesired side reactions.[12][14] The acidic N-H can interfere with the basic conditions of the reaction.[14] Common protecting groups like Boc, Ts, or SEM can be employed.[12][15] However, many Suzuki couplings with unprotected indoles have been successfully reported, and avoiding the extra protection/deprotection steps is often desirable.[14][16] It is recommended to first attempt the reaction with the unprotected indole and only introduce a protecting group if issues arise.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Incomplete Conversion
If your reaction stalls and you are left with unreacted starting materials, a systematic approach is needed to identify the root cause.
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting incomplete Suzuki coupling reactions.
In-depth Analysis:
-
Reagent Instability: As mentioned in the FAQs, boronic acids can be unstable.[17] Verify the purity of your boronic acid. If it has been stored for a long time, it may have degraded.
-
Suboptimal Conditions: The interplay of base, solvent, and temperature is critical.[5][18] For brominated indoles, a common starting point is a carbonate or phosphate base in a solvent system like dioxane/water or DMF.[4][11] If you are seeing incomplete conversion, a systematic screening of these parameters may be necessary.
Guide 2: Tackling Homocoupling of the Boronic Acid
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common and frustrating side reaction.
Key Factors and Solutions:
| Factor | Cause | Solution |
| Oxygen | The presence of oxygen is a primary driver of boronic acid homocoupling.[3][7] | Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[2] |
| Catalyst System | Some palladium catalysts and ligands are more prone to promoting homocoupling. | The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[1][19] |
| Reaction Temperature | Higher temperatures can sometimes increase the rate of homocoupling. | If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system. |
Visualizing the Catalytic Cycle and Side Reactions:
Caption: The Suzuki coupling catalytic cycle with the competing homocoupling pathway.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Brominated Indole
This protocol provides a starting point for the Suzuki coupling of a generic brominated indole with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
Brominated indole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the brominated indole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Screening of Reaction Conditions
When encountering difficulties, a systematic screening of reaction parameters is often the most effective approach.
Setup:
Prepare a parallel array of reactions in small vials, each with a different set of conditions. A typical screening matrix could include:
-
Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvents: Dioxane/H₂O, Toluene/H₂O, DMF
Procedure:
-
Set up each reaction according to Protocol 1, varying one parameter at a time.
-
Run all reactions for the same amount of time at the same temperature.
-
Analyze the outcome of each reaction by a suitable method (e.g., LC-MS) to determine the optimal conditions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. uwindsor.ca [uwindsor.ca]
Technical Support Center: Protecting Group Strategies for the Indole Nitrogen in Synthesis
Welcome to the Technical Support Center for indole N-protection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting the indole nitrogen during multi-step synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experimental work.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My N-protection reaction is not proceeding to completion, leading to a low yield of the desired product. What are the potential causes and solutions?
Answer: Low conversion in indole N-protection reactions can stem from several factors, from reagent quality to reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Deprotonation: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), necessitating a sufficiently strong base for complete deprotonation.[1]
-
Solution: Ensure you are using a strong enough base, such as sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide. The choice of base can also influence the regioselectivity of subsequent reactions.[1]
-
-
Poor Solubility: The indole substrate or the deprotonated indole salt may have poor solubility in the chosen solvent, which can impede the reaction.[1]
-
Solution: Consider switching to a more suitable solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). In some cases, a solvent mixture may improve solubility and reaction outcomes.[1]
-
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 and C7 positions, can sterically hinder the approach of the protecting group's electrophile.[1][2]
-
Solution: If a bulky protecting group like Boc fails, a smaller one such as SEM might be more successful.[1]
-
-
Reagent Quality: The base or the protecting group reagent may have degraded over time.
-
Solution: Use freshly opened or properly stored reagents. The quality of sodium hydride, for instance, is critical for efficient deprotonation.[1]
-
-
Low Nucleophilicity of the Indole Nitrogen: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making it less reactive towards the electrophile.[1]
-
Solution: More forcing reaction conditions, such as higher temperatures or a more reactive electrophile, may be necessary.[1]
-
Question 2: I'm observing significant C3-alkylation as a side reaction instead of the desired N-protection. How can I improve the selectivity for N-alkylation?
Answer: The regioselectivity of indole alkylation (N- vs. C3-alkylation) is a well-known challenge. The outcome is often influenced by the counterion of the base used and the reaction conditions.
-
Counterion Effect: The nature of the counterion from the base can significantly influence the reaction site.
-
Solution: To favor N-protection, use bases like sodium hydride (NaH) or potassium tert-butoxide.[1] These generate a sodium or potassium counterion, which is less coordinating than lithium and thus favors N-alkylation.
-
-
Incomplete Deprotonation: If the indole nitrogen is not fully deprotonated, the remaining neutral indole can undergo electrophilic attack at the electron-rich C3 position.
-
Solution: Ensure complete deprotonation by using a sufficient excess of a strong base.[1] Monitoring the reaction for gas evolution (in the case of NaH) can be an indicator.
-
-
Reaction Conditions: Temperature and solvent can also play a role in selectivity.
-
Solution: Experiment with different solvents and reaction temperatures. Lower temperatures can sometimes favor N-alkylation.[1]
-
Question 3: The deprotection of my N-protected indole is proving to be difficult. What are some effective strategies for removing stubborn protecting groups?
Answer: The stability of some N-protecting groups can make their removal challenging without affecting other functional groups in the molecule.
-
N-Tosyl (Ts) Group: This is a notoriously difficult group to remove.[1]
-
Solution: While traditional methods require harsh conditions, milder alternatives have been developed. Using cesium carbonate in a THF-methanol solvent mixture can be effective.[3][4] Another green chemistry approach involves using KOH with a phase-transfer catalyst in a THF-water system, which avoids the formation of toxic byproducts.[1] The dilithium salt of thioglycolic acid in DMF has also been shown to be very efficient for the removal of N-tosyl groups from a range of indoles at room temperature.[5][6]
-
-
N-Pivaloyl Group: This group is also known for its robustness.[1][7]
-
N-Boc Group: While generally considered labile to acid, deprotection can be problematic in the presence of other acid-sensitive groups.
-
Solution: A mild method for N-Boc deprotection involves using oxalyl chloride in methanol at room temperature.[1][8] For substrates sensitive to strong acids, using a catalytic amount of sodium methoxide in dry methanol can achieve selective deprotection at ambient temperature.[9] Thermal deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is another option, which can be accelerated with microwave assistance.[10]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable N-protecting group for my indole derivative?
The selection of an appropriate N-protecting group is critical and depends on several factors:
-
Stability to Reaction Conditions: The protecting group must be stable to the conditions of the subsequent reaction steps.[1]
-
Ease of Removal: The deprotection should be achievable under conditions that do not affect other functional groups in the molecule.[1] This concept is often referred to as "orthogonal protection".[11]
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., Boc, Ts) decrease the electron density of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[1] Electron-donating groups (e.g., benzyl) have the opposite effect.[1]
Below is a decision tree to guide your selection process:
Caption: Decision tree for selecting an indole N-protecting group.
Q2: What are the key stability differences between common indole N-protecting groups?
The stability of N-protecting groups varies significantly under different conditions. A general overview is provided in the table below.
| Protecting Group | Stable To | Labile To |
| Boc (tert-Butoxycarbonyl) | Mild bases, hydrogenolysis, nucleophiles | Strong acids (TFA, HCl), some Lewis acids, thermolysis[8][9][10][12] |
| Ts (Tosyl) | Strong acids, many oxidizing and reducing agents | Strong bases (KOH, Cs2CO3), reductive cleavage (Na/NH3, Mg/MeOH)[3][4][5][13] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Many nucleophilic and basic conditions | Fluoride sources (TBAF), strong acids[14] |
| Bn (Benzyl) | Acids, bases, many oxidizing and reducing agents | Hydrogenolysis (H2, Pd/C) |
| Piv (Pivaloyl) | Most acidic and basic conditions | Strong bases at elevated temperatures (LDA)[7] |
Q3: I need to selectively protect the indole nitrogen in the presence of a primary alcohol. What is the best strategy?
This is a common chemoselectivity challenge. The indole N-H and the alcohol O-H have similar acidities, but their nucleophilicities can be exploited.
-
Strategy: By using a strong base like NaH in an anhydrous aprotic solvent (e.g., DMF or THF), the indole N-H can be selectively deprotonated and then reacted with the protecting group electrophile.[1] The use of a catalyst like 4-dimethylaminopyridine (DMAP) should be avoided as it can promote the protection of the alcohol.[15]
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole
This protocol is a standard procedure for the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.
-
To a solution of the indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride[1][8]
This method is suitable for substrates with acid-sensitive functional groups.
-
Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole.
Protocol 3: N-SEM Protection of Indole[2]
The SEM group is a useful alternative to Boc, especially when steric hindrance is an issue.
-
To a solution of the indole in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil).[1]
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add 1.2 equivalents of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: N-Tosyl Deprotection with Cesium Carbonate[3]
A mild and efficient method for the removal of the robust tosyl group.
-
Dissolve the N-tosyl indole (1.0 eq) in a 2:1 mixture of THF and methanol.
-
Add cesium carbonate (3.0 eq) to the solution at ambient temperature.
-
Stir the resulting mixture and monitor the progress of the reaction by HPLC or TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, evaporate the solvent under vacuum.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indole.
Visualization of Key Concepts
Caption: General mechanism of indole N-protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. mdpi.org [mdpi.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Sciencemadness Discussion Board - Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing decomposition of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
Introduction
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate (CAS: 1353636-63-1). This highly functionalized indole is a valuable building block, but its unique substitution pattern—featuring an electron-withdrawing formyl group, a methyl ester, and a bromine atom—presents specific challenges regarding its stability and handling. Improper storage or experimental conditions can lead to decomposition, compromising experimental outcomes and product purity.
This document provides a comprehensive resource in a question-and-answer format to proactively address and troubleshoot potential degradation issues. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your starting material and the success of your research.
Part 1: Frequently Asked Questions (FAQs) on Stability and Handling
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily driven by three factors inherent to its structure and the general reactivity of indole scaffolds:
-
Oxidation: The indole ring is electron-rich and susceptible to oxidation, a process that can be accelerated by atmospheric oxygen, light, and trace metal impurities. The aldehyde group at the C3 position is also a prime target for oxidation.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in indole derivatives, leading to complex degradation pathways and discoloration of the material.[1]
-
pH Sensitivity: The compound's stability is significantly influenced by pH. Both strongly acidic and basic conditions can catalyze degradation, including hydrolysis of the methyl ester or other rearrangements.
Q2: I've noticed my solid sample of this compound has changed color from off-white to a pink or brownish hue. Is it still usable?
A2: A visible color change is a clear indicator of decomposition, likely due to oxidation or polymerization of the indole ring.[1] While a minor color change might not significantly affect the bulk purity for some less sensitive applications, it is a definitive sign of degradation. For quantitative studies, high-purity synthesis, or experiments where stoichiometry is critical, we strongly recommend purifying the material before use. For routine qualitative work, its use may be acceptable, but be aware that unidentified impurities are present.
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
A3: To minimize degradation, proper storage is critical. Based on best practices for functionalized and halogenated indoles, we recommend the following conditions, which are more stringent than the general "room temperature" storage sometimes listed by suppliers.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the rate of oxidative and thermal degradation reactions.[1] |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of oxidation.[1] |
| Light | In an amber or opaque vial | Protects the compound from light-induced degradation.[1] |
| Moisture | In a desiccated environment | Prevents hydrolysis of the ester and potential moisture-driven side reactions. |
Q4: I need to dissolve the compound for my reaction. Which solvents are recommended, and are there any I should avoid?
A4: The choice of solvent can impact the stability of the dissolved compound.
-
Recommended Solvents: For immediate use, high-purity, anhydrous grades of Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are generally suitable. The fluorescence and electronic spectra of indole derivatives are known to be sensitive to solvent polarity, which can be a useful diagnostic tool but also indicates strong solute-solvent interactions.[3][4]
-
Solvents to Use with Caution: Protic solvents like methanol or ethanol can potentially participate in side reactions with the aldehyde or undergo transesterification under certain conditions. Chlorinated solvents, if not properly stabilized, can contain acidic impurities that may promote degradation.
-
Critical Precaution: Always use freshly opened anhydrous solvents or solvents that have been properly dried and deoxygenated. Peroxides in aged ethers (like THF) or dioxane can aggressively oxidize the indole.
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
You've set up a reaction that has previously worked, or is expected to work, but you observe low to no yield of the desired product.
Potential Cause A: Degradation of the Starting Material in Solid Form
-
Diagnosis:
-
Visual Inspection: Check the solid for any discoloration (pink, brown, or dark particles).
-
Purity Analysis: Run a quick purity check using Thin Layer Chromatography (TLC) against a retained, properly stored sample if available. A fresh sample should show a single, clean spot. Degraded samples will often show streaking, baseline material, or multiple spots. For a more quantitative assessment, use HPLC or ¹H NMR.
-
-
Solution:
-
Purification: If degradation is confirmed, purify the material by recrystallization or flash column chromatography. Given the potential for instability on silica gel, consider using a neutral stationary phase like deactivated silica or alumina.[5]
-
Prevention: Implement the recommended long-term storage conditions outlined in the FAQ section.
-
Potential Cause B: Decomposition of the Compound in Solution
-
Diagnosis:
-
Prepare a solution of the compound in your reaction solvent.
-
Monitor the solution over time (e.g., 30 min, 1 hr, 4 hrs) by TLC or HPLC. The appearance of new spots or a decrease in the main peak's area indicates instability in that solvent under ambient conditions.
-
-
Solution:
-
Solvent Choice: Switch to a freshly opened, anhydrous, and deoxygenated solvent.
-
Temperature Control: Prepare and use the solution at a reduced temperature (e.g., 0°C or below) if stability is an issue.
-
Inert Atmosphere: Prepare the solution and run the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.[6]
-
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Issue 2: Appearance of a Major, Unidentified Byproduct
A significant new spot appears on your TLC plate, or a major peak is observed in your HPLC/LC-MS analysis that does not correspond to your starting material or desired product.
Potential Degradation Pathway A: Oxidation of the Aldehyde
-
Mechanism: The formyl group at the C3 position is susceptible to oxidation to a carboxylic acid, especially in the presence of air, oxidizing agents, or metal catalysts. This would form Methyl 6-bromo-3-carboxy-1H-indole-4-carboxylate .
-
Diagnosis:
-
Use LC-MS to analyze the byproduct. The expected mass of the oxidized product would be M+16 (where M is the mass of the starting material), corresponding to the addition of an oxygen atom.
-
The byproduct will likely have a different polarity (more polar) than the starting material, appearing as a lower Rf spot on a normal-phase TLC plate.
-
-
Solution:
-
Rigorously deoxygenate all solvents by sparging with argon or nitrogen.
-
Run the reaction under a strict inert atmosphere.
-
If your reaction involves metal catalysts, ensure they are of high purity and that there are no oxidative contaminants.
-
Potential Degradation Pathway B: Hydrolysis of the Methyl Ester
-
Mechanism: Under acidic or basic conditions (even from trace impurities in solvents or on glassware), the methyl ester at the C4 position can be hydrolyzed to a carboxylic acid, forming 6-bromo-3-formyl-1H-indole-4-carboxylic acid .
-
Diagnosis:
-
LC-MS analysis will show a mass difference of M-14 (loss of CH₂).
-
This byproduct will be significantly more polar than the starting material.
-
-
Solution:
-
Ensure all glassware is thoroughly dried and free of acidic or basic residues.
-
Use high-purity, neutral, anhydrous solvents.
-
If your reaction requires acidic or basic conditions, consider if the ester is compatible or if a protecting group strategy is needed for other parts of the molecule.
-
Potential Degradation Pathway C: Instability of the Bromo-Indole Core
-
Mechanism: Some brominated indoles are known to be unstable, potentially leading to debromination or rearrangement, especially under forcing conditions (high heat, strong acids/bases) or upon prolonged exposure to light.[7] Products could include the debrominated parent indole or isomers from bromine migration.
-
Diagnosis:
-
Mass spectrometry is key. A debrominated product will show a mass loss corresponding to the mass of bromine (M-79/81).
-
¹H NMR of the crude mixture may show new aromatic signals consistent with a change in the substitution pattern.
-
-
Solution:
-
Avoid high reaction temperatures if possible.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Screen for milder reaction conditions (catalysts, reagents) that are compatible with the bromo-indole scaffold.
-
Caption: Key degradation pathways and their resulting products.
Part 3: Protocol for a Proactive Stability Assessment
To prevent issues before they arise, we recommend performing a simple forced degradation study. This will help you understand the specific vulnerabilities of your compound under your intended experimental conditions. This approach is adapted from standard practices in the pharmaceutical industry.[1][7][8]
Protocol: Small-Scale Stress Testing
Objective: To identify the conditions under which this compound degrades and to tentatively identify the nature of the degradation products.
Materials:
-
This compound
-
Proposed reaction solvent (e.g., DMF, DCM, MeCN)
-
0.1 M HCl (for acidic stress)
-
0.1 M NaOH (for basic stress)
-
3% H₂O₂ (for oxidative stress)
-
TLC plates, HPLC, or LC-MS for analysis
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your indole compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: In separate, clearly labeled vials, set up the following conditions:
-
Control: Stock solution only.
-
Acidic: Mix stock solution with an equal volume of 0.1 M HCl.
-
Basic: Mix stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative: Mix stock solution with an equal volume of 3% H₂O₂.
-
Thermal: Place a vial of the stock solution in a heating block at a temperature relevant to your planned reaction (e.g., 60°C).
-
Photolytic: Place a vial of the stock solution under a UV lamp or in direct sunlight.
-
-
Incubation: Let the vials stand at room temperature (or heated for the thermal sample) for a defined period (e.g., 2, 8, and 24 hours). Protect the oxidative and photolytic samples from light, and wrap the others in foil to isolate variables.
-
Analysis: At each time point, take an aliquot from each vial (neutralizing the acidic and basic samples before injection if necessary) and analyze by TLC, HPLC, or LC-MS. Compare the results to the control sample.
Interpreting Results:
-
No Change: The compound is stable under those conditions for that time period.
-
New Peaks/Spots: The compound is degrading. Note the conditions that cause the most significant degradation. Use LC-MS to get mass data on the new peaks to help identify the degradation pathway as described in the troubleshooting guide.
This proactive testing will provide invaluable insight into the compound's stability window, allowing you to design more robust and successful experiments.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Navigating the Analytical Challenges of Polysubstituted Indoles
Welcome to the Technical Support Center dedicated to the analytical intricacies of polysubstituted indoles. As a cornerstone in medicinal chemistry and drug development, the indole scaffold's versatility is matched by the complexity of its analysis.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common and complex challenges in the characterization of these vital compounds. Here, we move beyond mere procedural lists to explain the why behind the how, ensuring a robust and reproducible analytical workflow.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section provides rapid answers to the most frequently encountered issues during the analysis of polysubstituted indoles.
Q1: My HPLC chromatogram for a polysubstituted indole is showing significant peak tailing. What are the likely causes and how can I fix it?
A1: Peak tailing in HPLC is a common issue that can often be traced back to several factors.[4] For indole-containing compounds, secondary interactions with the stationary phase are a frequent culprit. The lone pair of electrons on the indole nitrogen can interact with residual silanols on silica-based columns, leading to tailing.
-
Causality: This interaction is a form of unwanted ion exchange. To mitigate this, you can either protonate the analyte to reduce its interaction with the stationary phase or use a highly end-capped column where the residual silanols are minimized.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of your mobile phase with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate the indole nitrogen, minimizing its interaction with the stationary phase.
-
Column Choice: Switch to a column with a different stationary phase, such as one with a polar-embedded group or a highly end-capped C18 column.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try diluting your sample and reinjecting.
-
Q2: I'm struggling to get a clean ¹H NMR spectrum of my polysubstituted indole. The N-H proton signal is either very broad or completely absent. Why is this happening?
A2: The disappearance or broadening of the indole N-H proton signal is a classic challenge in NMR spectroscopy.[6] This is primarily due to two phenomena: chemical exchange and quadrupolar broadening.[6]
-
Causality: The indole N-H proton is weakly acidic and can exchange with protons from residual water or protic solvents in your NMR sample.[6] This exchange, if occurring on the NMR timescale, leads to signal broadening. Additionally, the adjacent ¹⁴N nucleus possesses a quadrupole moment that can cause rapid relaxation of the attached proton, further contributing to the broadening.[6]
-
Troubleshooting Steps:
-
D₂O Exchange: The most definitive way to identify the N-H proton is to add a drop of deuterium oxide (D₂O) to your NMR tube.[6] The exchangeable N-H proton will be replaced by deuterium, causing its signal to disappear from the spectrum.
-
Use of Anhydrous Solvents: Ensure you are using high-purity, anhydrous NMR solvents to minimize proton exchange.
-
Low-Temperature NMR: Cooling the NMR probe can slow down the rate of chemical exchange, often resulting in a sharper N-H signal.
-
Q3: My mass spectrum of a novel polysubstituted indole shows a complex fragmentation pattern, making it difficult to confirm the structure. Are there any common fragmentation pathways for indoles?
A3: Yes, indoles exhibit characteristic fragmentation patterns in mass spectrometry, particularly under electron impact (EI) ionization.[7] Understanding these can greatly aid in structural elucidation. The fragmentation is influenced by the nature and position of the substituents.
-
Common Fragmentation Pathways:
-
Loss of HCN: A characteristic fragmentation of the indole ring itself involves the loss of a molecule of hydrogen cyanide (HCN), leading to a fragment ion with m/z 27 units less than the parent ion.[7]
-
α-Cleavage: For substituents on the pyrrole ring, cleavage of the bond alpha to the ring is common. For example, an ethyl group at the 3-position may lead to the loss of a methyl radical.
-
McLafferty Rearrangement: If a substituent contains a carbonyl group and a γ-hydrogen, a McLafferty rearrangement can occur.
-
The following diagram illustrates a general troubleshooting workflow for indole analysis:
***dot graph "Troubleshooting_Workflow_for_Polysubstituted_Indole_Analysis" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Analytical Issue Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC_Issue [label="HPLC: Poor Peak Shape / Resolution"]; NMR_Issue [label="NMR: Ambiguous Spectrum"]; MS_Issue [label="MS: Unclear Fragmentation"]; Stability_Issue [label="Sample Instability"]; Check_Method [label="Review HPLC Method Parameters"]; Check_Column [label="Evaluate Column Health"]; Optimize_Mobile_Phase [label="Optimize Mobile Phase (pH, Organic %)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="Verify NMR Solvent Purity"]; D2O_Exchange [label="Perform D₂O Exchange", fillcolor="#FBBC05", fontcolor="#202124"]; Advanced_NMR [label="Consider 2D NMR (COSY, HSQC)"]; Review_Ionization [label="Assess Ionization Method (EI vs. ESI)"]; Tandem_MS [label="Perform MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Storage [label="Verify Sample Storage Conditions"]; pH_Stability_Test [label="Conduct pH Stability Study", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> {HPLC_Issue, NMR_Issue, MS_Issue, Stability_Issue}; HPLC_Issue -> Check_Method -> Optimize_Mobile_Phase -> Solution; HPLC_Issue -> Check_Column -> Optimize_Mobile_Phase; NMR_Issue -> Check_Solvent -> D2O_Exchange -> Solution; NMR_Issue -> Advanced_NMR -> Solution; MS_Issue -> Review_Ionization -> Tandem_MS -> Solution; Stability_Issue -> Check_Storage -> pH_Stability_Test -> Solution; }
A logical troubleshooting workflow for common analytical issues with polysubstituted indoles.
Section 2: Troubleshooting Guides - In-Depth Problem Solving
This section provides detailed, step-by-step guides for resolving more complex analytical challenges.
Guide 1: HPLC Method Development for Isomeric Polysubstituted Indoles
Problem: Co-elution or poor resolution of regioisomers of a polysubstituted indole.
Background: Isomers often have very similar polarities, making their separation by reverse-phase HPLC challenging. Successful separation relies on exploiting subtle differences in their interaction with the stationary and mobile phases.
Step-by-Step Protocol:
-
Initial Screening:
-
Columns: Screen at least three columns with different selectivities (e.g., a standard C18, a phenyl-hexyl, and a polar-embedded phase).
-
Organic Solvents: Test both acetonitrile and methanol as the organic modifier. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.
-
-
Mobile Phase Optimization:
-
Gradient Adjustment: If using a gradient, decrease the slope (i.e., make it shallower) around the elution time of your isomers to improve resolution.
-
pH Control: The ionization state of your indole can significantly impact retention and selectivity.[8] Experiment with mobile phase pH, especially if your substituents have acidic or basic functionalities. A pH range of 2.5-4.5 is a good starting point.
-
Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, but may also reduce selectivity. Conversely, lowering the temperature can sometimes enhance resolution.
-
-
Flow Rate Adjustment: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the run time.
Data Presentation:
| Parameter | Condition A | Condition B | Condition C | Resolution (Rs) |
| Column | C18 | Phenyl-Hexyl | C18 | |
| Mobile Phase | 60:40 ACN:H₂O + 0.1% FA | 60:40 ACN:H₂O + 0.1% FA | 70:30 MeOH:H₂O + 0.1% FA | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | |
| Temperature | 30 °C | 30 °C | 40 °C | |
| Result | Poor (Rs < 1.0) | Improved (Rs = 1.4) | Optimal (Rs > 1.5) |
Guide 2: Addressing In-Source Fragmentation in LC-MS
Problem: The molecular ion is weak or absent in the mass spectrum, with a predominant fragment ion, making molecular weight confirmation difficult.
Background: Polysubstituted indoles, especially those with labile functional groups, can undergo fragmentation in the ion source of the mass spectrometer (in-source fragmentation), particularly with electrospray ionization (ESI).[9] This is often due to high source temperatures or voltages.
Step-by-Step Protocol:
-
Source Parameter Optimization:
-
Capillary Voltage/Spray Voltage: Gradually decrease the capillary voltage. A lower voltage reduces the energy imparted to the analyte, minimizing fragmentation.
-
Source Temperature: Lower the desolvation gas temperature in increments of 10-20 °C.
-
Fragmentor/Cone Voltage: This is a critical parameter. Systematically reduce the fragmentor or cone voltage to find a balance between good ionization and minimal fragmentation.
-
-
Mobile Phase Additives:
-
The choice of mobile phase additive can influence adduct formation and stability. For positive ion mode, consider using ammonium formate or ammonium acetate instead of formic acid, as they can form more stable [M+NH₄]⁺ adducts.
-
-
Switching Ionization Mode:
-
If possible, try atmospheric pressure chemical ionization (APCI), which is a "softer" ionization technique that may produce a more abundant molecular ion for certain compounds.
-
***dot graph "LCMS_InSource_Fragmentation_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.7, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes Start [label="Weak/Absent Molecular Ion in LC-MS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Source [label="Optimize Ion Source Parameters"]; Reduce_Voltage [label="Decrease Fragmentor/Cone Voltage"]; Lower_Temp [label="Lower Source/Desolvation Temperature"]; Check_Mobile_Phase [label="Evaluate Mobile Phase Additives"]; Change_Additive [label="Switch to Ammonium Formate/Acetate"]; Consider_APCI [label="Try Softer Ionization (e.g., APCI)"]; Successful [label="Molecular Ion Observed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Optimize_Source; Optimize_Source -> Reduce_Voltage -> Lower_Temp; Start -> Check_Mobile_Phase; Check_Mobile_Phase -> Change_Additive; Start -> Consider_APCI; {Lower_Temp, Change_Additive, Consider_APCI} -> Successful; }
Troubleshooting workflow for in-source fragmentation in LC-MS analysis of indoles.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments discussed in this guide.
Protocol 1: D₂O Exchange for ¹H NMR
Objective: To confirm the identity of an exchangeable proton (e.g., N-H) in an NMR spectrum.
Materials:
-
NMR tube containing the sample dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Deuterium oxide (D₂O).
-
Micropipette.
Procedure:
-
Acquire a standard ¹H NMR spectrum of your polysubstituted indole sample.
-
Carefully remove the NMR tube from the spectrometer.
-
Add one to two drops of D₂O to the NMR tube using a micropipette.
-
Cap the tube and gently shake it for 30-60 seconds to ensure mixing.
-
Re-insert the NMR tube into the spectrometer and acquire another ¹H NMR spectrum.
-
Compare the two spectra. The signal corresponding to the N-H proton should have significantly decreased in intensity or disappeared completely in the second spectrum.
Protocol 2: Sample Preparation for HPLC Analysis of Indoles
Objective: To prepare a polysubstituted indole sample for HPLC analysis, ensuring stability and compatibility with the mobile phase.
Materials:
-
Polysubstituted indole sample.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Mobile phase or a solvent mixture similar in composition.
-
Syringe filters (0.22 or 0.45 µm, choose a material compatible with your solvent, e.g., PTFE).
Procedure:
-
Accurately weigh a small amount of your indole sample.
-
Dissolve the sample in a minimal amount of a strong solvent (e.g., methanol or acetonitrile).
-
Dilute the sample to the final desired concentration using the mobile phase or a solvent mixture that is miscible with the mobile phase. This is crucial to prevent sample precipitation on the column and to ensure good peak shape.[4]
-
Vortex the solution to ensure it is fully dissolved and homogenous.
-
Filter the sample through a syringe filter into an HPLC vial to remove any particulate matter that could block the column or tubing.[10]
-
Cap the vial and place it in the autosampler for analysis.
Note on Stability: Some indole derivatives can be unstable, especially in acidic or basic solutions or when exposed to light.[11][12] It is advisable to prepare samples fresh and store them in amber vials if they are known to be light-sensitive.[13]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcompare.com [labcompare.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. benchchem.com [benchchem.com]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate. This document is designed to help you identify and mitigate common impurities, ensuring the integrity of your synthesis and the quality of your final product.
Introduction: A Plausible Synthetic Route
The synthesis of this compound is typically not a one-step process. A likely and efficient synthetic strategy involves a two-stage approach: first, the construction of the core indole structure, Methyl 6-bromo-1H-indole-4-carboxylate, followed by a regioselective formylation at the C3 position. Understanding the potential pitfalls in each of these stages is crucial for troubleshooting.
A plausible synthetic pathway is outlined below:
Caption: Plausible two-stage synthesis of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and impurities encountered during the synthesis.
Stage 1: Synthesis of the Indole Core (Methyl 6-bromo-1H-indole-4-carboxylate)
The Fischer indole synthesis is a classic and versatile method for creating indole rings from a substituted phenylhydrazine and a ketone or aldehyde.[1][2] However, this reaction is not without its challenges, and several impurities can arise.
Question 1: My NMR spectrum shows a mixture of regioisomers for the indole core. What is the likely cause?
Answer:
The presence of regioisomers is a common issue in the Fischer indole synthesis, especially when using unsymmetrically substituted phenylhydrazines. The key[3][3]-sigmatropic rearrangement step in the reaction mechanism can proceed in two different directions if the starting ketone is not symmetrical, leading to a mixture of indole products.
-
Causality: In the synthesis of Methyl 6-bromo-1H-indole-4-carboxylate, if the cyclization precursor is not carefully chosen, you may see the formation of the undesired 4-bromo-6-carboxylate isomer. The electronic and steric effects of the substituents on the phenylhydrazine ring influence the direction of the cyclization.
-
Troubleshooting & Prevention:
-
Starting Material Selection: The most effective way to avoid this is to start with a precursor that favors the formation of the desired isomer. A retro-synthetic analysis suggests that starting with 4-bromo-2-hydrazinobenzoic acid and a suitable pyruvate derivative would be a logical approach.
-
Reaction Conditions: Optimization of the acid catalyst and reaction temperature can sometimes influence the regioselectivity. Brønsted acids like HCl or H2SO4, or Lewis acids such as ZnCl2, are commonly used.[1] Experimenting with different catalysts may favor one isomer over the other.
-
Purification: If a mixture is unavoidable, careful column chromatography is typically required to separate the isomers. Monitoring the separation by thin-layer chromatography (TLC) using a suitable solvent system is crucial.
-
Question 2: I have a significant amount of a dark, tarry byproduct that is difficult to remove. What is this and how can I avoid it?
Answer:
The formation of dark, polymeric, or tarry byproducts is a frequent problem in Fischer indole syntheses, often due to the strongly acidic and sometimes high-temperature conditions employed.
-
Causality: These byproducts are generally the result of acid-catalyzed side reactions, such as polymerization of the starting materials, intermediates, or the indole product itself. Indoles, being electron-rich heterocycles, are susceptible to acid-catalyzed polymerization.
-
Troubleshooting & Prevention:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Acid Catalyst: Use the minimum effective amount of acid catalyst. In some cases, using a milder Lewis acid might be beneficial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to the formation of colored impurities.
-
Work-up: A prompt and efficient work-up procedure is essential. Neutralize the acid as soon as the reaction is complete to prevent further degradation of the product. An aqueous basic wash (e.g., with sodium bicarbonate solution) is standard practice.
-
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5][6] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a formamide, most commonly dimethylformamide (DMF).
Question 3: My final product is contaminated with an impurity that appears to be a di- or tri-indolylmethane derivative. How is this formed and how can I prevent it?
Answer:
The formation of di- and tri-indolylmethanes is a known side reaction during the Vilsmeier-Haack formylation of indoles.[7]
-
Causality: The Vilsmeier-Haack reaction proceeds through an electrophilic iminium ion intermediate. The highly reactive C3 position of a second indole molecule can attack this intermediate before it is hydrolyzed to the aldehyde. This leads to the formation of a di-indolylmethane species. This dimer can then react further to form a trimer.
Caption: Formation of di-indolylmethane impurity.
-
Troubleshooting & Prevention:
-
Stoichiometry and Order of Addition: Use a slight excess of the Vilsmeier reagent to ensure that the indole is consumed quickly in the desired formylation reaction. Slowly adding the indole to the pre-formed Vilsmeier reagent at a low temperature can also minimize this side reaction.
-
Temperature Control: Keep the reaction temperature low, typically between 0°C and room temperature, to control the rate of the reaction and suppress the formation of these byproducts.
-
Concentration: Running the reaction at a higher concentration of the Vilsmeier reagent relative to the indole can also favor the desired formylation.
-
Question 4: I am observing incomplete formylation, with a significant amount of the starting indole remaining. What can I do to improve the conversion?
Answer:
Incomplete conversion can be due to several factors, including insufficient reactivity of the Vilsmeier reagent or deactivation of the indole substrate.
-
Causality: The electron-withdrawing nature of the bromo and carboxylate groups on the indole ring can reduce its nucleophilicity, making the Vilsmeier-Haack reaction more challenging compared to unsubstituted indole. Additionally, moisture in the reagents or solvent can quench the Vilsmeier reagent.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the DMF and POCl3 are of high purity and anhydrous.
-
Reagent Stoichiometry: Increase the equivalents of the Vilsmeier reagent (both POCl3 and DMF) to drive the reaction to completion.
-
Reaction Time and Temperature: If low temperatures lead to poor conversion, cautiously increasing the reaction temperature may be necessary. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Activation of Vilsmeier Reagent: Ensure the Vilsmeier reagent is properly formed before adding the indole. This is typically done by slowly adding POCl3 to DMF at a low temperature (e.g., 0°C) and allowing it to stir for a short period.
-
Question 5: My final product seems to be degrading during work-up or purification, leading to the formation of colored impurities. What is the cause and how can I improve the stability?
Answer:
3-formylindoles can be sensitive to strong acids, bases, light, and air, leading to degradation.[8]
-
Causality: The aldehyde group can be susceptible to oxidation, and the indole ring itself can undergo decomposition under harsh conditions. The presence of residual acid or base from the work-up can catalyze this degradation.
-
Troubleshooting & Prevention:
-
Mild Work-up: Use a mild work-up procedure. Neutralize the reaction mixture carefully, avoiding strong acids or bases. A saturated aqueous solution of sodium bicarbonate is often a good choice.
-
Purification Conditions: During column chromatography, it is sometimes beneficial to add a small amount of a neutral amine, such as triethylamine (e.g., 0.1-1%), to the eluent to prevent degradation of the product on the silica gel.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to minimize degradation over time.
-
Avoid Prolonged Exposure to Air: Minimize the exposure of the product to air during and after purification to prevent oxidation of the aldehyde group.
-
Summary of Potential Impurities and their Characteristics
| Impurity | Likely Origin | Analytical Signature (Predicted) | Mitigation Strategies |
| Regioisomeric Indole Core | Fischer Indole Synthesis | Different chemical shifts in ¹H and ¹³C NMR for aromatic protons and carbons. Distinct spots on TLC. | Careful selection of starting materials, optimization of reaction conditions, and chromatographic separation. |
| Polymeric/Tarry Byproducts | Fischer Indole Synthesis | Broad, unresolved signals in NMR. Baseline elevation in HPLC. Dark, insoluble material. | Lower reaction temperature, use of minimal acid catalyst, inert atmosphere, and prompt work-up. |
| Di-/Tri-indolylmethane Derivatives | Vilsmeier-Haack Formylation | Complex aromatic signals in ¹H NMR with a characteristic methine proton signal. High molecular weight peaks in mass spectrometry. | Control of stoichiometry and order of addition, low reaction temperature. |
| Unreacted Starting Indole | Vilsmeier-Haack Formylation | Presence of signals corresponding to the starting material in NMR and HPLC. | Use of anhydrous reagents, increased equivalents of Vilsmeier reagent, and optimization of reaction time and temperature. |
| Degradation Products (e.g., oxidized species) | Work-up/Purification/Storage | Appearance of new signals in NMR and HPLC upon standing. Color change of the sample. | Mild work-up and purification conditions, addition of a stabilizer (e.g., triethylamine) during chromatography, and proper storage. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl3) at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve Methyl 6-bromo-1H-indole-4-carboxylate in a minimal amount of anhydrous DMF.
-
Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Potential Biological Activities of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, endogenous molecules, and clinically approved drugs.[1][2][3] Its unique heterocyclic structure allows it to mimic peptides and bind to numerous enzymes, offering a versatile framework for drug discovery.[1] This guide focuses on a specific and promising starting block: Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate .
While comprehensive biological data on this exact molecule is emerging, its structural features—a 6-bromo-substituted indole core, a reactive 3-formyl group, and a 4-carboxylate ester—suggest significant therapeutic potential. The 6-bromo substitution is known to enhance biological effects, the 3-formyl group (an indole-3-carboxaldehyde) is a key precursor for diverse bioactive compounds, and the 4-carboxylate offers another point for modification.[4][5]
This guide will provide a comparative analysis of the potential biological activities of derivatives from this scaffold, focusing on three key areas: anti-inflammatory, antimicrobial, and anticancer effects. We will extrapolate from established data on structurally similar bromo-indoles and indole-3-carboxaldehyde derivatives to provide a predictive framework for researchers. The methodologies and comparative data presented herein are designed to serve as a robust starting point for the synthesis, evaluation, and development of novel therapeutic agents based on this promising core.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
Expert Rationale: The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and fewer side effects is a critical research area.[6] Indole derivatives, most famously Indomethacin, have long been mainstays in anti-inflammatory therapy.[3] The introduction of a bromine atom onto the indole ring, particularly at the C5 or C6 position, has been shown to significantly increase anti-inflammatory and other biological activities.[4]
Mechanism of Action: The primary anti-inflammatory mechanism for many brominated indoles involves the suppression of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[4] A crucial pathway implicated is the nuclear factor kappa B (NF-κB) signaling cascade. Studies on 6-bromoindole and 6-bromoisatin demonstrate that these compounds significantly inhibit the translocation of NF-κB into the nucleus in LPS-stimulated macrophages, thereby downregulating the expression of inflammatory genes.[4] This targeted mechanism suggests that derivatives of this compound are strong candidates for potent NF-κB inhibitors.
Caption: NF-κB pathway inhibition by 6-Bromo-Indole derivatives.
Comparative Performance Data: The following table summarizes published data on the inhibitory concentration (IC₅₀) of various indole derivatives against inflammatory mediators. This provides a benchmark for evaluating new derivatives from the target scaffold.
| Compound | Target | IC₅₀ (µg/mL) | Source |
| D. orbita Extract | NO Production | 30.8 | [4] |
| D. orbita Extract | TNF-α Production | 43.03 | [4] |
| D. orbita Extract | PGE₂ Production | 34.24 | [4] |
| 6-Bromoindole | NF-κB Translocation | ~60.7% inhibition at 40 µg/mL | [4] |
| 6-Bromoisatin | NF-κB Translocation | ~63.7% inhibition at 40 µg/mL | [4] |
| Isatin | NO Production | ~339.8 µM | [4] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay This protocol is a self-validating system for screening the anti-inflammatory potential of synthesized derivatives.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the test indole derivatives in DMSO. Dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for another 24 hours at 37°C with 5% CO₂.
-
NO Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate in the dark at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Construct a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity: A Strategy Against Drug Resistance
Expert Rationale: The rise of multidrug-resistant (MDR) pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antimicrobial agents with distinct mechanisms of action.[7] Indole derivatives have emerged as a promising class of antimicrobials, demonstrating activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][7][8][9]
Mechanism of Action: The antimicrobial effects of indole derivatives are multifaceted. One key mechanism is the inhibition of bacterial efflux pumps, such as the NorA pump in S. aureus, which is responsible for expelling a wide variety of antibiotics.[7] By inhibiting these pumps, indole compounds can restore the efficacy of conventional antibiotics. Other reported mechanisms include the inhibition of biofilm formation and the disruption of essential enzymes like DNA gyrase and topoisomerase IV.[10][11] The diverse electronic properties conferred by the bromo and carboxylate groups on the core scaffold can be leveraged to optimize these interactions.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Comparative Performance Data: The table below shows representative Minimum Inhibitory Concentration (MIC) data for various indole derivatives against common pathogens, providing a basis for comparison.
| Compound Class | Organism | MIC Range (µg/mL) | Source |
| Indole-acrylonitriles | S. aureus | 8 - 16 | [9] |
| Indole-acrylonitriles | S. epidermis | 8 - 16 | [9] |
| Indole-triazole/thiadiazole | MRSA | 3.125 - 50 | [7] |
| Indole-triazole/thiadiazole | E. coli | 3.125 - 50 | [7] |
| Indole-pyridinium | X. oryzae | 1.0 - 1.9 | [12] |
| Indole-thioureas | Gram-positive cocci | Significant Inhibition | [10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination This standard protocol from the Clinical and Laboratory Standards Institute (CLSI) provides a reliable method for assessing antimicrobial potency.[8]
-
Preparation of Compounds: Dissolve the synthesized indole derivatives in DMSO to create high-concentration stock solutions (e.g., 2000 µg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi. This will create a range of concentrations (e.g., from 400 µg/mL down to 0.78 µg/mL).[7]
-
Inoculum Preparation: Grow the microbial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 10 µL of the prepared bacterial or fungal suspension to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 25°C for 48 hours for fungi.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Anticancer Activity: A Multi-Pronged Attack on Malignancy
Expert Rationale: The indole scaffold is a validated pharmacophore for anticancer drug design, with several indole-based agents approved by the FDA.[13] These compounds exert their effects through a variety of mechanisms, making them suitable for targeting different cancer hallmarks.[14] The 3-formyl group of the core molecule is a particularly valuable synthetic handle, allowing for the creation of derivatives like chalcones, quinolines, and thiazolidinones, which have demonstrated potent antiproliferative activity.[13][15]
Mechanisms of Action: The anticancer potential of indole derivatives is remarkably broad. Key mechanisms include:
-
Kinase Inhibition: Derivatives can target critical signaling kinases like EGFR, VEGFR, and BRAF, which are often mutated or overexpressed in cancers.[16]
-
Tubulin Polymerization Inhibition: By binding to tubulin, certain indole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]
-
Apoptosis Induction: Many indole compounds can trigger programmed cell death (apoptosis) by modulating apoptotic pathways, making them selectively toxic to cancer cells.[13][17]
-
Topoisomerase Inhibition: Some derivatives can act as topoisomerase poisons, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage in rapidly dividing cancer cells.[13]
Caption: Multiple anticancer mechanisms of indole derivatives.
Comparative Performance Data: The following table presents the antiproliferative activity (IC₅₀ or GI₅₀) of various indole derivatives against human cancer cell lines, offering a performance benchmark.
| Compound Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Source |
| Indole-Chalcone | MDA-MB-231 (Breast) | 13 - 19 µM | [13] |
| Quinoline-Indole | Various | 2 - 11 nM | [13] |
| Indole-2-carboxamides | Various | 26 - 86 nM | [16] |
| Indole-Conjugates | MCF-7 (Breast) | 12.2 µM | [17] |
| Indole-Conjugates | HepG2 (Liver) | 14.8 µM | [17] |
Experimental Protocol: MTT Assay for Cell Proliferation The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Solubilization: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. Afterwards, carefully remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The convergence of a privileged indole core, a bioactivity-enhancing 6-bromo substituent, and a versatile 3-formyl synthetic handle provides a powerful platform for medicinal chemists. The comparative data and established mechanisms of action for related compounds strongly suggest that its derivatives will possess significant anti-inflammatory, antimicrobial, and anticancer properties.
The next logical step for researchers is the synthesis of a focused library of derivatives, exploring modifications at the N1-position, transformations of the 3-formyl group (e.g., into Schiff bases, chalcones, or heterocyclic adducts), and hydrolysis or amidation of the 4-carboxylate ester. Screening this library using the detailed protocols provided in this guide will enable the rapid identification of lead compounds. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, paving the way for a new generation of indole-based drugs.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. chesci.com [chesci.com]
- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) Studies of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate Analogs
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant biological activities.[1] This privileged scaffold is found in a wide array of approved drugs, highlighting its importance in drug discovery.[2][3] The subject of this guide, Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, represents a highly functionalized and promising starting point for the development of novel therapeutic agents. Its structure is adorned with several key features amenable to chemical modification: a reactive formyl group at the C-3 position, a methyl ester at C-4, a bromine atom at C-6, and a modifiable N-H group at the core of the indole ring.
This guide provides a comprehensive framework for conducting a systematic Structure-Activity Relationship (SAR) study on analogs of this scaffold. We will delve into the strategic design of an analog library, present detailed protocols for their synthesis and biological evaluation, and discuss the anticipated impact of structural modifications on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.
Strategic Design and Synthesis of an Analog Library
A successful SAR campaign hinges on the systematic modification of the lead compound to probe the chemical space around it. For this compound, we have identified three primary vectors for modification: the N-1 indole nitrogen, the C-3 formyl group, and the C-4 methyl carboxylate.
Modification at the N-1 Position
The indole N-H can act as a hydrogen bond donor, and its substitution can significantly impact a compound's pharmacokinetic properties and binding affinity. We propose the synthesis of a series of N-alkylated and N-arylated analogs.
Experimental Protocol: N-Alkylation of the Indole Core
-
To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated analog.
Derivatization of the C-3 Formyl Group
The aldehyde at the C-3 position is a versatile chemical handle for introducing a variety of functional groups that can probe different interactions with a biological target, such as hydrogen bonding or hydrophobic interactions. We propose the synthesis of oximes, hydrazones, and reductive amination products.
Experimental Protocol: Synthesis of Oxime Analogs
-
Dissolve this compound (1.0 eq.) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the oxime derivative.
Modification of the C-4 Carboxylate Group
The methyl ester at C-4 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides. This introduces new hydrogen bond donors and acceptors and allows for the exploration of various substituent effects.
Experimental Protocol: Amide Coupling
-
Step 1: Hydrolysis of the Methyl Ester. To a solution of the starting indole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 2.0 eq.). Stir the mixture at room temperature for 8-12 hours. Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.
-
Step 2: Amide Formation. To a solution of the obtained carboxylic acid (1.0 eq.) in DMF, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 2.0 eq.). Stir for 10 minutes, then add the desired amine (1.1 eq.). Stir the reaction mixture at room temperature for 12-16 hours. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and purify by column chromatography.
Biological Evaluation and Screening Cascade
For the purpose of this guide, we will consider a hypothetical protein kinase as the biological target, as many indole derivatives are known to be kinase inhibitors. The following is a proposed screening cascade to identify and characterize active analogs.
Primary In Vitro Kinase Inhibition Assay
This initial screen will be a high-throughput assay to rapidly assess the inhibitory activity of the synthesized analogs against the target kinase.
Protocol:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
In a 384-well plate, add the test compound at various concentrations, the target kinase, and the appropriate kinase buffer.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, luminescence, or AlphaScreen).
-
Calculate the percent inhibition for each compound at each concentration and determine the IC50 value for active compounds.
Secondary Assays: Selectivity and Mechanism of Action
Analogs that demonstrate significant activity in the primary screen should be further evaluated in secondary assays.
-
Kinase Selectivity Profiling: Test active compounds against a panel of other kinases to determine their selectivity profile. This is crucial for identifying compounds with a lower potential for off-target effects.
-
Cell-Based Assays: Evaluate the most promising compounds in a relevant cell line to confirm their activity in a more physiological context. This could involve a cell proliferation assay (e.g., MTT or CellTiter-Glo) or a target engagement assay.
Hypothetical SAR Comparison and Data Interpretation
The data generated from the screening cascade will be compiled to establish a clear Structure-Activity Relationship. The following table provides a template for organizing this data.
| Compound ID | N-1 Substituent | C-3 Derivative | C-4 Derivative | Kinase Inhibition IC50 (µM) |
| Parent | -H | -CHO | -COOCH3 | >50 |
| A-1 | -CH3 | -CHO | -COOCH3 | 25.3 |
| A-2 | -CH2Ph | -CHO | -COOCH3 | 10.1 |
| B-1 | -H | -CH=NOH | -COOCH3 | 15.8 |
| C-1 | -H | -CHO | -COOH | 5.2 |
| C-2 | -H | -CHO | -CONHCH3 | 1.7 |
Anticipated SAR Trends:
-
N-1 Position: We anticipate that the introduction of small alkyl or benzyl groups at the N-1 position may enhance potency by increasing lipophilicity and promoting favorable hydrophobic interactions within the ATP-binding pocket of the kinase.
-
C-3 Position: Conversion of the formyl group to an oxime or hydrazone introduces hydrogen bond donors and acceptors, which could lead to improved interactions with the hinge region of the kinase.
-
C-4 Position: The conversion of the methyl ester to a carboxylic acid or small amides is expected to significantly impact activity. The carboxylic acid can form a key salt bridge, while amides can engage in additional hydrogen bonding interactions.
Visualizing the SAR Strategy and Workflow
To clearly illustrate our approach, the following diagrams outline the proposed SAR exploration and the experimental workflow.
Caption: Proposed diversification points for the SAR study.
Caption: High-level overview of the proposed screening cascade.
Conclusion and Future Directions
This guide has outlined a comprehensive and systematic approach to exploring the Structure-Activity Relationships of this compound analogs. By pursuing a multi-pronged synthetic strategy coupled with a robust biological screening cascade, researchers can efficiently navigate the chemical space around this promising scaffold. The indole ring system continues to be a fertile ground for the discovery of new medicines, and a thorough SAR investigation is the critical first step in unlocking the therapeutic potential of novel indole-based compounds.[4] Future work will focus on the optimization of identified lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing a candidate into preclinical development.
References
A Senior Application Scientist's Guide to In Vitro Profiling of Novel Indole Carboxylate Derivatives
Topic: In Vitro Assays for Compounds Derived from Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of essential in vitro assays for characterizing the biological activity of novel compounds derived from the parent scaffold, this compound. The indole nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Derivatives from this scaffold are promising candidates for development as anticancer, antimicrobial, or anti-inflammatory agents.[1][3][4][5]
The following sections detail a strategic, multi-tiered approach to screening, beginning with broad cytotoxicity assessments and progressing to more specific, mechanism-of-action studies. Each protocol is presented with an emphasis on the underlying scientific principles and the causality behind experimental choices, ensuring a robust and self-validating analytical cascade.
Part 1: Foundational Screening - Assessing Anticancer Potential
The initial evaluation of novel indole derivatives in an oncology context begins with determining their effect on cancer cell viability and proliferation. This foundational screen is critical for identifying active compounds and establishing dose-response relationships.
Cell Viability and Cytotoxicity Assays: MTT vs. XTT
The first step is to quantify the cytotoxic or cytostatic effects of the compounds on cancer cell lines. Tetrazolium reduction assays are the industry standard for this purpose due to their reliability and suitability for high-throughput screening.[6] These assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[7][8] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[9][10]
Choosing the Right Assay: The two most common variations are the MTT and XTT assays. The primary distinction lies in the solubility of the formazan product.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring an additional solubilization step with an organic solvent like DMSO.[9][11]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble orange formazan, eliminating the need for solubilization and streamlining the workflow.[7][9]
While the XTT assay offers higher throughput, the MTT assay remains a widely used and well-validated method.[10] The choice often depends on laboratory workflow and specific experimental needs.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives (and a positive control, e.g., Doxorubicin) in complete cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).[11]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11] Agitate the plate gently for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
| Compound | Cell Line: MCF-7 IC₅₀ (µM) | Cell Line: A549 IC₅₀ (µM) |
| Parent Scaffold | > 100 | > 100 |
| Derivative A | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Derivative B | 5.8 ± 0.7 | 8.1 ± 0.9 |
| Derivative C | 45.1 ± 5.3 | 68.3 ± 7.2 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 |
Mechanism of Action: Tubulin Polymerization Assay
Many indole-containing compounds exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[2][12] An in vitro tubulin polymerization assay directly measures a compound's ability to inhibit or enhance the assembly of purified tubulin into microtubules.[12][13] This is a key mechanistic assay to determine if the observed cytotoxicity is due to interaction with the cytoskeleton.
Principle of the Assay: The polymerization of purified tubulin is monitored in real-time. A common method uses a fluorescent reporter that specifically binds to polymerized microtubules, causing a significant increase in fluorescence intensity.[12] Inhibitors will reduce the rate and extent of this fluorescence increase, while stabilizers (like Paclitaxel) will enhance it.[12][14]
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing 2 mg/mL purified tubulin, 1 mM GTP, and a fluorescent reporter in General Tubulin Buffer.[12][15]
-
Plate Setup: Pre-warm a black, 96-well microplate to 37°C.
-
Compound Addition: Add 5 µL of 10x concentrated test compounds, vehicle control (DMSO), a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) to the appropriate wells.[12]
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[12]
-
Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the final fluorescence intensity (polymer mass) for each condition.
Caption: Workflow for the in vitro tubulin polymerization assay.
| Compound | Inhibition of Polymerization (IC₅₀, µM) | Effect on Microtubule Mass at Plateau |
| Parent Scaffold | > 50 | No significant change |
| Derivative A | 25.6 ± 3.1 | Decreased |
| Derivative B | 8.9 ± 1.2 | Significantly Decreased |
| Nocodazole (Control) | 2.5 ± 0.4 | Significantly Decreased |
| Paclitaxel (Control) | N/A | Enhanced |
Part 2: Screening for Antimicrobial Activity
Indole derivatives are also well-known for their antimicrobial properties.[4][5][16] The foundational assay in this area is the determination of the Minimum Inhibitory Concentration (MIC), which establishes the lowest concentration of a compound that prevents visible microbial growth.
Bacterial Growth Inhibition: Broth Microdilution Assay
This method is a standardized and quantitative way to assess antimicrobial potency against a panel of pathogenic bacteria.[4]
Principle of the Assay: Bacteria are cultured in liquid broth containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity (an indicator of growth). The MIC is the lowest concentration where no turbidity is observed.[17]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivatives in Mueller-Hinton Broth (MHB).[17] Concentrations may range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control well (bacteria, no compound) and a sterility control well (broth only).[17]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[17]
-
MIC Determination: After incubation, determine the MIC by identifying the lowest compound concentration that completely inhibits visible bacterial growth.[17] This can be done visually or by measuring the optical density at 600 nm (OD₆₀₀).[17][18]
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| Parent Scaffold | > 128 | > 128 |
| Derivative A | 32 | 64 |
| Derivative B | 8 | 16 |
| Derivative C | 64 | > 128 |
| Ciprofloxacin | 0.5 | 0.25 |
Part 3: Screening for Anti-inflammatory Potential
Chronic inflammation is implicated in numerous diseases, and indole-based structures have shown promise as anti-inflammatory agents.[3][19][20] A key mediator in inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation.[21] Therefore, an assay that measures the inhibition of NO production is a robust primary screen for anti-inflammatory activity.
Inhibition of Nitric Oxide (NO) Production Assay
This cell-based assay uses macrophages (like the RAW 264.7 cell line) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Principle of the Assay: The amount of NO produced by cells is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.[21][22][23] A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.[22]
-
Compound Treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[22][24] Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation: Incubate the plate at 37°C for 24 hours.[22]
-
Griess Reaction:
-
Transfer 50 µL of cell-free supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 2.5% phosphoric acid) to each well.[21]
-
Add 50 µL of Griess Reagent II (0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[21]
-
Incubate at room temperature for 10 minutes in the dark.[23]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[21]
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control. A parallel cell viability assay (e.g., MTT) must be run to ensure that the observed reduction in NO is not due to compound cytotoxicity.[22]
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. maxanim.com [maxanim.com]
- 14. Tubulin Polymerization Assay [bio-protocol.org]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. chesci.com [chesci.com]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Indole-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets.[1][2] Its inherent structural features allow for diverse modifications, making it a versatile framework for designing potent and selective enzyme inhibitors.[3][4][5] This guide provides a comparative analysis of indole-based inhibitors targeting three critical enzyme classes: Protein Kinases, Phosphodiesterases (PDEs), and Histone Deacetylases (HDACs), offering insights into their mechanisms, performance, and the experimental protocols for their evaluation.
Indole-Based Protein Kinase Inhibitors: Targeting the ATP Pocket
Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[6] The indole scaffold is a common feature in many ATP-competitive kinase inhibitors, where it can mimic the adenine region of ATP, forming crucial hydrogen bonds within the kinase hinge region.[7]
Comparative Analysis of Indole-Based Kinase Inhibitors:
A number of approved small-molecule kinase inhibitors feature indole, azaindole, or oxindole scaffolds.[7] The subtle change from an indole to an azaindole, for instance, can significantly alter properties like solubility and target binding, providing a powerful tool for inhibitor optimization.[8]
| Inhibitor (Exemplar) | Primary Kinase Target(s) | IC50 (Biochemical) | Key Structural Feature | Cellular Activity |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | 0.2 nM (VEGFR2) | Indazole core (isomer of indole) | Potent anti-angiogenic effects |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 2 nM (VEGFR2) | Pyrrole-substituted oxindole | Broad-spectrum anti-tumor activity |
| Vandetanib | VEGFR2, EGFR, RET | 40 nM (VEGFR2), 500 nM (EGFR) | Indole derivative | Dual inhibition of angiogenesis and tumor cell proliferation |
| Cediranib | VEGFR1, VEGFR2, VEGFR3, c-KIT | <1 nM (VEGFR2) | Azaindole core | Potent anti-angiogenic and anti-tumor activity |
Note: IC50 values can vary depending on assay conditions. Data is compiled for comparative purposes.
Mechanism of Action: ATP-Competitive Inhibition
Indole-based kinase inhibitors predominantly act by competing with ATP for binding to the active site of the kinase. The indole nitrogen and other substituents form hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.
Experimental Protocol: Biochemical Kinase Inhibition Assay (ELISA-based) [9]
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of an indole-based compound against a specific kinase.
Principle: This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a purified kinase enzyme. The amount of phosphorylated substrate is detected using a specific antibody, often conjugated to an enzyme like Horseradish Peroxidase (HRP) for colorimetric detection.
Methodology:
-
Plate Preparation: Use 96-well microtiter plates pre-coated with a kinase-specific substrate (e.g., a peptide or protein).
-
Inhibitor Preparation: Prepare serial dilutions of the indole-based test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In each well, add the purified recombinant kinase enzyme, the test inhibitor at various concentrations, and a kinase reaction buffer containing MgCl2.
-
Initiation of Reaction: Add ATP to each well to start the phosphorylation reaction. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection:
-
Wash the plates to remove ATP and unbound reagents.
-
Add an anti-phosphotyrosine antibody conjugated to HRP.
-
Incubate to allow antibody binding to the phosphorylated substrate.
-
Wash away unbound antibody.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[9]
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Pre-coated plates: Ensures uniform substrate presentation for consistent results.
-
Serial dilutions: Allows for the determination of a dose-dependent effect and accurate IC50 calculation.
-
Controls: Essential for validating the assay. The "no inhibitor" control represents maximum enzyme activity, while the "no enzyme" control accounts for background signal.
-
ELISA-based detection: Provides a sensitive and high-throughput method for quantifying enzyme activity.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical biochemical kinase inhibition assay.
Indole-Based Phosphodiesterase (PDE) Inhibitors: Modulating Second Messengers
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various signaling pathways. Inhibiting specific PDEs can prolong the signaling of these second messengers, leading to various therapeutic effects. The indole scaffold has been successfully employed in the design of PDE inhibitors.[1][2]
Comparative Analysis of Indole-Based PDE Inhibitors:
| Inhibitor (Exemplar) | PDE Target | IC50 | Therapeutic Application |
| Tadalafil | PDE5 | ~1-5 nM | Erectile dysfunction, pulmonary hypertension |
| Compound 14a (Research) | PDE5 | 16.11 nM | Potential for Alzheimer's disease treatment[10][11] |
| Indole-based PDE4 inhibitors (Research) | PDE4 | Low nanomolar | Anti-inflammatory[12] |
| Indole acids (Research) | PDE2 | Potent and selective | Pro-cognitive effects[13] |
Mechanism of Action: Indole-based PDE inhibitors typically act as competitive inhibitors, binding to the active site of the enzyme and preventing the hydrolysis of cAMP or cGMP. The specific interactions of the indole core and its substituents with the active site residues determine the inhibitor's potency and selectivity for different PDE isoforms.
Experimental Protocol: PDE Activity Assay (FRET-based)
Principle: This homogeneous assay uses a fluorescently labeled cAMP or cGMP substrate. In its uncleaved state, the substrate allows for Fluorescence Resonance Energy Transfer (FRET) between a donor and acceptor fluorophore. Upon hydrolysis by a PDE, the fluorophores are separated, leading to a decrease in the FRET signal. The degree of inhibition is proportional to the maintenance of the FRET signal.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer, the FRET-labeled cyclic nucleotide substrate, and the purified PDE enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of the indole-based test compound.
-
Reaction Setup: In a 96- or 384-well plate, add the PDE enzyme, the test inhibitor at various concentrations, and the reaction buffer.
-
Initiation of Reaction: Add the FRET-labeled substrate to all wells to start the reaction. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence of both the donor and acceptor fluorophores using a plate reader.
-
Data Analysis:
-
Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).
-
Normalize the data to controls.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
FRET-based detection: Offers a sensitive, real-time, and homogeneous assay format, which is ideal for high-throughput screening.
-
Homogeneous format: No washing steps are required, simplifying the protocol and reducing variability.
-
Specific FRET substrate: Allows for the specific measurement of either cAMP or cGMP hydrolysis, enabling the targeting of specific PDE families.
PDE Inhibition Logical Diagram
Caption: Inhibition of PDE preserves cAMP/cGMP signaling.
Indole-Based Histone Deacetylase (HDAC) Inhibitors: Epigenetic Modulation
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[14] HDAC inhibitors have emerged as a promising class of anti-cancer agents.[15] The indole scaffold has been incorporated into potent HDAC inhibitors, such as Panobinostat.[16][17]
Comparative Analysis of Indole-Based HDAC Inhibitors:
| Inhibitor | Target(s) | IC50 (HDAC1) | IC50 (HDAC6) | Key Feature |
| Panobinostat | Pan-HDAC inhibitor | <13.2 nM (most Class I, II, IV) | <13.2 nM | Indole-based hydroxamic acid[16][18] |
| Compound 4o (Research) | HDAC1, HDAC6 | 1.16 nM | 2.30 nM | Potent anti-proliferative activity[14][15] |
| Compound I13 (Research) | HDAC1, HDAC3, HDAC6 | 13.9 nM | 7.71 nM | Indole-3-butyric acid derivative[19][20] |
Mechanism of Action: Indole-based HDAC inhibitors typically consist of three parts: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (often a hydroxamic acid) that chelates the zinc ion in the active site of the HDAC enzyme. Panobinostat, for example, is a pan-deacetylase inhibitor that leads to the hyperacetylation of histones and other proteins, resulting in the expression of previously repressed genes, which in turn can inhibit cell proliferation and induce apoptosis in malignant cells.[16]
Experimental Protocol: HDAC Inhibition Assay (Fluorogenic)
Principle: This assay utilizes a substrate that is non-fluorescent until it is deacetylated by an HDAC enzyme. A subsequent "developer" step cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, the fluorogenic HDAC substrate, purified HDAC enzyme, and the developer solution (containing a protease like trypsin).
-
Inhibitor Preparation: Prepare serial dilutions of the indole-based test compound.
-
HDAC Reaction: In a black 96-well plate, add the HDAC enzyme, the test inhibitor at various concentrations, and the assay buffer.
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well to stop the HDAC reaction and initiate the release of the fluorophore.
-
Incubation: Incubate at 37°C for a further 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the "no inhibitor" control.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Provides a highly sensitive and continuous readout of enzyme activity.
-
Two-step reaction: The developer step ensures that the fluorescence signal is only generated from the deacetylated product, increasing the specificity of the assay.
-
Black plates: Minimize background fluorescence and light scattering, improving the signal-to-noise ratio.
HDAC Inhibition Mechanism
Caption: Indole-based inhibitors block HDACs, promoting an open chromatin state.
Conclusion
The indole scaffold continues to be a remarkably versatile and "privileged" structure in the field of enzyme inhibitor design.[3][4][5] Its ability to be readily functionalized allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The comparative analysis of indole-based inhibitors for kinases, PDEs, and HDACs highlights the broad applicability of this chemical moiety in targeting diverse enzyme families implicated in a wide range of diseases. The provided experimental protocols offer a robust framework for the evaluation and characterization of novel indole-based enzyme inhibitors, guiding future drug discovery and development efforts.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. From Nature to Drug Discovery: The Indole Scaffold as a ‘Pr...: Ingenta Connect [ingentaconnect.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole acids as a novel PDE2 inhibitor chemotype that demonstrate pro-cognitive activity in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to PROTAC Linker Efficacy: Evaluating the Potential of Novel Indole-Based Scaffolds Against Established Linker Chemistries
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a chemical linker that conjugates the two. While the choice of ligands dictates target specificity and E3 ligase recruitment, the linker is a critical determinant of a PROTAC's overall efficacy. It governs the geometry and stability of the key ternary complex (E3-PROTAC-POI), influences physicochemical properties such as solubility and permeability, and ultimately dictates the potency and selectivity of protein degradation.
This guide provides an in-depth comparison of the potential utility of a novel, rigid indole-based scaffold, exemplified by Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, against conventional PROTAC linkers such as polyethylene glycol (PEG) and simple alkyl chains. We will dissect the mechanistic implications of linker choice, provide a rationale for experimental design, and present detailed protocols for the critical evaluation of PROTAC performance.
The Central Role of the Linker in PROTAC-Mediated Degradation
The linker is not merely a passive spacer. Its length, rigidity, and chemical composition are paramount to the successful formation of a productive ternary complex, which is the prerequisite for polyubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker must correctly orient the two binding partners to allow for efficient ubiquitin transfer from the E3 ligase to the target protein.
Key linker properties that influence PROTAC efficacy include:
-
Length and Flexibility: Determines the accessible "pharmacological volume" and enables the necessary proximity and orientation between the E3 ligase and the POI.
-
Rigidity: Can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding. However, excessive rigidity can also introduce strain and prevent complex formation.
-
Solubility and Physicochemical Properties: The linker significantly contributes to the overall properties of the PROTAC molecule, impacting its solubility, cell permeability, and metabolic stability.
Below is a conceptual workflow illustrating the critical checkpoints in evaluating a novel PROTAC, where linker performance is a central variable.
Caption: High-level workflow for the comparative evaluation of PROTAC linkers.
Profiling Linker Scaffolds: A Comparative Analysis
Conventional Linkers: The Benchmarks
Alkyl Chains and PEG-like Linkers have been the workhorses of PROTAC development. Their flexibility provides a high degree of conformational freedom, allowing the PROTAC to adopt numerous orientations to facilitate ternary complex formation.
-
Advantages:
-
Synthetically accessible and easily tunable in length.
-
Flexibility can be advantageous when the optimal geometry for the ternary complex is unknown.
-
PEG chains can improve solubility and reduce non-specific binding.
-
-
Disadvantages:
-
High flexibility can incur an entropic penalty upon binding, potentially weakening the ternary complex.
-
Can lead to PROTACs with high molecular weight and poor "drug-like" properties (the "hook effect" can also be more pronounced).
-
The Case for Rigid Scaffolds: this compound
The molecule this compound is not a complete linker but rather a functionalized, rigid chemical scaffold. Its structure suggests a strategy for creating a more constrained PROTAC linker. The indole core provides rigidity, while the bromo and formyl groups serve as orthogonal chemical handles for conjugation to the POI and E3 ligands, respectively.
-
Hypothesized Advantages of an Indole-Based Linker:
-
Conformational Rigidity: The indole ring system would restrict the rotational freedom of the linker. This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of forming the ternary complex and potentially leading to higher complex stability and degradation efficiency.
-
Vectorial Control: The defined geometry of the indole scaffold provides precise control over the exit vectors of the attached ligands, allowing for more rational design to achieve a productive ternary complex orientation.
-
Improved Physicochemical Properties: Aromatic scaffolds can sometimes contribute to better cell permeability compared to long, flexible PEG chains, although this is highly context-dependent.
-
-
Potential Disadvantages:
-
Synthetic Complexity: The synthesis of such a linker is more complex than that of a simple alkyl or PEG chain.
-
Risk of Mismatch: The fixed geometry might be incompatible with the formation of a stable ternary complex for a given POI-E3 ligase pair. If the imposed orientation is incorrect, it will completely abrogate activity.
-
Synthesis and Integration of the Indole Scaffold
The provided scaffold contains two key reactive sites for building a full PROTAC. The formyl group (-CHO) can be converted to an amine via reductive amination, providing a nucleophile for coupling. The bromo group (-Br) can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to attach the other ligand.
Caption: A plausible synthetic route for incorporating the indole scaffold into a PROTAC.
Experimental Protocols for Comparative Efficacy
To objectively compare a novel indole-based linker against PEG or alkyl linkers, a series of well-controlled experiments is necessary. The following protocols outline the core assays for this evaluation.
Primary Assay: Quantifying Target Protein Degradation
The most direct measure of PROTAC efficacy is the dose-dependent degradation of the target protein. This is typically assessed by Western blotting.
Protocol: Western Blot for Target Degradation
-
Cell Seeding: Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) in 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC (Indole-PROTAC, PEG-PROTAC, Alkyl-PROTAC) in cell culture medium. Treat cells for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Data Plotting: Plot the normalized POI levels against the log of the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).
Mechanistic Assay: Validating Ternary Complex Formation
A potent PROTAC must efficiently form a stable ternary complex. This can be measured using techniques like Co-immunoprecipitation (Co-IP).
Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex
-
Cell Treatment: Treat cells with an effective concentration of each PROTAC (e.g., at or near the DC₅₀) for a short duration (e.g., 2-4 hours) to capture the transient complex. Include vehicle and negative controls.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a tag if it's overexpressed.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot, probing for the presence of the POI. A band for the POI in the E3 ligase immunoprecipitate indicates the formation of the ternary complex.
Data Interpretation and Comparative Summary
The data from these experiments allow for a direct comparison of linker performance.
| Parameter | Indole-Based Linker (Hypothetical) | PEG Linker | Alkyl Linker | Rationale |
| DC₅₀ | Potentially lower (more potent) | Moderate | Moderate to High | The pre-organized conformation of the rigid linker may lead to more efficient ternary complex formation, requiring a lower concentration for degradation. |
| Dₘₐₓ | Potentially higher | High | High | A stable and geometrically optimal ternary complex is more likely to lead to complete degradation of the target protein pool. |
| Ternary Complex Signal (Co-IP) | Stronger, more defined | Variable | Variable | Reduced conformational entropy should result in a more stable complex, leading to a stronger signal in pull-down assays. |
| Cellular Permeability | Potentially improved | Can be low due to high MW | Generally good | Rigid, planar structures can sometimes navigate membranes more effectively than highly flexible, large molecules. This must be experimentally verified. |
| Synthetic Effort | High | Low to Moderate | Low | Multi-step synthesis involving cross-coupling is more complex than simple amide bond formation. |
Conclusion and Future Outlook
The choice of a PROTAC linker is a multi-parameter optimization problem. While flexible linkers like PEG and alkyl chains offer a proven and synthetically tractable approach, they may not always yield highly potent degraders due to the entropic cost of their flexibility.
The exploration of rigid scaffolds, such as the one exemplified by this compound, represents a logical evolution in rational PROTAC design. By reducing conformational flexibility, such linkers have the potential to create PROTACs with superior potency (lower DC₅₀) and efficacy (higher Dₘₐₓ) by enforcing a productive ternary complex geometry. However, this advantage is predicated on correctly matching the rigid linker's geometry to the specific E3-POI pair. The increased synthetic complexity is a trade-off for the potential gains in performance.
Ultimately, the optimal linker is target-dependent. A screening approach that includes diverse linker classes—flexible, rigid, and semi-rigid—is the most effective strategy for identifying a clinical candidate. The indole scaffold presented here is a compelling starting point for the development of a new generation of highly potent, conformationally constrained PROTACs.
A Comparative Guide to the Structural Validation of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of reliable and reproducible research. The biological activity of indole derivatives, a cornerstone scaffold in medicinal chemistry, is exquisitely sensitive to its substitution pattern. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural validation of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate and its analogues. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the interpretation of the resulting data, moving beyond a mere listing of methods to a comprehensive validation strategy.
The Imperative of Orthogonal Structural Validation
The synthesis of multi-substituted indoles can often yield a mixture of regioisomers or contain residual starting materials and intermediates. Relying on a single analytical technique can be misleading. Therefore, a multi-pronged, orthogonal approach is not just best practice; it is a necessity for scientific rigor. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) in the context of our target molecule.
At a Glance: Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei. | Unambiguous structure elucidation in solution, non-destructive. | Lower sensitivity, can be complex to interpret for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide stereochemical information, isomers can be indistinguishable. |
| X-ray Crystallography | Absolute 3D structure, bond lengths and angles, stereochemistry. | The "gold standard" for unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure. |
| HPLC | Purity of the compound, separation of isomers and impurities. | High-resolution separation, quantitative analysis. | Not a primary structure elucidation technique on its own. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Causality of Experimental Choices in NMR
For a molecule like this compound, a suite of NMR experiments is necessary. A standard ¹H NMR provides the initial overview of proton environments. However, to definitively assign the substitution pattern on the indole ring, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals proton-proton coupling networks, allowing for the tracing of adjacent protons on the aromatic ring, while HSQC correlates each proton to its directly attached carbon atom. For quaternary carbons, such as the carbonyls and the C4/C6 carbons, a HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial, as it shows correlations between protons and carbons over two to three bonds.
Self-Validating Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the N-H proton is more likely to be observed than in CDCl₃). The use of a high-purity deuterated solvent is critical to avoid interfering signals.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to look for include the indole N-H proton (typically a broad singlet around 11-12 ppm in DMSO-d₆), the aldehyde proton (a singlet around 10 ppm), the aromatic protons, and the methyl ester protons (a singlet around 3.9 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expect signals for the two carbonyl carbons (aldehyde and ester), the aromatic carbons, and the methyl ester carbon.
-
2D NMR Acquisition (COSY, HSQC, HMBC): These experiments are essential for unambiguous assignment.
-
COSY: Will show correlations between adjacent aromatic protons.
-
HSQC: Will correlate each proton signal to its corresponding carbon signal.
-
HMBC: Will be key to placing the substituents. For example, the aldehyde proton should show a correlation to the C3 and C4 carbons, and the methyl ester protons should show a correlation to the ester carbonyl carbon.
-
-
Data Interpretation: The combination of these spectra allows for a step-by-step assembly of the molecular structure. The chemical shifts and coupling constants of the aromatic protons will definitively establish the 4,6-disubstitution pattern.
A common issue in the ¹H NMR of indoles is the broadening or disappearance of the N-H proton signal due to chemical exchange or quadrupolar broadening.[1] A D₂O exchange experiment can confirm the identity of this peak; upon adding a drop of D₂O, the N-H peak will disappear.[1]
Mass Spectrometry (MS): Confirming the Molecular Formula and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. This is a critical and independent confirmation of the molecular formula derived from NMR.
Causality of Experimental Choices in MS
For this compound (C₁₁H₈BrNO₃, MW: 282.09 g/mol ), the key feature in the mass spectrum will be the isotopic pattern of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.[2][3] Electron Impact (EI) ionization is often used for small molecules and can provide valuable fragmentation information, while Electrospray Ionization (ESI) is a softer technique that typically yields a prominent molecular ion peak.
Self-Validating Experimental Protocol for HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) calibrated according to the manufacturer's instructions.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this molecule, positive ion mode should show [M+H]⁺ or M⁺˙.
-
Data Analysis:
-
Identify the molecular ion peaks. Look for the characteristic 1:1 ratio of the M⁺ and M+2 peaks, confirming the presence of bromine.
-
Determine the exact mass from the HRMS data and use it to calculate the elemental composition. This should match C₁₁H₈BrNO₃.
-
Analyze the fragmentation pattern to further support the proposed structure. Expected fragments could arise from the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or the formyl group (-CHO).
-
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry. It serves as the ultimate arbiter in cases where NMR data may be ambiguous, for instance, in distinguishing between certain regioisomers.
Causality of Experimental Choices in Crystallography
The primary challenge in X-ray crystallography is growing a high-quality single crystal. The choice of solvent or solvent system for crystallization is critical and often determined empirically through screening various conditions. Slow evaporation of a saturated solution is a common and effective method for obtaining single crystals of organic compounds.
Self-Validating Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture such as ethyl acetate/hexane) to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a loosely covered vial over several days to weeks.
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Collect the diffraction data using a single-crystal X-ray diffractometer. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution 3D structure. The final structure should have low R-factors, indicating a good fit between the calculated and observed diffraction data.
-
The resulting crystal structure will definitively confirm the connectivity and substitution pattern of the this compound derivative.
Complementary Techniques: FTIR and HPLC
While not primary structure elucidation tools, FTIR and HPLC provide crucial supporting information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For our target molecule, the FTIR spectrum should exhibit characteristic absorption bands for:
-
N-H stretch: Around 3300-3400 cm⁻¹
-
C=O stretch (aldehyde): Around 1670-1690 cm⁻¹
-
C=O stretch (ester): Around 1710-1730 cm⁻¹
-
C-O stretch (ester): Around 1200-1300 cm⁻¹
-
Aromatic C=C stretches: In the 1450-1600 cm⁻¹ region
The presence of these bands provides a quick quality check and corroborates the structural features determined by NMR and MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of a synthesized compound. A validated HPLC method is essential to ensure that the sample being analyzed by other techniques is not a mixture.
Self-Validating Experimental Protocol for HPLC Purity Analysis
-
Method Development:
-
Column: A reversed-phase C18 column is typically suitable for indole derivatives.
-
Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is a good starting point.
-
Detector: A UV detector set at a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm).
-
-
Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its purpose.[4][5]
-
Purity Assessment: Inject the sample and integrate the peak areas. The purity is typically reported as the percentage of the main peak area relative to the total area of all peaks.
Conclusion: An Integrated Approach to Structural Certainty
The structural validation of a novel compound like this compound requires a synergistic and orthogonal analytical strategy. While NMR provides the detailed blueprint of connectivity and MS confirms the elemental formula, X-ray crystallography offers the definitive three-dimensional structure. Supporting techniques like FTIR and HPLC confirm the presence of functional groups and assess purity, respectively. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can establish the structure of their compounds with the highest degree of confidence, ensuring the integrity and reliability of their subsequent research in drug discovery and development.
References
A Comparative Guide to the Reactivity of the Formyl Group in Diverse Indole Scaffolds
<
For Immediate Distribution
[City, State] – Indole-3-carboxaldehyde and its derivatives are pivotal intermediates in the synthesis of a vast array of biologically active compounds and natural products.[1][2] The reactivity of the formyl group at the C3-position of the indole nucleus is of paramount importance for medicinal chemists and drug development professionals, as it dictates the feasibility and efficiency of various synthetic transformations. This guide provides a comprehensive comparison of the formyl group's reactivity across different indole scaffolds, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The indole scaffold is an electron-rich heterocyclic system, making the C3-position particularly nucleophilic and prone to electrophilic substitution.[3][4][5] The introduction of a formyl group at this position, however, significantly alters the electronic landscape of the molecule. The electron-withdrawing nature of the aldehyde functionality decreases the electron density of the indole ring, thereby influencing its reactivity in subsequent reactions.[6]
The Influence of Substituents on Formyl Group Reactivity
The reactivity of the formyl group in indole-3-carboxaldehyde is profoundly influenced by the nature and position of substituents on the indole ring. These substituents can exert both electronic and steric effects, modulating the electrophilicity of the formyl carbon and the overall reactivity of the molecule.[7]
Electronic Effects
Substituents on the indole ring can either donate or withdraw electron density, thereby altering the reactivity of the formyl group.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl (-CH3), methoxy (-OCH3), and amino (-NH2) groups increase the electron density of the indole ring through inductive and resonance effects.[6] This enhanced electron density can, in turn, decrease the electrophilicity of the formyl carbon, potentially slowing down reactions that involve nucleophilic attack at this position. However, an increased electron density in the indole ring can enhance its nucleophilicity, leading to higher yields in certain reactions like the synthesis of 3-substituted indoles.[7] For instance, in the synthesis of 1-methoxyindole-3-carboxaldehyde oxime, the electron-donating resonance effect of the indole nitrogen was found to decrease the electrophilicity of the carbonyl carbon.[8]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups withdraw electron density from the indole ring.[6] This effect increases the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. Consequently, reactions such as Knoevenagel condensations and reductive aminations may proceed more readily with indole scaffolds bearing EWGs.[7] For example, a study on the synthesis of 3-substituted indoles showed that electron-withdrawing groups on the substrates generally enhanced reactivity.[7]
Steric Effects
The size and position of substituents on the indole scaffold can sterically hinder the approach of reagents to the formyl group, thereby affecting reaction rates and yields.
-
Bulky Substituents: Large substituents, particularly at the C2 or C4 positions of the indole ring, can create steric hindrance around the C3-formyl group. This can impede the access of nucleophiles, leading to lower reaction yields and longer reaction times.[7] For example, 2-methyl-1H-indole exhibited lower reactivity in the synthesis of 3-substituted indoles due to steric hindrance.[7]
Benchmarking Reactivity: Key Chemical Transformations
To objectively compare the reactivity of the formyl group in different indole scaffolds, several key chemical transformations are commonly employed. These reactions provide a quantitative measure of reactivity through parameters such as reaction yields and times.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles, typically at the C3 position.[9][10][11] The reaction utilizes a Vilsmeier reagent, formed from a substituted amide like DMF and an acid chloride such as POCl₃.[9][12] The reactivity of the indole substrate in this reaction is influenced by the electronic nature of its substituents.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 |
Data sourced from BenchChem Application Notes.[9]
This data indicates that the position of the methyl group, an electron-donating substituent, has a discernible impact on the reaction yield and time, suggesting a combination of electronic and steric effects.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound to form a new C-C double bond.[13][14][15] This reaction is a valuable tool for assessing the electrophilicity of the formyl group in various indole-3-carboxaldehydes. The reaction is often catalyzed by a weak base, such as piperidine.[13]
A study on the Knoevenagel condensation of 1H-indole-3-carbaldehyde with various CH acids demonstrated the synthesis of a number of substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides.[14] The efficiency of these reactions can be influenced by the substituents on the indole ring. Electron-withdrawing groups on the indole are expected to enhance the reactivity of the formyl group towards the active methylene compound.
Oximation
The formation of oximes from aldehydes and hydroxylamine is another useful reaction for probing the reactivity of the formyl group. A mechanochemical approach has been developed for the synthesis of N-substituted indole-3-carboxaldehyde oximes, which is considered a safer and more environmentally friendly alternative to solution-based methods.[8]
A comparative study on the oximation of non-substituted, 1-methyl-, and 1-acetyl-indole-3-carboxaldehyde revealed that the nature of the N-substituent affects the reaction completion and isomerization of the resulting oximes.[8] For instance, products with electron-donating substituents (-CH3, -OCH3) underwent isomerization from the anti to the syn isomer under acidic conditions.[8]
| N-Substituent | Base | Conversion to Oxime (%) |
| -H | NaOH | ~100 |
| -CH₃ | NaOH | ~100 |
| -COCH₃ | NaOH | ~100 |
Data adapted from a study on mechanochemical synthesis of indole-3-carboxaldehyde oximes.[8]
While the conversion to the oxime was consistently high across these scaffolds, the subsequent reactivity and stability of the oximes varied, highlighting the subtle electronic influences of the N-substituent.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Indoles
-
To a stirred solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.
-
The resulting Vilsmeier reagent is stirred for a specified time at low temperature.
-
A solution of the substituted indole in DMF is then added dropwise to the Vilsmeier reagent.
-
The reaction mixture is stirred at a specific temperature for a designated period.
-
Upon completion, the reaction is quenched by pouring it into ice-water and neutralized with a base.
-
The product, the corresponding indole-3-carboxaldehyde, is then extracted, purified, and characterized.[9]
Visualizing Reaction Mechanisms
Vilsmeier-Haack Reaction Mechanism
Caption: Formation of the Vilsmeier reagent and subsequent electrophilic attack on the indole ring.
Knoevenagel Condensation Workflow
Caption: Key components and conditions for the Knoevenagel condensation of indole-3-carboxaldehydes.
Conclusion
The reactivity of the formyl group in different indole scaffolds is a nuanced interplay of electronic and steric factors. A thorough understanding of how various substituents modulate this reactivity is crucial for the efficient design and execution of synthetic routes towards complex indole-containing molecules. By leveraging the principles outlined in this guide and the provided experimental data, researchers can better predict reaction outcomes and select the most appropriate indole scaffold for their specific synthetic targets. This knowledge is invaluable for accelerating the discovery and development of novel therapeutics and other functional materials based on the versatile indole core.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Umpolung Reactivity of Indole through Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Indole Scaffold and the Strategic Role of Bromination in Drug Discovery
An In-Depth Guide to the Comparative Cytotoxicity of Brominated vs. Non-Brominated Indole Compounds
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity make it a cornerstone in a vast array of natural products and synthetic drugs, particularly in oncology.[1] Many indole-based compounds, from the famed vinca alkaloids to modern kinase inhibitors, exert potent cytotoxic effects against cancer cells.[2]
A key strategy in modern drug design is the targeted modification of lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. Halogenation, and specifically bromination, is a powerful tool in this endeavor. The introduction of a bromine atom can dramatically alter a molecule's characteristics by increasing its lipophilicity, modifying its metabolic stability, and introducing the potential for halogen bonding—a specific, non-covalent interaction that can enhance binding affinity to protein targets.[3] This guide provides a comparative analysis of brominated and non-brominated indole compounds, supported by experimental data, to elucidate the impact of bromination on cytotoxicity.
The Bromine Advantage: How a Single Atom Can Amplify Cytotoxic Potency
The decision to introduce a bromine atom is a calculated one, aimed at exploiting several physicochemical principles. Bromine is highly electronegative and larger than hydrogen, which can influence a molecule's interaction with its biological target. This modification can lead to:
-
Enhanced Membrane Permeability: Increased lipophilicity can facilitate the compound's ability to cross the lipid bilayer of cell membranes, leading to higher intracellular concentrations and greater potency.[3]
-
Improved Target Binding: Bromine can act as a hydrogen bond acceptor or participate in halogen bonding within a protein's active site, anchoring the inhibitor more tightly and increasing its inhibitory effect.[4]
-
Altered Metabolic Profile: The presence of a C-Br bond can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.
These factors often, but not always, translate to a significant increase in cytotoxic activity. The following sections explore this relationship with concrete examples.
Comparative Cytotoxicity Analysis: A Data-Driven Look at Bromination's Impact
Direct comparison of structurally analogous indole pairs reveals the profound, and sometimes nuanced, effect of bromination. The most common metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates higher potency.
One of the most striking examples comes from the development of inhibitors for Protein Kinase CK2, a key target in oncology. Researchers found that halogenation of an indeno[1,2-b]indole scaffold dramatically boosted its potency. The non-halogenated parent compound exhibited an IC50 of 360 nM. In stark contrast, its tetrabrominated analog, MC11 , achieved an IC50 of just 16 nM —a greater than 22-fold increase in potency.[4][5] Co-crystallography studies revealed that the bromine atoms enhance binding within the kinase's ATP pocket, providing a clear structural basis for this dramatic improvement.[4]
Similarly, studies on isatin, a simple indole derivative, show a clear benefit from bromination. While non-brominated isatin shows only mild anti-inflammatory activity (a proxy for cellular effects) with an IC50 of ~339.8 μM for nitric oxide inhibition, its analog 5-bromoisatin is significantly more potent, inhibiting TNFα production with an IC50 of 38.05 μM .[6]
The position of the bromine atom is also critical. A study on quorum sensing inhibition by indole-3-carboxaldehydes found that bromination significantly increased potency, but the effect varied with position. The IC50 values were reduced between 2- and 13-fold compared to the non-brominated parent compound, with 5-bromoindole-3-carboxaldehyde being the most potent.[3]
However, the effect is not universally positive. In one study of bisindole alkaloids, the introduction of a bromine substituent was found to reduce cytotoxicity, whereas a hydroxyl group enhanced it.[7] This underscores that the impact of bromination is highly dependent on the specific molecular scaffold and its interaction with the biological target.
Summary of Comparative Cytotoxicity Data
| Compound Pair | Modification | Target | IC50 (Non-Brominated) | IC50 (Brominated) | Fold Increase in Potency | Reference(s) |
| Indeno[1,2-b]indole | Tetrabromination | Protein Kinase CK2 | 360 nM | 16 nM | ~22.5x | [4][5] |
| Isatin / 5-Bromoisatin | Mono-bromination | TNFα Production | >50 µg/mL | 38.05 µM | Significant | [6] |
| 6-Bromoisatin | N/A (Brominated) | HT29 & Caco2 Cells | N/A | ~100 µM | N/A | [8][9] |
| Tyrindoleninone | N/A (Brominated) | HT29 & Caco2 Cells | N/A | 390 µM & 98 µM | N/A | [8] |
Mechanisms of Action: How Brominated Indoles Trigger Cell Death
Potent cytotoxicity is often achieved by inducing apoptosis, or programmed cell death. Research on purified brominated indoles from the marine mollusc Dicathais orbita provides insight into this process. The compound 6-bromoisatin was found to induce apoptosis in colorectal cancer cell lines (HT29 and Caco2) by significantly increasing the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[8][9] Furthermore, 6-bromoisatin was shown to cause cell cycle arrest in the G2/M phase, preventing the cancer cells from progressing through mitosis and proliferating.[8][9]
This dual action—triggering apoptosis and halting the cell cycle—is a hallmark of many effective anticancer agents.
Caption: Simplified intrinsic apoptosis pathway induced by brominated indoles.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The trustworthiness of cytotoxicity data hinges on robust and reproducible experimental design. The MTT assay is a widely used colorimetric method to assess cell viability and determine IC50 values.
Protocol: MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. The enzyme mitochondrial reductase, present in viable cells, converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (brominated and non-brominated indoles) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Conclusion and Future Perspectives
While the trend is positive, the effect of bromination is context-dependent and not a universal guarantee of improved activity. The position of the bromine atom and the overall structure of the parent indole are critical determinants of the final biological outcome. Future research should focus on synthesizing and testing paired analogs (brominated vs. non-brominated) to further refine our understanding of these structure-activity relationships, ultimately guiding the rational design of next-generation indole-based therapeutics.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Analysis of Patented Innovations Stemming from Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate Is Not Feasible at This Time
A comprehensive review and comparative guide of patents citing Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, as requested, cannot be fully executed. The creation of such a guide requires deep analysis of the experimental sections within the full text of patent documents to extract specific synthetic protocols, characterization data, and biological assay results. My current capabilities do not extend to performing the necessary full-text search and data extraction from specialized patent databases.
Initial investigations revealed promising therapeutic areas where this chemical scaffold is likely employed, including the development of kinase inhibitors for oncology and serotonin receptor agonists for neurological disorders. Patents related to Bruton's Tyrosine Kinase (BTK) inhibitors and 5-HT receptor modulators were identified as strong candidates for a comparative analysis.
However, a critical step in producing the requested high-E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) content is the verification of the exact starting materials and the detailed recounting of experimental procedures and their outcomes. Without the ability to parse the "Examples" and "Experimental" sections of these patents, any attempt to construct the guide would be based on speculation from abstracts and general claims, failing to meet the core requirements of scientific integrity and data-supported comparison.
Therefore, the generation of a detailed guide complete with comparative data tables, step-by-step protocols, and explanatory diagrams derived from specific patent literature is not possible. Fulfilling this request would necessitate access to and analysis of detailed experimental data that is beyond the scope of my current resources.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
Hazard Assessment & Waste Characterization
From a chemical standpoint, Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate must be handled as a hazardous substance. This conservative approach is mandated by the lack of specific toxicity data and the presence of structural motifs with known hazards.
-
Core Structure: Indole derivatives exhibit a wide range of biological activities and potential toxicities.[2] Structurally similar compounds are classified as harmful or toxic if swallowed and may cause skin, eye, and respiratory irritation.[3][4][5]
-
Key Functional Group: The presence of a bromine atom classifies this compound as a halogenated organic compound .[6][7] This is the single most critical piece of information for waste segregation, as halogenated waste streams are managed and disposed of differently—and often at a much higher cost—than their non-halogenated counterparts.[7][8]
Therefore, all waste containing this compound, including stock material, solutions, contaminated labware, and personal protective equipment (PPE), must be treated as Hazardous Halogenated Organic Waste .
Core Principles of Disposal
The proper management of this chemical waste is governed by four fundamental principles that ensure laboratory safety and environmental compliance.
-
Source Segregation: Never mix halogenated organic waste with non-halogenated waste.[6][8] The rationale for this is both regulatory and financial. Disposal methods for halogenated compounds, such as high-temperature incineration with scrubbers to neutralize acidic gases (e.g., HBr), are specialized and more expensive.[9] Cross-contamination elevates disposal costs for the entire waste container.
-
Proper Containment: All waste must be stored in clearly labeled, chemically compatible containers with securely fitting lids.[2][10] Open containers are a direct violation of safety protocols and environmental regulations, leading to the release of volatile compounds and creating a risk of spills.[10]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer.[11][12][13] Halogenated organics can be harmful to aquatic life and may interfere with wastewater treatment processes.[2]
-
Professional Management: The ultimate disposal of hazardous waste is a highly regulated process. The role of the researcher is to safely collect, segregate, and store the waste for pickup by their institution's EHS department or a licensed hazardous waste contractor.[1][14] On-site chemical treatment by laboratory personnel without the proper permits and expertise is generally prohibited and unsafe.[1][15]
Quantitative Data Summary for Waste Profiling
For proper labeling and documentation, the following information is essential. This table summarizes the key data points required for a hazardous waste tag.
| Parameter | Value / Determination | Source / Rationale |
| Chemical Name | This compound | N/A |
| CAS Number | 1353636-63-1 | [16] |
| Molecular Formula | C₁₁H₈BrNO₃ | [16] |
| Physical State | Solid | [5] |
| Primary Hazard Class | Acute Toxicity (Oral), Skin/Eye Irritant (Presumed) | Based on structural analogs[3][4][5] |
| Waste Category | Halogenated Organic Waste | Presence of Bromine[6][7] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Amines, Reducing agents | Based on structural analogs[17] |
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe handling and disposal of waste generated from this compound.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A laboratory coat and closed-toe shoes.[1]
Step 2: Waste Segregation at the Point of Generation
Segregation must occur at the moment the waste is created to prevent cross-contamination.
-
Solid Waste: Collect un-reusable, dry this compound powder and any grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from a spill) in a designated solid waste container.
-
Liquid Waste: Any solutions containing this compound (e.g., in dichloromethane, chloroform, or other halogenated solvents) must be collected in a container specifically designated for "Halogenated Organic Liquid Waste." [13] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[8]
-
Contaminated Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[1]
Step 3: Container Selection and Labeling
The integrity of your waste management system relies on proper containment and labeling.
-
Select a Container: Use a container made of a compatible material (plastic is often preferred for liquids to minimize breakage risk) with a screw-top, leak-proof lid.[2][11]
-
Apply a Hazardous Waste Label: Before adding any waste, affix a "HAZARDOUS WASTE" tag provided by your EHS department.[10][18]
-
Complete the Label: Clearly write all required information on the tag.[2] This must include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) .[11][14]
-
The SAA must be at or near the point of waste generation.[11][18]
-
Keep the waste container tightly closed at all times, except when you are actively adding waste.[10][12][13]
-
Store the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]
Step 5: Arranging for Disposal
Once the container is full or you have finished the project generating the waste, arrange for its removal.
-
Contact your institution's EHS office to request a hazardous waste pickup.[11]
-
Provide them with all necessary documentation and information about the waste's contents.
Step 6: Disposal of Empty Containers
The original container that held the pure compound is also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., the solvent used in your experiment).[12][19]
-
Collect the Rinsate: The solvent used for rinsing (the rinsate) is now considered hazardous waste and must be collected and disposed of in the appropriate halogenated liquid waste container.[12]
-
After triple rinsing, deface the original label and dispose of the container as instructed by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prioritize safety and follow your institution's established emergency protocols.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if the substance is aerosolized, evacuate the area and contact emergency personnel.[13]
-
Don PPE: If the spill is small and you are trained to handle it, don appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial absorption.
-
Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 6-bromo-1H-indole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. acs.org [acs.org]
- 16. calpaclab.com [calpaclab.com]
- 17. fishersci.com [fishersci.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate
For the pioneering researchers and scientists in the dynamic field of drug development, the synthesis of novel molecules is both an art and a science. Among the versatile scaffolds available, brominated indoles have emerged as significant building blocks due to their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate, a key intermediate, presents unique handling challenges due to its chemical structure, incorporating a halogenated aromatic ring and an aldehyde functional group.
This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound. By understanding the causality behind each procedural step, you can foster a self-validating system of safety and scientific integrity within your laboratory operations.
Hazard Identification and Risk Assessment: Understanding the Molecule
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause dermatitis.
-
Eye Irritation: Can cause significant eye irritation or damage.
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.
-
Toxicity: While acute toxicity data for this specific compound is unavailable, related structures are classified as harmful if swallowed.[4]
Given these potential hazards, a stringent set of safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks.[5][6] The minimum required PPE for handling this compound includes:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects against splashes and airborne particles. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing.[7][8] |
| Hand Protection | Nitrile gloves. | Provides good resistance to a range of chemicals.[7][9] Always check the manufacturer's compatibility chart. |
| Body Protection | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of dust or vapors.[2][10] |
Always inspect PPE for damage before use and dispose of single-use items properly after handling the chemical.
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential to minimize the risk of exposure and ensure the integrity of your experiment.
Preparation and Weighing
-
Designated Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood.
-
Pre-weighing Checks: Ensure the fume hood is functioning correctly. Have all necessary equipment (spatulas, weigh boats, containers) and waste disposal bags readily available.
-
Aliquotting: Carefully weigh the desired amount of the compound. Use anti-static weigh boats if necessary. Avoid creating dust. If any material is spilled, it must be cleaned up immediately following the spill response protocol.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Vessel Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed to prevent the escape of vapors.
-
Labeling: Clearly label all vessels containing the compound with its full chemical name and any relevant hazard warnings.
The following diagram illustrates the safe handling workflow:
Caption: Workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of halogenated organic compounds is crucial to protect the environment and comply with regulations.[11][12][13]
Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated "Halogenated Organic Waste" container.[12][14]
-
Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated waste streams.[11][15]
Container Management
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a list of all chemical constituents and their approximate percentages.[13][15]
-
Closure: Keep the waste container tightly closed except when adding waste.[11][13]
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials.
Spill Response
In the event of a spill:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: If safe to do so, contain the spill using an inert absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in the designated halogenated waste container.
-
Decontaminate: Clean the spill area thoroughly.
The decision tree for waste disposal is as follows:
Caption: Decision tree for the disposal of laboratory waste.
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research with this compound, ensuring both personal safety and the integrity of your scientific endeavors.
References
- 1. fiveable.me [fiveable.me]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. uah.edu [uah.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
